molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

Sulfamide

Cat. No.: B024259
CAS No.: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Description

Sulfamide, with the chemical formula H 4 N 2 O 2 S and CAS number 7803-58-9, is an inorganic compound appearing as a white crystalline powder . It is freely soluble in water and characterized by a sulfur atom double-bonded to two oxygen atoms and bonded to two amino groups (H 2 N−S(=O) 2 −NH 2 ) . This structure makes it a valuable building block in chemical synthesis. A primary application of this compound is the synthesis of complex heterocyclic systems, such as fused thiadiazine structures . It serves as a key precursor in the formation of IH -2,1,3-benzothiadiazine 2,2-dioxides and their 3,4-dihydro derivatives through reactions with compounds like 2-aminoacetophenones or 2-aminobenzylamines, often facilitated by reagents like sulfuryl chloride . Its role in facilitating cyclization via intramolecular sulfamidomethylation is crucial in these synthetic pathways . In pharmaceutical and medicinal chemistry research, the this compound functional group is a significant structural feature . This compound derivatives are investigated for their diverse biological activities. They are known to act as carbonic anhydrase inhibitors, which is a mechanism relevant to the development of anticonvulsant agents . Furthermore, recent studies have explored novel this compound-hydroxamic acid derivatives as potent, reversible, and non-cytotoxic urease inhibitors, showing potential for the development of treatments for infections related to urease-producing pathogens . Beyond pharmaceuticals, this compound is used as an intermediate in the production of polymers and is studied for its role in the synthesis of agrochemicals and dyes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfamide
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InChI

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
Source PubChem
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InChI Key

NVBFHJWHLNUMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID5064885
Record name Sulfamide
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Molecular Weight

96.11 g/mol
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CAS No.

7803-58-9
Record name Sulfamide
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Record name Sulfamide
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Record name Sulphuric diamide
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Foundational & Exploratory

The Synthesis of Novel Sulfamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of modern synthetic strategies, experimental protocols, and the biological significance of sulfamide derivatives in medicinal chemistry.

The this compound moiety, R¹R²NSO₂NR³R⁴, is a cornerstone in contemporary drug design and development. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups like amides and sulfonamides, have cemented its importance in the creation of novel therapeutics.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental methodologies, presenting quantitative data for comparative analysis, and visualizing complex biological and experimental workflows.

I. Synthetic Methodologies: A Diverse Toolkit for this compound Construction

The synthesis of sulfamides has evolved significantly from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse molecular architectures.[3][4] The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approach: Reaction of Amines with Sulfamoyl Chlorides

The most traditional and widely employed method for synthesizing sulfamides involves the reaction of a primary or secondary amine with a sulfamoyl chloride (R¹R²NSO₂Cl).[5][6] This approach allows for the controlled and sequential introduction of different substituents on the nitrogen atoms, making it a versatile tool for generating libraries of unsymmetrical sulfamides.[5]

Key Features:

  • Versatility: Applicable to a wide range of primary and secondary amines.

  • Stepwise Control: Enables the synthesis of unsymmetrical sulfamides.

  • Availability of Starting Materials: Many sulfamoyl chlorides are commercially available or can be readily prepared.

Modern Strategies: Expanding the Synthetic Landscape

Recent years have witnessed the emergence of innovative methods that address the limitations of classical approaches, such as the handling of unstable sulfonyl chlorides.[6][7] These modern strategies offer milder reaction conditions, broader substrate scope, and improved efficiency.

  • One-Pot Syntheses from Sulfamic Acids: This method relies on the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophilic amine.[3]

  • Use of Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a safe and efficient source of SO₂ for the synthesis of sulfonyl-containing compounds.[3][4]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have been developed for the N-arylation of sulfamides, complementing traditional methods.[3][4]

  • Photocatalytic Approaches: Metal-free photocatalysis provides a novel avenue to access sulfonyl radical intermediates from pharmaceutically relevant sulfonamides, allowing for their functionalization with various alkene fragments.[3]

  • Electrochemical Synthesis: An environmentally benign approach that enables the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity without the need for sacrificial reagents.[8]

II. Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis of novel this compound derivatives. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides

This protocol outlines the preparation of an N,N-disubstituted sulfamoyl chloride from a secondary amine and sulfuryl chloride (SO₂Cl₂).[5]

Materials:

Procedure:

  • Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride or pyridinium (B92312) chloride salt.

  • Wash the filtrate with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted sulfamoyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Unsymmetrical Sulfamides

This protocol describes the reaction of a primary or secondary amine with a pre-formed N,N-disubstituted sulfamoyl chloride to yield an unsymmetrical this compound.[5]

Materials:

  • Primary or secondary amine

  • N,N-disubstituted sulfamoyl chloride

  • Anhydrous solvent (e.g., DCM, THF, acetonitrile)

  • Triethylamine or pyridine

Procedure:

  • Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

III. Data Presentation: Quantitative Analysis of this compound Synthesis

The following tables summarize quantitative data from various synthetic protocols, allowing for easy comparison of reaction efficiencies.

Table 1: Comparison of Synthetic Protocols for Sulfonamide Derivatives [7]

MethodStarting MaterialsReagents and ConditionsAdvantagesDisadvantages
Classical Synthesis Amine/Aniline, Sulfonyl chlorideBase (e.g., pyridine), solvent (e.g., DCM), room temperatureWell-established, wide substrate scopeSulfonyl chlorides can be unstable
One-Pot Synthesis from Acids Aromatic carboxylic acid, AmineCopper catalyst, LiBF₄, SO₂ source, then amineAvoids pre-functionalization, good for analogue synthesisRequires specific catalyst system
Electrochemical Synthesis Amine, ThiolMe₄NBF₄, CH₃CN/HCl, Carbon anode/Iron cathodeMild conditions, environmentally friendlyRequires specialized equipment

Table 2: Yields for the Synthesis of Various Sulfonamides from Sulfamoyl Chlorides and Amines [5]

Sulfamoyl ChlorideAmineSolventBaseYield (%)
N,N-Diethylsulfamoyl chlorideAnilineDCMPyridine85
N-Morpholinosulfamoyl chlorideBenzylamineTHFTriethylamine92
N,N-Dimethylsulfamoyl chloride4-FluoroanilineAcetonitrilePyridine78
N-Piperidinylsulfamoyl chlorideCyclohexylamineDCMTriethylamine88

IV. Visualizing Complexity: Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex experimental procedures and biological interactions. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow: Two-Step Synthesis of N-(3-aminophenyl)this compound

This workflow illustrates the synthesis of N-(3-aminophenyl)this compound starting from 3-nitroaniline.

G cluster_0 Step 1: Nitrophenylthis compound Synthesis cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Reaction_1 Reaction: Base (Pyridine/TEA) Solvent (ACN/THF) 0°C to RT 3-Nitroaniline->Reaction_1 Sulfamoyl_chloride Sulfamoyl_chloride Sulfamoyl_chloride->Reaction_1 N-(3-nitrophenyl)this compound N-(3-nitrophenyl)this compound Reaction_1->N-(3-nitrophenyl)this compound Reduction Reduction: H2, Pd/C Solvent (EtOH/MeOH) Room Temperature N-(3-nitrophenyl)this compound->Reduction N-(3-aminophenyl)this compound N-(3-aminophenyl)this compound Reduction->N-(3-aminophenyl)this compound

Caption: Workflow for the two-step synthesis of N-(3-aminophenyl)this compound.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This diagram illustrates the inhibitory action.

G cluster_enzyme Carbonic Anhydrase (CA) Catalytic Cycle H2O H₂O CO2 CO₂ CA_Zn_OH E-Zn²⁺-OH⁻ (Active form) HCO3 HCO₃⁻ CA_Zn_OH->HCO3 + CO₂ H_plus H⁺ CA_Zn_OH->H_plus Proton shuttle CA_Zn_H2O E-Zn²⁺-H₂O (Inactive form) CA_Zn_H2O->CA_Zn_OH - H⁺ HCO3->CA_Zn_H2O + H₂O Sulfonamide_Inhibitor Sulfonamide Derivative (R-SO₂NH₂) Sulfonamide_Inhibitor->CA_Zn_H2O Inhibits by binding to Zn²⁺ center

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

V. Conclusion

The field of this compound synthesis is dynamic and continually evolving, offering a rich platform for the discovery of novel therapeutic agents. The diverse array of synthetic methodologies, from classical to modern catalytic approaches, provides medicinal chemists with the tools to construct complex and functionally rich this compound derivatives. A thorough understanding of the detailed experimental protocols and the ability to analyze quantitative data are essential for the efficient and successful development of these important compounds. As research continues to uncover the vast biological potential of sulfamides, their role in addressing a wide range of diseases is set to expand, making the mastery of their synthesis a critical skill for professionals in drug discovery.

References

The Multifaceted Biological Activities of Sulfamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamide-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, holding significant promise in the field of drug discovery and development. This technical guide provides an in-depth exploration of the diverse pharmacological roles of this compound derivatives, including their applications as anticancer, antimicrobial, and enzyme inhibitory agents. Detailed experimental methodologies for key biological assays are provided, alongside a compilation of quantitative activity data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the mechanisms of action and evaluation processes for this important class of compounds.

Introduction to this compound Compounds

The this compound functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a key pharmacophore in a variety of therapeutically active agents.[1] Unlike the closely related sulfonamide group (R-SO₂-NR¹R²), the presence of two nitrogen atoms directly attached to the sulfonyl moiety imparts distinct chemical and biological properties to this compound derivatives. This structural feature allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets. The exploration of this compound chemistry has led to the discovery of potent and selective inhibitors for a range of enzymes and has demonstrated significant potential in combating various diseases.[2]

Anticancer Activity of this compound Compounds

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]

Mechanism of Action

2.1.1. Inhibition of Carbonic Anhydrases

Certain this compound-containing compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] By inhibiting CAs, these sulfamides can disrupt pH regulation in cancer cells, leading to apoptosis.[4]

2.1.2. Modulation of Apoptotic Pathways

Several this compound derivatives have been shown to induce apoptosis in cancer cells by targeting key proteins in the apoptotic signaling cascade. This includes the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death.[7][8] Some compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[9]

2.1.3. Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10] Sulfonamide and this compound derivatives have been developed as inhibitors of this pathway, demonstrating the potential to halt cancer progression.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by this compound Compounds

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound Inhibitor This compound->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound and sulfonamide derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
8b (2,5-Dichlorothiophene-3-sulfonamide)HeLa7.2 ± 1.12[11]
MDA-MB-2314.62 ± 0.13[11]
MCF-77.13 ± 0.13[11]
8a (N-ethyl toluene-4-sulphonamide)HeLa10.91 - 19.22[3]
MCF-710.91 - 19.22[3]
MDA-MB-23110.91 - 19.22[3]
3e MDA-MB-23116.98[7]
6b MDA-MB-23117.33[7]
30 HepG-210.45 ± 0.13[9]
MCF-720.31 ± 0.66[9]
31 HepG-28.39 ± 0.20[9]
MCF-721.15 ± 2.45[9]
32 UO-311.06 - 8.92[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test this compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add this compound Compound Dilutions incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: A generalized workflow for determining the cytotoxicity of this compound compounds using the MTT assay.

Antimicrobial Activity of this compound Compounds

This compound derivatives have demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[16][17][18] Their mechanism of action often mirrors that of the well-established sulfonamide antibiotics, but the unique structural properties of sulfamides offer opportunities for developing novel antimicrobial agents with improved efficacy or different resistance profiles.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides and related compounds inhibit bacterial growth and replication.[19] While this is a well-established mechanism for sulfonamides, it is a probable mode of action for many antibacterial sulfamides as well.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 22 Escherichia coli12.5[20]
Compound 6 Escherichia coli25[20]
Compound 7 Escherichia coli25[20]
Compound 12 Escherichia coli50[20]
Compound 14 Escherichia coli50[20]
Compound 1 Escherichia coli100[20]
Compound 11 Escherichia coli100[20]
Compound 2 Staphylococcus aureus1.8[20]
Compound I Staphylococcus aureus32[18]
Compound II Staphylococcus aureus64[18]
Compound III Staphylococcus aureus128[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test this compound compounds

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Dissolve the test this compound compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Enzyme Inhibition by this compound Compounds

The this compound moiety is a versatile scaffold for the design of potent and selective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[21]

Carbonic Anhydrase Inhibition

As mentioned in the anticancer section, sulfamides are effective inhibitors of carbonic anhydrases.[22] The this compound group can coordinate to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[23]

4.1.1. Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency of this compound and sulfonamide derivatives against various carbonic anhydrase isoforms is typically expressed as the inhibition constant (Kᵢ) or IC₅₀.

Compound IDCA IsoformKᵢ (nM)IC₅₀ (µM)Reference
10d hCA I6.2-[23]
5e hCA I71.4-[23]
15 hCA II3.3-[23]
AAZ hCA II12.1-[23]
1e CA II-5.69[5]
2b CA II-3.96[5]
3a CA II-2.02[5]
3b CA II-2.92[5]
AAZ CA II-5.86[5]
4 hCA XII91-[24]
7 hCA IX137-[24]

AAZ = Acetazolamide (a standard CA inhibitor)

4.1.2. Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The stopped-flow technique is a rapid kinetic method used to measure the inhibition of carbonic anhydrase by monitoring the enzyme-catalyzed hydration of CO₂.[23][25][26][27][28]

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Test this compound compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, the test inhibitor at various concentrations, and the CO₂-saturated substrate.

  • Kinetic Measurement: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH shift.

  • Data Analysis: Determine the initial rates of the enzymatic reaction at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[29][30][31][32]

HIV-1 Protease Inhibition

Cyclic sulfamides have been designed and synthesized as potent inhibitors of HIV-1 protease, an enzyme crucial for the replication of the human immunodeficiency virus.[21][33][34][35] These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity.

4.2.1. Quantitative HIV-1 Protease Inhibition Data

Compound IDEnzymeKᵢ (µM)Reference
Unnamed Cyclic this compound HIV-1 Protease0.53[33]
Other Enzyme Targets

The versatility of the this compound scaffold has led to the development of inhibitors for other enzyme classes, including kinases involved in cell signaling and other proteases.

Synthesis of this compound Compounds

A variety of synthetic methods have been developed for the preparation of this compound derivatives. A common approach involves the reaction of an amine with a sulfamoyl chloride. Alternatively, N-aryl sulfamides can be synthesized from nitroarenes or via copper-catalyzed coupling of sulfamoyl azides with arylboronic acids.[16][17][36][37]

Logical Relationship: General Synthesis of N-Aryl Sulfamides

Sulfamide_Synthesis ArylboronicAcid Arylboronic Acid Reaction Coupling Reaction ArylboronicAcid->Reaction SulfamoylAzide Sulfamoyl Azide SulfamoylAzide->Reaction Catalyst CuCl Catalyst Catalyst->Reaction NArylthis compound N-Aryl this compound Reaction->NArylthis compound

Caption: A simplified representation of a copper-catalyzed synthesis of N-aryl sulfamides.

Conclusion

This compound compounds constitute a valuable and versatile class of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, and various enzymes underscore their importance in medicinal chemistry. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. The continued investigation into the structure-activity relationships and biological targets of this compound derivatives is poised to yield novel and effective treatments for a wide range of diseases.

References

A Technical Guide to the Bacterial Mechanism of Action of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms by which sulfamide antibiotics inhibit bacterial growth. It details the specific enzymatic target, the metabolic pathway affected, mechanisms of bacterial resistance, and synergistic interactions with other drugs. Furthermore, it includes quantitative data on enzyme inhibition and antibacterial activity, alongside detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are synthetic antimicrobial agents that function as bacteriostatic drugs, meaning they inhibit the growth and multiplication of bacteria without directly killing them.[1][2] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid (Vitamin B9).[3]

Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3][4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and protein production.[2][3][5]

The primary target of sulfonamides is dihydropteroate (B1496061) synthase (DHPS) , an enzyme that catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6][7][8] By acting as competitive inhibitors, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[1][2][3] This depletion of essential downstream metabolites ultimately arrests bacterial growth.[9][10]

folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHPS_node Dihydropteroate Synthase (DHPS) DHPP->DHPS_node PABA p-Aminobenzoic acid (PABA) PABA->DHPS_node DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR_node Dihydrofolate Reductase (DHFR) DHF->DHFR_node Metabolites Nucleotides, Amino Acids (Essential for DNA, RNA, Protein) THF->Metabolites DHPS_node->DHP DHFR_node->THF Sulfonamides Sulfonamides Sulfonamides->DHPS_node Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR_node Inhibition

Caption: Bacterial folate synthesis pathway and sites of inhibition.

Synergism with Trimethoprim

To enhance antibacterial efficacy and produce a bactericidal (cell-killing) effect, sulfonamides are frequently co-administered with trimethoprim.[9][11] Trimethoprim targets a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR) , which reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[5][12]

This sequential blockade of two critical steps in the folate pathway results in a potent synergistic effect, making the combination more effective than either drug alone.[11][13][14] This strategy is employed in the widely used combination drug, trimethoprim-sulfamethoxazole (TMP-SMX).[13]

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly limited by the widespread development of bacterial resistance.[6][15] Resistance primarily arises through two main genetic mechanisms:

  • Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions in the active site.[6] These alterations reduce the binding affinity of sulfonamides for the enzyme while largely preserving the enzyme's affinity for its natural substrate, PABA.[4][15]

  • Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3, etc.).[6][12] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamide inhibition but function effectively in folate synthesis.[4][16] This is the most common mechanism of clinical resistance, particularly in Gram-negative bacteria.[4][15]

resistance_mechanisms cluster_wildtype Susceptible Bacterium cluster_resistant Resistant Bacterium PABA_wt PABA DHPS_wt DHPS (folP gene product) PABA_wt->DHPS_wt Binds Sulfonamide_wt Sulfonamide Sulfonamide_wt->DHPS_wt Binds & Inhibits NoGrowth_wt Growth Inhibited Folate_wt Folate Synthesis (Normal) DHPS_wt->Folate_wt NoFolate_wt Folate Synthesis (Blocked) Growth_wt Growth Folate_wt->Growth_wt PABA_res PABA DHPS_mut Altered DHPS (mutated folP gene) OR Resistant DHPS (sul gene product) PABA_res->DHPS_mut Binds Sulfonamide_res Sulfonamide Sulfonamide_res->DHPS_mut Poor Binding Folate_res Folate Synthesis (Continues) DHPS_mut->Folate_res Growth_res Growth Folate_res->Growth_res

Caption: Logic of sulfonamide action and resistance mechanisms.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of sulfonamides can be quantified by determining their inhibition constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀) against the DHPS enzyme. These values vary depending on the specific drug and the bacterial source of the enzyme.

Sulfonamide / SulfoneOrganismConstantValue (µM)Citation
SulfadiazineEscherichia coliKᵢ2.5[17]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coliKᵢ5.9[17]
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coliIC₅₀20[17]
4-amino-4′-acetamidodiphenylsulfoneEscherichia coliIC₅₀52[17]
4-amino-4′-formamidodiphenylsulfoneEscherichia coliIC₅₀58[17]
Various Sulfa DrugsPlasmodium falciparumKᵢ6 - 500[18]

Experimental Protocols

This protocol describes a continuous spectrophotometric assay to measure DHPS activity and its inhibition. The assay couples the production of dihydropteroate to its reduction by a second enzyme, DHFR, which oxidizes NADPH. The decrease in NADPH absorbance is monitored over time.[19][20]

Materials:

  • Purified DHPS and DHFR enzymes

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • Substrates: p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Sulfonamide inhibitor stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader with temperature control (340 nm)

Procedure:

  • Reagent Preparation:

    • Prepare an Enzyme Mix containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in Assay Buffer.

    • Prepare serial dilutions of the sulfonamide inhibitor in DMSO.

  • Assay Setup (96-well plate):

    • Add 2 µL of the sulfonamide dilutions to the appropriate wells. Add 2 µL of DMSO to control wells (0% inhibition).

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Prepare a pre-warmed Substrate/Cofactor Mix containing PABA (e.g., 10-50 µM), DHPP (e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).

    • Initiate the reaction by adding 30 µL of the Substrate/Cofactor Mix to all wells for a final volume of 200 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

dhps_assay_workflow cluster_prep Preparation cluster_plate Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of Sulfonamide inhibitor add_inhibitor 3. Add Inhibitor/DMSO to wells prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Enzyme Mix (DHPS + excess DHFR) add_enzyme 4. Add Enzyme Mix to all wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate 5. Pre-incubate plate at 37°C add_enzyme->incubate initiate 6. Initiate reaction with Substrate/Cofactor Mix (PABA, DHPP, NADPH) incubate->initiate read 7. Read Absorbance at 340 nm (kinetic mode, 37°C) initiate->read calculate 8. Calculate initial reaction rates (V₀) read->calculate plot 9. Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 10. Determine IC₅₀ plot->ic50

Caption: Experimental workflow for the DHPS inhibition assay.

This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide against a specific bacterial strain, adhering to general principles from the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sulfonamide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture bacteria in MHB to the early-to-mid logarithmic phase.

    • Adjust the culture turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approx. 1-2 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells.[22][23]

  • Drug Dilution (96-well plate):

    • Add 100 µL of MHB to wells 2 through 12 of a single row.

    • Add 200 µL of the sulfonamide stock solution (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive growth control (no drug). Well 12 serves as the negative/sterility control (no drug, no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final test range.

    • Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[22]

  • Result Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth (i.e., the first clear well).[22]

mic_workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading cluster_result Result prep_bact 1. Prepare standardized bacterial inoculum (~1-2 x 10^6 CFU/mL) add_bact 5. Inoculate wells with bacterial suspension prep_bact->add_bact prep_drug 2. Prepare drug stock in Mueller-Hinton Broth serial_dil 3. Perform 2-fold serial dilution of drug across plate prep_drug->serial_dil add_controls 4. Set up growth (no drug) & sterility controls serial_dil->add_controls add_controls->add_bact incubate 6. Incubate plate at 37°C for 16-24 hours add_bact->incubate read 7. Visually inspect wells for turbidity (growth) incubate->read mic_result 8. MIC = Lowest concentration with no visible growth read->mic_result

Caption: Workflow for the broth microdilution MIC test.

References

The Sulfamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfamide functional group, SO₂(NH₂)₂, and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry. Possessing a wide spectrum of biological activities, these compounds have been successfully developed into antibacterial, anticancer, antiviral, and enzyme-inhibiting drugs. This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of sulfamides, providing a comprehensive overview of how modifications to their chemical structure influence their therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel this compound-based therapeutic agents.

Core Principles of this compound Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the this compound nitrogen atoms and any associated aromatic or heterocyclic rings. Key SAR principles have been established across various therapeutic areas, providing a rational basis for the design of new and more potent drug candidates.

Antibacterial Activity

The antibacterial action of sulfonamides primarily stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] Mammalian cells are unaffected as they source folic acid from their diet.[1] The fundamental SAR for antibacterial sulfonamides revolves around the p-aminobenzenesulfonamide core.

Key Structural Features for Antibacterial Activity:

  • The para-Amino Group: A free or potentially free aromatic amino group at the N4 position is essential for activity. This group mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). Acylation of this amino group can lead to prodrugs that are metabolized in vivo to the active form.

  • The Sulfonamide Group: The sulfonamide moiety (-SO₂NHR) is critical for binding to the enzyme. The acidity of the sulfonamide proton plays a significant role in its inhibitory activity.

  • N1-Substituents: The nature of the substituent on the N1 nitrogen of the sulfonamide group profoundly influences the pharmacokinetic and pharmacodynamic properties of the drug. Introduction of heterocyclic rings at this position has led to the development of highly potent and clinically successful antibiotics.

Quantitative Structure-Activity Relationship (QSAR) Data for Antibacterial Sulfamides

The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

CompoundN1-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Sulfanilamide-H>1000>1000[1]
SulfathiazoleThiazole64 - 25664 - 512[2]
Sulfamethoxazole5-Methyl-3-isoxazole8 - 324 - 16[1]
SulfadiazinePyrimidine32128[1]
Quinoline-Sulfonamide Hybrid (QS-3)Substituted Quinoline64 (MRSA)64[1]
Anticancer Activity

Sulfamides exhibit a diverse range of anticancer activities, targeting various hallmarks of cancer. Their mechanisms of action include enzyme inhibition (e.g., carbonic anhydrases, kinases), disruption of microtubule polymerization, and induction of apoptosis.

1.2.1. Carbonic Anhydrase Inhibition

Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Sulfonamides are potent inhibitors of these enzymes.

Key Structural Features for CA IX Inhibition:

  • Primary Sulfonamide Group (-SO₂NH₂): This group is essential for coordinating with the zinc ion in the active site of the enzyme.

  • Aromatic/Heterocyclic Scaffold: The nature of the ring system and its substituents dictates the affinity and selectivity for different CA isoforms. Ureido-substituted benzenesulfonamides have shown high selectivity for CA IX.[3]

Quantitative Structure-Activity Relationship (QSAR) Data for Sulfonamide Carbonic Anhydrase Inhibitors

The inhibitory potency is typically expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)Reference
Acetazolamide-2501225[4]
Ureido-sulfonamide (U-F)4-Fluorophenylureido96096045[3]
Ureido-sulfonamide (U-NO₂)4-Nitrophenylureido15151[3]
Coumarin-Sulfonamide (18f)Substituted Coumarin95551521[5]

1.2.2. Kinase Inhibition and Apoptosis Induction

Sulfonamides have been developed as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6] They can also induce apoptosis by interacting with proteins from the Bcl-2 family.

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Sulfonamide Sulfonamide Inhibitor Sulfonamide->AKT Inhibits (e.g., PH domain binding)

PI3K/Akt Signaling Pathway Inhibition by Sulfonamides.

Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Activates Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Sulfonamide Sulfonamide Inhibitor Sulfonamide->Bcl2 Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Sulfonamide Stock Solutions Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Plate Visually Inspect for Bacterial Growth Incubation->Read_Plate Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Plate->Determine_MIC MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compound Add Serial Dilutions of Sulfonamides Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare CA Enzyme Solution Mix_Solutions Mix Enzyme and Inhibitor in Stopped-Flow Instrument Enzyme_Prep->Mix_Solutions Inhibitor_Prep Prepare Sulfonamide Inhibitor Solutions Inhibitor_Prep->Mix_Solutions Buffer_Prep Prepare Assay Buffer (with pH indicator) Inject_CO2 Rapidly Mix with CO2-Saturated Solution Buffer_Prep->Inject_CO2 Mix_Solutions->Inject_CO2 Monitor_pH Monitor pH Change (Absorbance Change) Inject_CO2->Monitor_pH Determine_Rate Determine Initial Rate of Reaction Monitor_pH->Determine_Rate Calculate_Ki Calculate Ki Value from Dose-Response Curve Determine_Rate->Calculate_Ki

References

The In Vivo Pharmacological Activities of Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfanilamide (B372717) functional group, represent a cornerstone in the history of pharmacology. Since their discovery as the first broadly effective systemic antibacterial agents, their therapeutic applications have expanded significantly. This technical guide provides a comprehensive overview of the principal in vivo pharmacological activities of sulfonamides, tailored for researchers, scientists, and drug development professionals. The guide delves into their antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Antibacterial Activity

The quintessential pharmacological role of sulfonamides lies in their antibacterial action. They are bacteriostatic agents that interfere with the bacterial synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[1][2]

Quantitative Data

The in vivo efficacy of sulfonamides, often in combination with trimethoprim (B1683648) (a dihydrofolate reductase inhibitor that blocks a subsequent step in the same pathway), has been demonstrated in various infection models.

Compound Model Dose Efficacy Reference
Sulfamethoxazole (SMX)Murine Toxoplasmosis (acute model)300 mg/kg/day47% protection[3]
SMXMurine Toxoplasmosis (acute model)400 mg/kg/day83% protection[3]
Trimethoprim (TMP) + SMXMurine Toxoplasmosis (acute model)60 mg/kg/day TMP + 300 mg/kg/day SMX100% protection, 4/4 "cured"[4]
TMP + SMXMurine Toxoplasmosis (chronic model)60 mg/kg/day TMP + 300 mg/kg/day SMXProtection and apparent eradication[4]
TMP + SMXMurine Urinary Tract Infection (UPEC)10-day treatmentReduced urinary recurrences and eradicated fecal colonization[5]
Experimental Protocol: Murine Model of Systemic Infection

A commonly employed method to evaluate the in vivo antibacterial efficacy of sulfonamides is the murine systemic infection model.

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared from a logarithmic phase culture and diluted in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mouse).

  • Compound Administration: The test sulfonamide (e.g., sulfamethoxazole), often in combination with trimethoprim, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at various doses. Treatment is typically initiated 1-2 hours post-infection and may be continued for a specified period (e.g., once or twice daily for 7 days).

  • Efficacy Evaluation: The primary endpoint is the survival of the mice over a period of 7-14 days. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated. In some studies, bacterial load in organs such as the spleen or kidneys is determined at specific time points by homogenizing the tissue and performing colony counts.[6][7]

Signaling Pathway

The antibacterial action of sulfonamides targets the folic acid synthesis pathway in bacteria.

antibacterial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamides Sulfonamides Sulfonamides->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Pyrimidines Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Purines_Pyrimidines Bacterial_Growth Bacterial Growth & Replication Purines_Pyrimidines->Bacterial_Growth

Caption: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis.

Anticancer Activity

Several sulfonamide derivatives have demonstrated significant antitumor activity in vivo, operating through various mechanisms, including cell cycle arrest and induction of apoptosis.[8] Indisulam (B1684377) is a notable example currently in clinical development.

Quantitative Data

The in vivo anticancer efficacy of indisulam has been evaluated in xenograft models of various cancers.

Compound Model Dose Efficacy Reference
IndisulamT-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft12.5 mg/kg, i.p.Significant tumor remission[9]
IndisulamHead and Neck Squamous Cell Carcinoma (HNSCC) Xenograft-Reduction in tumor volume[9]
IndisulamMultiple Myeloma Xenograft-Inhibition of tumor growth[9]
IndisulamCervical Cancer Xenograft-Tumor growth inhibition[9]
IndisulamNon-Small Cell Lung Cancer (Phase II)700 mg/m² (single dose) or 130 mg/m² (daily for 5 days)Minor responses, reduction in cycling cells, increase in apoptosis[10][11]
Experimental Protocol: Xenograft Tumor Model

The antitumor activity of sulfonamides is often assessed using xenograft models.

  • Cell Lines and Animal Model: Human cancer cell lines (e.g., T-ALL, HNSCC) are cultured and harvested. Immunocompromised mice (e.g., NOD/SCID) are used as hosts.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 106) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Indisulam is typically administered intraperitoneally at a specified dose and schedule (e.g., 12.5 mg/kg, 5 days on, 2 days off).[9]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers of drug activity (e.g., RBM39 levels, apoptosis markers).

Signaling Pathway

Indisulam acts as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39, leading to aberrant splicing of pre-mRNA, cell cycle arrest, and apoptosis.[9][12]

anticancer_pathway Indisulam Indisulam DCAF15 DCAF15 (E3 Ligase Substrate Receptor) Indisulam->DCAF15 Binds to Ternary_Complex Indisulam-DCAF15-RBM39 Ternary Complex DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex CUL4_DDB1 CUL4-DDB1 E3 Ubiquitin Ligase Ternary_Complex->CUL4_DDB1 Recruits Polyubiquitination RBM39 Polyubiquitination CUL4_DDB1->Polyubiquitination Catalyzes Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation RBM39 Degradation Proteasome->Degradation Mediates Splicing_Alteration Aberrant pre-mRNA Splicing Degradation->Splicing_Alteration Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Splicing_Alteration->Cell_Cycle_Arrest Apoptosis Apoptosis Splicing_Alteration->Apoptosis

Caption: Indisulam-mediated degradation of RBM39.

Anti-inflammatory Activity

Certain sulfonamides, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib (B62257), exhibit potent anti-inflammatory properties. They are widely used in the management of arthritis and other inflammatory conditions.

Quantitative Data

The anti-inflammatory effect of celecoxib is commonly quantified using the carrageenan-induced paw edema model in rats.

Compound Model Dose (mg/kg, i.p.) Paw Edema Inhibition (%) Reference
CelecoxibCarrageenan-induced paw edema (Rat)1Significant reduction[13][14]
CelecoxibCarrageenan-induced paw edema (Rat)10Significant reduction[13][14]
CelecoxibCarrageenan-induced paw edema (Rat)30Significant reduction[13][14]
CelecoxibFormalin-induced paw edema (Rat)-50% Anti-Exudative Activity[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.

  • Compound Administration: Celecoxib, dissolved in a suitable vehicle (e.g., 10% DMSO in normal saline), is administered intraperitoneally at various doses (e.g., 1, 10, 30 mg/kg) 30-60 minutes before the carrageenan injection.[13]

  • Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion to Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediate

Caption: Selective COX-2 Inhibition by Celecoxib.

Antiviral Activity

Sulfonamide-based compounds have also been developed as antiviral agents, with a notable application in the treatment of Human Immunodeficiency Virus (HIV) infection. Amprenavir (B1666020) is an example of an HIV-1 protease inhibitor.

Quantitative Data

The in vivo efficacy of amprenavir, often in combination with other antiretroviral agents, has been demonstrated in clinical trials with HIV-infected patients.

Compound Patient Population Regimen Efficacy Reference
AmprenavirHIV-infected, treatment-naive or -experiencedMonotherapy or combination therapyIncreased CD4+ cell count, decreased viral load[8][16]
Amprenavir + RitonavirProtease inhibitor-experienced HIV-infected adults600 mg APV bid + 100 mg RTV bidNon-inferior antiviral response to standard of care[17]
Experimental Protocol: Clinical Trial in HIV-Infected Patients

The in vivo antiviral activity of sulfonamides like amprenavir is evaluated in human clinical trials.

  • Study Design: Randomized, controlled clinical trials are conducted in HIV-infected individuals.

  • Patient Population: Participants may be treatment-naive or have prior experience with other antiretroviral therapies.

  • Treatment Regimen: Patients are assigned to receive a specific regimen, which may include amprenavir as a monotherapy or in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) or a pharmacokinetic booster like ritonavir.

  • Efficacy Assessment: The primary endpoints are the change from baseline in plasma HIV-1 RNA levels (viral load) and the change from baseline in CD4+ T-cell counts. These parameters are monitored at regular intervals throughout the study (e.g., at weeks 12, 24, and 48).[8] Safety and tolerability are also assessed.

Signaling Pathway

Amprenavir inhibits the HIV-1 protease, an enzyme essential for the maturation of new, infectious virus particles.

antiviral_pathway HIV_Infection HIV Infection of Host Cell Viral_Polyproteins Gag-Pol Polyproteins HIV_Infection->Viral_Polyproteins Synthesis of HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Mature_Viral_Proteins Mature Viral Proteins & Enzymes HIV_Protease->Mature_Viral_Proteins Cleaves NonInfectious_Virions Non-Infectious, Immature Virions HIV_Protease->NonInfectious_Virions Blocked Cleavage leads to Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits Viral_Maturation Viral Maturation Mature_Viral_Proteins->Viral_Maturation Infectious_Virions Infectious Virions Viral_Maturation->Infectious_Virions

Caption: HIV-1 Protease Inhibition by Amprenavir.

Diuretic Activity

A distinct class of sulfonamides functions as diuretics by inhibiting the enzyme carbonic anhydrase in the kidneys. Acetazolamide (B1664987) is a prototypical example.

Quantitative Data

The diuretic and natriuretic effects of acetazolamide have been quantified in both animal models and human studies.

Compound Model Dose Effect on Urine Volume Effect on Urinary Na+ Excretion Effect on Urinary K+ Excretion Reference
AcetazolamideRat5 mg/kg, i.p.119.4 ± 24.5% increase over control--[18]
AcetazolamideHuman250 mg (3 doses)Significant increaseNo significant change vs. placeboElevated[19][20]
AcetazolamideHuman500 mg, i.v.Increased urine flowSimilar to furosemideElevated[21][22]
Experimental Protocol: Diuretic Activity in Rats

The diuretic effect of sulfonamides can be evaluated in a rat model.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.

  • Compound Administration: Rats are divided into groups and administered the test compound (e.g., acetazolamide, 50 mg/kg), a standard diuretic (e.g., furosemide, 20 mg/kg), or the vehicle orally or intraperitoneally. A saline load (e.g., 25 mL/kg of 0.9% NaCl) is given to all animals to ensure adequate hydration.

  • Urine Collection: The animals are placed in individual metabolic cages, and urine is collected over a period of 5 to 24 hours.

  • Data Analysis: The total urine volume is measured. The urine is also analyzed for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes. The diuretic activity and natriuretic/kaliuretic effects are calculated and compared between the different treatment groups.[23]

Signaling Pathway

Acetazolamide inhibits carbonic anhydrase in the proximal convoluted tubule of the kidney, leading to increased excretion of bicarbonate, sodium, and water.

diuretic_pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood HCO3_lumen Filtered HCO₃⁻ H2CO3_lumen H₂CO₃ HCO3_lumen->H2CO3_lumen H_lumen Secreted H⁺ H_lumen->H2CO3_lumen CA_IV Carbonic Anhydrase IV (Membrane-bound) H2CO3_lumen->CA_IV Substrate for CO2_H2O_lumen CO₂ + H₂O CO2_H2O_cell CO₂ + H₂O CO2_H2O_lumen->CO2_H2O_cell Diffuses into cell CA_IV->CO2_H2O_lumen Dehydrates to Diuresis Diuresis (Increased Na⁺, K⁺, HCO₃⁻, H₂O excretion) CA_IV->Diuresis Inhibition leads to CA_II Carbonic Anhydrase II (Cytoplasmic) CO2_H2O_cell->CA_II Substrate for H2CO3_cell H₂CO₃ HCO3_cell HCO₃⁻ H2CO3_cell->HCO3_cell H_cell H⁺ H2CO3_cell->H_cell CA_II->H2CO3_cell Hydrates to HCO3_reabsorbed Reabsorbed HCO₃⁻ HCO3_cell->HCO3_reabsorbed Transported to blood H_cell->H_lumen Secreted into lumen Acetazolamide Acetazolamide Acetazolamide->CA_IV Inhibits Acetazolamide->CA_II Inhibits

Caption: Mechanism of Diuretic Action of Acetazolamide.

References

The Pivotal Role of the Sulfamide Functional Group in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide functional group, R¹R²NSO₂NR³R⁴, and its closely related sulfonamide counterpart, RSO₂NR¹R², are cornerstones of modern medicinal chemistry. Possessing a unique combination of physicochemical properties, including the ability to form multiple hydrogen bonds, metabolic stability, and value as a bioisosteric replacement for other functional groups, sulfamides are integral components in a wide array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the this compound functional group in drug design and development. It covers the synthesis, physicochemical properties, and diverse pharmacological applications of this compound-containing drugs, including their roles as antibacterial, anticancer, antiviral, and diuretic agents. This guide provides detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate key signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Introduction: The this compound Moiety - A Versatile Scaffold in Drug Discovery

The this compound functional group is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This arrangement imparts a tetrahedral geometry and a high degree of polarity, allowing for significant interaction with biological targets through hydrogen bonding.[1] Historically, the related sulfonamide group gained prominence with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s.[2][3] Since then, the therapeutic applications of molecules containing these sulfur-nitrogen linkages have expanded dramatically.

In contemporary drug design, the this compound moiety is often employed as a bioisostere for the carboxylic acid or amide functional groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to target proteins.[2] The diverse range of FDA-approved drugs containing a this compound or sulfonamide group underscores the importance of this functional unit in addressing a multitude of diseases.[4][5]

Physicochemical Properties and Synthetic Strategies

The physicochemical properties of the this compound group, such as its pKa, lipophilicity, and hydrogen bonding capacity, can be finely tuned through substitution on the nitrogen atoms. This chemical tractability allows medicinal chemists to optimize the drug-like properties of a lead compound.

Synthesis of Sulfamides

The synthesis of sulfamides can be achieved through several routes. A common and versatile method involves the reaction of a sulfamoyl chloride with a primary or secondary amine. This two-step process, which includes the initial formation of the sulfamoyl chloride from a secondary amine and sulfuryl chloride, allows for the controlled introduction of different substituents.

Diverse Therapeutic Applications of this compound-Containing Drugs

The unique properties of the this compound functional group have been exploited to develop a wide range of therapeutic agents targeting various diseases.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[6] Inhibition of CAs is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme.

Table 1: Inhibition Constants (Kᵢ) of Sulfonamide-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide25012255.7[1]
Pyridine-3-sulfonamide Derivative>1000027113791[1]
Biphenyl-substituted sulfonamide240 - 218519 - 8325 - 8828.8 - 175[7]
Benzylphenyl-substituted sulfonamide0.75 - 19720.09 - 5627.8 - 20999.43 - 509[7]
Anticancer Agents

The this compound and sulfonamide moieties are present in a number of anticancer drugs that target various signaling pathways involved in tumor growth and proliferation. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 2: IC₅₀ Values of Sulfonamide-Based Anticancer Agents

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Reference(s)
Sulfonamide-linked Schiff BasesMCF-7 (Breast)0.09 - 1.11[8]
Naphthalene-sulfonamide derivativesA549 (Lung)0.51 ± 0.03[9]
Naphthalene-sulfonamide derivativesMCF-7 (Breast)0.33 ± 0.01[9]
Diuretics

Loop and thiazide diuretics are classes of drugs that promote the excretion of water and electrolytes by the kidneys. Many of these drugs contain a sulfonamide group, which is crucial for their mechanism of action. They primarily target the Solute Carrier Family 12 (SLC12A) of cation-chloride cotransporters in the renal tubules.

Antibacterial Agents: The Classic Application

The original therapeutic success of sulfonamides was in the field of antibacterial chemotherapy. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

A notable example of a true this compound with antibacterial activity is the carbapenem (B1253116) antibiotic Doripenem . It contains a mono-substituted this compound and exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis.

Experimental Protocols and Methodologies

General Synthesis of Unsymmetrical Sulfamides

This protocol outlines a two-stage process for the synthesis of unsymmetrical sulfamides from a secondary amine.

Stage 1: Synthesis of N,N-disubstituted Sulfamoyl Chloride

  • Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (1.1 eq) or pyridine (B92270) (1.1 eq) to the cooled solution.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Stage 2: Synthesis of the Unsymmetrical this compound

  • In a separate flask, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as DCM, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) under an inert atmosphere.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) from Stage 1 in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.

G cluster_stage1 Stage 1: Sulfamoyl Chloride Synthesis cluster_stage2 Stage 2: Unsymmetrical this compound Synthesis A1 Secondary Amine + Anhydrous DCM A2 Cool to 0°C A1->A2 A3 Add Triethylamine/Pyridine A2->A3 A4 Slowly add Sulfuryl Chloride in DCM A3->A4 A5 Warm to RT, Stir 2-4h A4->A5 A6 Monitor by TLC A5->A6 A7 N,N-disubstituted Sulfamoyl Chloride A6->A7 B3 Slowly add Sulfamoyl Chloride Solution A7->B3 B1 Primary/Secondary Amine + Anhydrous Solvent B2 Add Triethylamine/Pyridine, Cool to 0°C B1->B2 B2->B3 B4 Warm to RT, Stir 12-24h B3->B4 B5 Monitor by TLC B4->B5 B6 Workup and Purification B5->B6 B7 Unsymmetrical this compound B6->B7

Caption: Workflow for the two-stage synthesis of unsymmetrical sulfamides.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This protocol describes the gold-standard method for determining the kinetic parameters of carbonic anhydrase inhibitors.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, with 20 mM Na₂SO₄ for constant ionic strength).

    • Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform in the assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a pH indicator (e.g., 0.2 mM phenol (B47542) red).

    • Prepare a CO₂-saturated water solution.

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer to a constant temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the hCA solution (containing the pH indicator) with or without the test inhibitor at various concentrations.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance over time as the pH decreases due to the enzymatic hydration of CO₂.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.[1]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, pH Indicator, and CO2-saturated water A1 Load Syringe 1: hCA +/- Inhibitor P1->A1 A2 Load Syringe 2: CO2-saturated water P1->A2 P2 Prepare hCA and Inhibitor Stock Solutions P2->A1 A3 Rapid Mixing in Stopped-Flow Instrument A1->A3 A2->A3 A4 Monitor Absorbance Change over Time A3->A4 D1 Determine Initial Reaction Rate A4->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve to find IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Generalized workflow for determining inhibitor Ki values.

Signaling Pathways Modulated by this compound-Containing Drugs

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers. Several sulfonamide-containing drugs act as inhibitors of VEGFR-2.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12][13][14]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival SulfonamideInhibitor Sulfonamide Inhibitor SulfonamideInhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Mechanism of Action of Sulfonamide Diuretics

Sulfonamide diuretics, such as furosemide (B1674285) and hydrochlorothiazide, exert their effects by inhibiting specific ion cotransporters in the nephron of the kidney. Loop diuretics primarily inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, while thiazide diuretics inhibit the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule.[15][16][17] Inhibition of these transporters leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).

G cluster_tal Thick Ascending Limb cluster_dct Distal Convoluted Tubule Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL Epithelial Cell Blood_TAL Blood NKCC2->Cell_TAL IncreasedExcretion Increased Na+, Cl-, and Water Excretion (Diuresis) LoopDiuretic Loop Diuretic (e.g., Furosemide) LoopDiuretic->NKCC2 Inhibits Lumen_DCT Tubular Lumen NCC NCC Lumen_DCT->NCC Na+, Cl- Cell_DCT Epithelial Cell Blood_DCT Blood NCC->Cell_DCT ThiazideDiuretic Thiazide Diuretic (e.g., Hydrochlorothiazide) ThiazideDiuretic->NCC Inhibits

Caption: Mechanism of action of sulfonamide diuretics.

Pharmacokinetic Profile of this compound-Containing Drugs

The pharmacokinetic properties of this compound and sulfonamide drugs, including their absorption, distribution, metabolism, and excretion (ADME), vary widely depending on their specific chemical structures.[18][19][20][21] Generally, they are well-absorbed orally and are distributed throughout the body. Metabolism primarily occurs in the liver, often through acetylation, and excretion is mainly via the kidneys.[18]

Table 3: Selected Pharmacokinetic Parameters of Sulfonamide Drugs

DrugHalf-life (t₁/₂) (hours)Volume of Distribution (Vd) (L/kg)Protein Binding (%)Primary Excretion RouteReference(s)
Sulfadiazine (in humans)10 - 24-20 - 50Renal[21]
Sulfamethoxazole~100.28~70Renal[19]
Trimethoprim~91.8~44Renal[19]
Tolbutamide4.5 - 6.50.1295 - 97Renal (as metabolites)[20]

Conclusion and Future Perspectives

The this compound functional group continues to be a highly valuable and versatile component in the medicinal chemist's toolkit. Its ability to serve as a bioisosteric replacement, coupled with its favorable physicochemical and pharmacokinetic properties, has led to the development of a broad spectrum of successful therapeutic agents. From their historical roots as antibacterial agents to their current applications in oncology, virology, and cardiology, this compound-containing drugs have made an indelible mark on medicine.

Future research in this area will likely focus on the design of novel this compound derivatives with enhanced selectivity for their biological targets, thereby improving their efficacy and reducing off-target side effects. The exploration of new synthetic methodologies will also play a crucial role in expanding the chemical space of accessible this compound-based compounds. As our understanding of the molecular basis of disease continues to grow, the rational design of this compound-containing drugs will undoubtedly lead to the development of new and innovative therapies for a wide range of human ailments.

References

A Technical Guide to the Physical and Chemical Properties of Sulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamide (H₂NSO₂NH₂), the diamide (B1670390) of sulfuric acid, is a fundamental sulfur-containing inorganic compound. While structurally simple, it serves as a crucial scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including prominent carbonic anhydrase inhibitors and antibacterials.[1][2][3] Its utility in drug discovery stems from its unique physicochemical properties, reactivity, and ability to form strong hydrogen bonding networks.[1] This technical guide provides an in-depth review of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in modern drug development workflows.

Physical Properties of this compound

This compound is a white to off-white, odorless crystalline solid at room temperature.[1][4] Its key physical characteristics are a result of its rigid structure and the extensive intermolecular hydrogen bonding between the amine and sulfonyl groups.[1] This strong intermolecular network influences its melting point, solubility, and crystalline nature. The fundamental physical properties of this compound are summarized in Table 1.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula H₄N₂O₂S[5][6]
Molecular Weight 96.11 g/mol [5][6]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 90-93 °C (194-199 °F; 363-366 K)[7][8][9]
Boiling Point 250 °C (482 °F; 523 K) with decomposition[7]
Density 1.611 g/cm³ at 25 °C[1][8][9]
pKa 10.87[10]
Crystal System Orthorhombic (Space Group Fdd2)[1][6]
Magnetic Susceptibility (χ) -44.4 × 10⁻⁶ cm³/mol[7]

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Freely soluble (50 mg/mL)[1][7][9]
Acetone (B3395972) Soluble[1][5]
Dimethyl Sulfoxide (DMSO) Soluble[1][5]
Ethanol Soluble upon heating (for recrystallization)[11]
Most Organic Solvents Insoluble[1]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the electron-withdrawing sulfonyl group (-SO₂-) and the two nucleophilic amino groups (-NH₂). It is analogous in some reactions to urea (B33335) but is notably more acidic and can act as a dibasic acid.[10]

  • Acidity and Basicity : The protons on the nitrogen atoms are acidic, with a pKa of 10.87, allowing for deprotonation in the presence of a base.[10] The nitrogen atoms also possess lone pairs, allowing them to act as bases or nucleophiles.

  • Synthesis : The most common and classical method for preparing this compound is the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of ammonia (B1221849) (NH₃).[1][12] This reaction is vigorous and typically performed at low temperatures.

  • Reactivity : this compound is stable under normal conditions but is sensitive to moisture and can decompose.[1][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] The amino groups can be alkylated or arylated, making this compound a versatile precursor for the synthesis of a diverse library of N-substituted derivatives, which is a cornerstone of its application in drug discovery.[2][12]

  • Role as a Pharmacophore : In medicinal chemistry, the this compound moiety is a key structural feature in many drugs. It acts as a bioisostere for amides and is crucial for binding to enzyme active sites. For instance, in carbonic anhydrase inhibitors, the this compound group coordinates with the zinc ion in the enzyme's active site.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled for practical laboratory application.

Protocol for the Laboratory Synthesis of this compound

This protocol describes the synthesis of this compound from sulfuryl chloride and ammonia, adapted from established industrial and laboratory methods.[12][13]

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous ammonia (gas or liquid)

  • Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)

  • Acetone

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ice-salt bath

  • Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube.

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is flame-dried to be free of moisture.

  • Reaction: Place the anhydrous inert solvent in the three-neck flask and cool it to below -5 °C using an ice-salt bath.

  • Ammonolysis: Bubble anhydrous ammonia gas through the cold solvent until it is saturated. Alternatively, carefully add liquefied ammonia to the solvent.

  • Addition of Sulfuryl Chloride: While maintaining the temperature below -5 °C and stirring vigorously, slowly add a solution of sulfuryl chloride (1.0 eq) dissolved in the same anhydrous solvent dropwise to the ammonia solution. A white precipitate of this compound and ammonium (B1175870) chloride will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

  • Work-up: Remove the excess ammonia by allowing the reaction to slowly warm to room temperature and then by bubbling nitrogen gas through the mixture.

  • Isolation of Crude Product: Filter the solid precipitate. The solid contains both this compound and ammonium chloride. Wash the solid with a small amount of cold solvent.

  • Purification: a. Transfer the solid to a beaker and add a minimal amount of cold deionized water to dissolve the ammonium chloride. This compound is less soluble in cold water. b. Filter the white solid, which is the crude this compound. c. To further purify, dissolve the crude product in acetone, filter to remove any remaining insoluble impurities, and then remove the acetone under reduced pressure.[13] d. For high purity, recrystallize the this compound from absolute ethanol.[11]

  • Drying: Dry the purified this compound crystals in a desiccator over a suitable drying agent.

Protocol for Melting Point Determination

This protocol follows the standard capillary method for determining the melting range of a solid organic compound.[11]

Materials:

  • Purified this compound sample

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry watch glass. Crush the powder to a fine consistency.

  • Loading the Capillary: Tap the open end of a melting point capillary into the powder to pack a small amount of the sample into the tube. The sample height should be 2-3 mm.[11]

  • Packing the Sample: Invert the capillary and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom.

  • Measurement: a. Place the capillary tube into the heating block of the melting point apparatus. b. For a first approximation, heat the sample rapidly and note the approximate melting temperature. c. Allow the apparatus to cool well below this temperature. d. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. e. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure sample should have a sharp melting range of 1-2 °C.

Protocol for Purity Analysis by HPLC

This protocol provides a general framework for assessing the purity of a synthesized this compound sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (Mobile Phase B)

  • HPLC-grade water with 0.1% formic acid or phosphoric acid (Mobile Phase A)

  • Methanol (B129727) (for sample dissolution)

  • 0.45 µm syringe filters

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous mobile phase (A) and ensure both mobile phases are degassed using sonication or vacuum filtration.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in a suitable volume of methanol (e.g., 10 mL) to create a stock solution. Sonication may be used to aid dissolution. c. Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of approximately 100 µg/mL. d. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as this compound has limited chromophores)

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute any potential impurities.

  • Analysis: a. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. b. Inject a blank (methanol or diluent) to ensure no system contamination. c. Inject the prepared sample solution. d. Record the chromatogram. The purity is typically calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.

Visualizations of Key Workflows and Concepts

Synthesis and Purification Workflow

The general process for obtaining pure this compound in a laboratory setting involves a multi-step workflow from reaction to final characterization.

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Quality Control A Reactants (Sulfuryl Chloride, Ammonia) B Ammonolysis Reaction (Anhydrous Solvent, < -5°C) A->B C Quenching & Filtration B->C D Crude this compound (Mixture with NH4Cl) C->D E Aqueous Wash (Remove NH4Cl) D->E F Recrystallization (from Ethanol) E->F G Pure Crystalline this compound F->G H Purity Analysis (HPLC) G->H I Identity Confirmation (Melting Point, Spectroscopy) G->I

A high-level overview of the synthesis and purification process for this compound.
Role of this compound in Drug Discovery

This compound is a privileged scaffold in drug discovery, particularly for enzyme inhibitors. Its derivatives are synthesized and screened for biological activity in a structured workflow.

G This compound in the Drug Discovery Pipeline start This compound (Starting Scaffold) lib_synth Library Synthesis (N-Substitution Reactions) start->lib_synth Diversification screening High-Throughput Screening (HTS) lib_synth->screening Compound Library hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Development lead_opt->preclinical Candidate Drug clinical Clinical Trials preclinical->clinical

A simplified workflow illustrating the use of this compound in drug discovery.
Mechanism of Carbonic Anhydrase Inhibition

Sulfonamide-based drugs are classic inhibitors of carbonic anhydrase (CA). The mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion.

Coordination of a deprotonated sulfonamide to the active site zinc ion.

Conclusion

This compound is a compound of significant academic and industrial importance. Its well-defined physical properties and predictable chemical reactivity make it an ideal starting material and structural motif in synthetic and medicinal chemistry. A thorough understanding of its characteristics, supported by robust experimental protocols for its synthesis and analysis, is essential for researchers engaged in the development of novel therapeutics. The continued exploration of this compound and its derivatives promises to yield new chemical entities with potent and selective biological activities, reinforcing its status as a privileged scaffold in the landscape of drug discovery.

References

A Technical Guide to the Deep-Ultraviolet Nonlinear Optical Properties of Sulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamide (SO₂(NH₂)₂), a simple inorganic molecule, has emerged as a highly promising candidate for deep-ultraviolet (DUV) nonlinear optical (NLO) applications. Its unique crystal structure, devoid of π-conjugated systems, gives rise to a remarkable combination of a very short UV absorption edge, strong second-harmonic generation (SHG) efficiency, and large birefringence. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and the linear and nonlinear optical properties of this compound. Detailed experimental protocols for its characterization are presented, and key quantitative data are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers exploring novel DUV NLO materials and for professionals in drug development interested in the structural and optical properties of sulfonamide-containing compounds.

Introduction

The quest for high-performance nonlinear optical (NLO) materials transparent in the deep-ultraviolet (DUV) region (wavelengths below 200 nm) is driven by their critical role in applications such as photolithography, laser micromachining, and high-density optical data storage. For a material to be suitable for DUV applications, it must possess a wide bandgap, a non-centrosymmetric crystal structure, and a large second-order NLO coefficient. Historically, materials like potassium dihydrogen phosphate (B84403) (KDP) have been the benchmark. However, the discovery of this compound's potent NLO properties has opened a new avenue for the development of non-π-conjugated DUV NLO materials.[1][2]

The polar covalent tetrahedron [SO₂(NH₂)₂] is the fundamental NLO-active unit in this compound.[1][2] This simple yet effective structural motif leads to a unique combination of properties that make this compound a standout material in its class.

Synthesis and Crystal Growth

High-quality single crystals of this compound are essential for the accurate characterization of its intrinsic NLO properties. The growth of this compound crystals is typically achieved through slow evaporation of a saturated solution.

Experimental Protocol: Slow Evaporation Solution Growth
  • Solvent Selection: this compound is typically dissolved in an appropriate solvent, such as deionized water or an organic solvent, to create a saturated solution.

  • Saturation: The solution is heated gently to ensure complete dissolution and then allowed to cool to room temperature to achieve supersaturation.

  • Crystallization: The saturated solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of large, well-defined single crystals over a period of several days to weeks.[3][4][5]

  • Crystal Harvesting: Once crystals of a suitable size (typically a few millimeters) have formed, they are carefully harvested from the solution, washed with a non-solvent, and dried.

Crystal Structure and Properties

The arrangement of this compound molecules in the solid state is crucial to its NLO activity. The absence of a center of inversion in its crystal lattice is a prerequisite for second-order NLO effects like SHG.

Crystallographic Data

This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group Fdd2.[6] This crystal structure is characterized by a specific arrangement of the [SO₂(NH₂)₂] tetrahedra, leading to a net dipole moment and strong NLO response.

Parameter Value Reference
Crystal SystemOrthorhombic[6]
Space GroupFdd2[6]
a (Å)9.14[6]
b (Å)16.85[6]
c (Å)4.58[6]
α, β, γ (°)90[6]
Z8[6]
Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)

The determination of the crystal structure of this compound is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A high-quality single crystal of this compound is carefully selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[7] A CCD or CMOS detector is used to record the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to obtain a precise three-dimensional model of the crystal structure.[7]

G cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal XRD dissolution Dissolve this compound in Solvent saturation Create Saturated Solution dissolution->saturation evaporation Slow Evaporation saturation->evaporation harvesting Harvest Single Crystals evaporation->harvesting mounting Mount Crystal on Goniometer harvesting->mounting Select High-Quality Crystal data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file

Figure 1: Workflow for this compound Crystal Growth and Structural Analysis.

Nonlinear Optical Properties

This compound exhibits exceptional NLO properties, particularly its strong second-harmonic generation response in the DUV region.

Second-Harmonic Generation (SHG)

The SHG efficiency of this compound has been measured to be approximately four times that of KDP, a widely used NLO material.[1][2] This strong response is a direct consequence of its favorable crystal structure and the high hyperpolarizability of the [SO₂(NH₂)₂] unit.

Property Value Reference
SHG Efficiency~4 x KDP[1][2]
Phase-Matching Wavelength (Predicted)188 nm[1][2]
Experimental Protocol: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of NLO materials.[8]

  • Sample Preparation: A crystalline sample of this compound is ground into a fine powder and sieved into different particle size ranges.

  • Laser Source: A pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[9]

  • Measurement: The fundamental laser beam is directed onto the powdered sample. The generated second-harmonic signal at 532 nm is detected by a photomultiplier tube after passing through appropriate filters to block the fundamental wavelength.

  • Reference Material: The SHG intensity of this compound is compared to that of a standard reference material, such as KDP, under identical experimental conditions.[8][10]

G laser Pulsed Laser (e.g., 1064 nm) sample This compound Powder Sample laser->sample Fundamental Beam reference Reference Powder (e.g., KDP) laser->reference Fundamental Beam filter Filter (blocks 1064 nm) sample->filter Generated SHG (532 nm) + Fundamental reference->filter Generated SHG (532 nm) + Fundamental pmt Photomultiplier Tube (PMT) filter->pmt SHG Signal oscilloscope Oscilloscope pmt->oscilloscope Electrical Signal

Figure 2: Schematic of the Kurtz-Perry SHG Measurement Setup.

Linear Optical and Thermal Properties

The linear optical and thermal properties of this compound are critical for its potential use in practical DUV NLO devices.

Optical Transmittance and Birefringence

This compound exhibits a very short UV absorption edge at approximately 160 nm, indicating its transparency in the DUV region.[1][2] It also possesses a large birefringence, which is essential for phase-matching in frequency conversion processes.

Property Value Reference
UV Absorption Edge160 nm[1][2]
Birefringence (Δn)0.07 @ 589.3 nm[1][2]
Experimental Protocol: UV-Vis-NIR Spectroscopy

The optical transmittance spectrum of a this compound crystal is measured using a UV-Vis-NIR spectrophotometer.

  • Sample Preparation: A thin, polished single crystal of this compound is used for the measurement.

  • Instrumentation: A double-beam spectrophotometer is employed, with one beam passing through the sample and the other serving as a reference.[11]

  • Measurement: The transmittance of the crystal is recorded over a wide wavelength range, typically from the DUV to the near-infrared region (e.g., 190-2500 nm).[11][12] The absorption edge is determined from the wavelength at which the transmittance drops sharply.

Thermal Stability

Thermal analysis is performed to determine the temperature range in which this compound is stable, a crucial parameter for crystal growth and device fabrication.

Property Value Reference
Decomposition Temperature> 250 °C (Typical for related compounds)[13]
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of this compound.

  • Sample Preparation: A small amount of powdered this compound (typically 2-10 mg) is placed in an alumina (B75360) or aluminum crucible.[2]

  • Instrumentation: A simultaneous TGA/DSC instrument is used to measure changes in mass and heat flow as a function of temperature.

  • Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidation.[2] The TGA curve shows the mass loss upon decomposition, while the DSC curve reveals melting points and other thermal events.

G cluster_optical Optical Characterization cluster_thermal Thermal Analysis start This compound Sample uv_vis_nir UV-Vis-NIR Spectroscopy start->uv_vis_nir tga_dsc TGA/DSC Measurement start->tga_dsc transmittance Transmittance Spectrum uv_vis_nir->transmittance birefringence Birefringence Measurement uv_vis_nir->birefringence band_gap Band Gap & Absorption Edge transmittance->band_gap decomposition Decomposition Temperature tga_dsc->decomposition stability Thermal Stability decomposition->stability

Figure 3: Logical Flow of Optical and Thermal Characterization of this compound.

Conclusion

This compound stands out as a highly promising deep-ultraviolet nonlinear optical material due to its exceptional combination of a short absorption edge, strong SHG response, and large birefringence. The polar [SO₂(NH₂)₂] tetrahedron is identified as a new and effective DUV NLO-active unit. The straightforward synthesis and crystal growth of this compound, coupled with its excellent optical properties, make it an attractive candidate for next-generation DUV laser technologies. Further research into optimizing crystal growth to obtain large, high-quality crystals and a more detailed investigation of its laser damage threshold will be crucial for its practical implementation in optical devices. This guide provides the foundational technical information necessary for researchers to advance the study and application of this remarkable material.

References

Quantum Mechanical Insights into Sulfamide Drug Adsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adsorption of sulfamide drugs onto various substrates is a critical phenomenon influencing their environmental fate, detection, and potential as drug delivery vehicles. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer unparalleled molecular-level insights into these adsorption processes. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the adsorption of this compound drugs. It summarizes key quantitative data, details experimental protocols for validation, and presents visual workflows to elucidate the intricate relationships in these studies. This document is intended to be a resource for researchers and professionals in drug development, materials science, and environmental science, facilitating a deeper understanding and prediction of this compound drug interactions with various materials.

Introduction

Sulfonamides, a class of synthetic antimicrobial agents containing the sulfonamido group (-S(=O)₂-NH₂), are widely used in human and veterinary medicine.[1] Their presence in the environment as emerging contaminants has prompted extensive research into their interactions with various materials for remediation purposes.[2] Concurrently, the adsorption of these drugs onto nanomaterials is being explored for applications in drug delivery and sensing.[3][4] Understanding the fundamental mechanisms of adsorption at the quantum level is paramount for the rational design of novel adsorbents and drug delivery systems.

Quantum mechanical calculations provide a powerful lens through to examine the energetics, electronic perturbations, and bonding characteristics of drug-substrate interactions.[5] This guide will delve into the theoretical underpinnings of these computational methods, the experimental techniques used to validate their predictions, and a summary of key findings in the field.

Theoretical and Computational Methodology

Density Functional Theory (DFT) is the most prominent quantum mechanical method for studying drug adsorption on surfaces.[5] DFT calculations can elucidate the adsorption mechanism by determining the most stable adsorption configurations, interaction energies, and changes in the electronic properties of both the drug molecule and the adsorbent.

Computational Protocol

A typical DFT-based workflow for studying this compound drug adsorption involves several key steps, from geometry optimization to the analysis of electronic properties and bonding.

computational_workflow cluster_prep System Preparation cluster_adsorption Adsorption Simulation cluster_analysis Analysis of Results drug_opt This compound Drug Geometry Optimization initial_configs Generation of Initial Adsorption Configurations drug_opt->initial_configs adsorbent_model Adsorbent Surface/Cluster Model Construction adsorbent_model->initial_configs geom_opt_complex Geometry Optimization of Drug-Adsorbent Complex initial_configs->geom_opt_complex DFT Calculations ads_energy Adsorption Energy Calculation geom_opt_complex->ads_energy electronic_props Electronic Properties Analysis (DOS, HOMO-LUMO) geom_opt_complex->electronic_props charge_transfer Charge Transfer Analysis (Bader, Mulliken) geom_opt_complex->charge_transfer qtaim QTAIM Analysis (Bond Critical Points) geom_opt_complex->qtaim

Caption: Computational workflow for DFT studies of this compound drug adsorption.

Detailed Steps:

  • Geometry Optimization of Adsorbate and Adsorbent: The initial structures of the this compound drug molecule and the adsorbent (e.g., a nanoparticle cluster or a periodic slab) are independently optimized to find their lowest energy conformations.

  • Construction of Adsorption Configurations: The optimized drug molecule is placed at various positions and orientations relative to the adsorbent surface to explore different possible interaction sites.

  • Geometry Optimization of the Adsorption Complex: Each initial configuration of the drug-adsorbent complex is then fully optimized. This allows the system to relax to the most stable geometry, revealing the preferred adsorption site and orientation.

  • Calculation of Adsorption Energy (Eads): The adsorption energy is a key indicator of the strength of the interaction. It is typically calculated as: Eads = Ecomplex - (Edrug + Eadsorbent) where Ecomplex is the total energy of the optimized drug-adsorbent system, and Edrug and Eadsorbent are the total energies of the isolated, optimized drug and adsorbent, respectively. A more negative Eads indicates a stronger and more favorable adsorption.

  • Electronic Structure Analysis:

    • Density of States (DOS): The DOS provides information about the distribution of electronic states as a function of energy. Changes in the DOS upon adsorption can indicate the formation of new chemical bonds.

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (Eg) is a measure of the electronic excitability of a system. A decrease in the Eg upon adsorption often suggests increased conductivity and can be indicative of charge transfer.[4]

  • Charge Transfer and Bonding Analysis:

    • Bader Charge Analysis: This method partitions the total electron density of the system into atomic basins, providing a way to calculate the net charge on each atom.[6] It is used to quantify the amount of charge transferred between the drug and the adsorbent.

    • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology can characterize the nature of the chemical bonds formed upon adsorption (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties at the bond critical points.[3][4]

Common Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies involving drug-nanomaterial interactions, common choices include:

  • Functionals:

    • Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely used GGA functional.

    • Hybrid Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance of accuracy and computational cost.[7]

    • Dispersion Corrections: Van der Waals interactions are often crucial in adsorption phenomena. Therefore, dispersion corrections, such as those proposed by Grimme (e.g., DFT-D3), are frequently incorporated.[5]

  • Basis Sets:

    • Pople-style basis sets: 6-31G(d,p) and 6-311++G(d,p) are commonly used for organic molecules.[8]

    • Double-zeta valence polarized (DZVP) basis sets: These are often employed for transition metals in nanoparticle systems.[9][10]

    • Plane-wave basis sets: Used in conjunction with pseudopotentials, especially for periodic systems.

Experimental Validation

Experimental studies are essential to validate the theoretical predictions from quantum mechanical calculations. Batch adsorption experiments are the most common method for this purpose, providing macroscopic data that can be correlated with the microscopic insights from DFT.

Experimental Workflow

The experimental validation process involves the synthesis and characterization of the adsorbent, followed by batch adsorption studies and analysis of the results.

experimental_workflow cluster_synthesis Adsorbent Preparation cluster_adsorption Batch Adsorption Experiments cluster_analysis Data Analysis & Post-Characterization synthesis Synthesis of Adsorbent Material characterization_before Characterization (SEM, TEM, FTIR, XRD, BET) synthesis->characterization_before batch_setup Setup of Batch Experiments (Drug Solution + Adsorbent) characterization_before->batch_setup parameter_study Investigation of Parameters (pH, Temp, Conc., Time) batch_setup->parameter_study analysis Analysis of Supernatant (UV-Vis, HPLC) parameter_study->analysis characterization_after Post-Adsorption Characterization (FTIR, XPS) parameter_study->characterization_after kinetic_modeling Kinetic Modeling (Pseudo-1st/2nd Order) analysis->kinetic_modeling isotherm_modeling Isotherm Modeling (Langmuir, Freundlich) analysis->isotherm_modeling

Caption: General workflow for experimental validation of adsorption studies.

Detailed Experimental Protocols

A. Adsorbent Characterization: Before adsorption experiments, the adsorbent material is thoroughly characterized to understand its physical and chemical properties:

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to determine the morphology, size, and shape of the nanoparticles.

  • Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) identifies the functional groups on the adsorbent's surface. X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the surface atoms.

  • X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the adsorbent.

  • BET (Brunauer-Emmett-Teller) Analysis: This method is used to measure the specific surface area and porosity of the material.

B. Batch Adsorption Experiments: These experiments are conducted to determine the adsorption capacity and kinetics.

  • A stock solution of the this compound drug of a known concentration is prepared.

  • A known mass of the adsorbent is added to a series of flasks containing a fixed volume of the drug solution at different initial concentrations.

  • The flasks are agitated in a shaker at a constant temperature for a specific period.

  • The effect of various parameters is studied by systematically varying one parameter while keeping others constant:

    • Contact Time: To determine the equilibrium time.

    • Initial Drug Concentration: To study the effect on adsorption capacity.

    • pH: To understand the role of electrostatic interactions.

    • Temperature: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°).

  • At predetermined time intervals, samples are withdrawn, and the solid adsorbent is separated from the solution by centrifugation or filtration.

  • The concentration of the this compound drug remaining in the supernatant is measured using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

C. Data Analysis: The experimental data is analyzed using kinetic and isotherm models.

  • Adsorption Kinetics: These models describe the rate of adsorption.

    • Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.

    • Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[11][12] This model is often found to best describe the adsorption of sulfonamides.[11]

  • Adsorption Isotherms: These models describe the equilibrium relationship between the amount of drug adsorbed and the concentration of the drug in the solution at a constant temperature.

    • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[13][14]

    • Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.[13][14]

D. Post-Adsorption Characterization: Characterizing the adsorbent after the adsorption process can provide direct evidence of the interaction.

  • FTIR Spectroscopy: Comparing the FTIR spectra of the adsorbent before and after drug adsorption can reveal shifts in the vibrational frequencies of functional groups, indicating their involvement in the adsorption process.

  • XPS Spectroscopy: XPS can detect changes in the elemental composition and chemical states of the surface atoms of both the adsorbent and the drug, confirming the presence of the adsorbed drug and providing insights into the nature of the interaction.

Quantitative Data Summary

The following tables summarize quantitative data from various quantum mechanical and experimental studies on the adsorption of this compound and sulfonamide drugs on different nanomaterials.

Table 1: Quantum Mechanical (DFT) Calculation Results
This compound DrugAdsorbentAdsorption Energy (Eads)HOMO-LUMO Gap (Eg) ChangeCharge Transfer (e)Reference
This compoundAl₁₂N₁₂ Nanocage-47.27 kcal/molDecrease-[3][4]
This compoundAl₁₂P₁₂ Nanocage-34.59 kcal/molDecrease-[3][4]
This compoundB₁₂N₁₂ Nanocage-28.13 kcal/molDecrease-[3][4]
This compoundB₁₂P₁₂ Nanocage-9.45 kcal/molDecrease-[3][4]
SulfacetamideAnatase TiO₂ (001)-Decrease-[15]
PaclitaxelrGO-COOH-0.91 eV--[5]
CH₂OZnO(0001)-1.97 eV-0.22[16]
Table 2: Experimental Adsorption Parameters
Sulfonamide DrugAdsorbentKinetic ModelIsotherm ModelMax. Adsorption Capacity (qm)Reference
SulfamethoxazoleCarbon Nanotubes (dispersed)--77.7 mg/g[17]
SulfapyridineCarbon Nanotubes (dispersed)--123.4 mg/g[17]
SulfachloropyridazineIron-modified ClayPseudo-Second-OrderLangmuir4.561 mg/g[11]
SulfadimethoxineIron-modified ClayPseudo-Second-OrderLangmuir1.789 mg/g[11]
Pb(II)HAp-Fe₃O₄ CompositePseudo-Second-OrderFreundlich-[18]

Conclusion

The integration of quantum mechanical calculations and experimental studies provides a robust framework for understanding the adsorption of this compound drugs. DFT calculations offer profound insights into the molecular-level interactions, guiding the interpretation of macroscopic experimental data. This technical guide has outlined the standard computational and experimental protocols, presented key quantitative findings, and provided visual workflows to aid researchers in this field. As the demand for novel drug delivery systems and efficient environmental remediation technologies grows, the predictive power of quantum mechanics will continue to be an indispensable tool in the rational design and optimization of materials for this compound drug adsorption.

References

Sulfamide Derivatives as Potent Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their ability to potently and often selectively inhibit a wide range of enzymes. The this compound moiety (R¹R²NSO₂NR³R⁴) and the closely related sulfonamide group (RSO₂NR¹R²) serve as crucial pharmacophores in the design of therapeutic agents for a multitude of diseases, including cancer, glaucoma, infectious diseases, and inflammatory conditions. Their inhibitory activity often stems from the ability of the this compound or sulfonamide group to act as a zinc-binding group in metalloenzymes or to form key hydrogen bond interactions within the enzyme's active site. This technical guide provides an in-depth overview of this compound derivatives as enzyme inhibitors, focusing on their primary targets, quantitative inhibitory data, experimental protocols for their evaluation, and the signaling pathways they modulate.

Key Enzyme Targets and Mechanisms of Inhibition

This compound and sulfonamide derivatives have been successfully developed to target several major classes of enzymes. The mechanism of inhibition is often dependent on the specific enzyme family.

Metalloenzymes

In metalloenzymes, the sulf(on)amide nitrogen atoms can coordinate with the active site metal ion, typically Zn²⁺, displacing a catalytically crucial water molecule or hydroxide (B78521) ion.

  • Carbonic Anhydrases (CAs): These zinc-containing enzymes are pivotal in pH regulation and CO₂ transport. Sulfonamide inhibitors are well-established as treatments for glaucoma, edema, and epilepsy.[1][2] The primary sulfonamide group (—SO₂NH₂) is a key zinc-binding feature.[3]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their overexpression is linked to cancer invasion and arthritis. Sulfonamide-based MMP inhibitors often incorporate a hydroxamate group as an additional zinc-chelating moiety.[4]

Proteases
  • Aspartic Proteases (e.g., HIV-1 Protease): This viral enzyme is essential for the maturation of the HIV virion. Cyclic sulfamides have been designed to interact with the catalytic aspartic acid residues in the active site, displacing a critical water molecule.[5]

  • Serine Proteases (e.g., Human Neutrophil Elastase): These enzymes are implicated in inflammatory diseases. Sulfonamide derivatives can act as inhibitors of these proteases.[6]

Kinases

Sulfonamide derivatives can act as ATP-competitive inhibitors of various protein kinases by interacting with the hinge region of the ATP-binding pocket.

  • Tyrosine Kinases (e.g., VEGFR-2, FAK): These kinases are crucial regulators of cell signaling pathways involved in angiogenesis and cell proliferation, making them key targets in oncology.[7][8][9]

Other Enzymes
  • Dihydropteroate Synthase (DHPS): This bacterial enzyme is involved in folate synthesis. Sulfonamide antibiotics act as competitive inhibitors of DHPS, mimicking its natural substrate, p-aminobenzoic acid (PABA).[10][11]

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors with a sulfonamide scaffold have been developed as anti-inflammatory agents.[12]

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following tables summarize representative quantitative data for various this compound and sulfonamide inhibitors against their target enzymes.

Table 1: Inhibition of Carbonic Anhydrases (CAs) by Sulfonamide Derivatives
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide (Standard)25012255.7[3][13]
Benzolamide---112.6[14]
Brinzolamide---170.2[14]
Ethoxzolamide---76.9[14]
Compound 15 725.63.36.780.5[13]
Compound 10a 200.513.429.861.3[13]
N-(sulfapyridine)-p-hydroxybenzamide2.62---[15]
N-(sulfamethazine)-3,4,5-triacetoxybenzamide-5.74--[15]

Note: '-' indicates data not available in the cited sources.

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Sulfonamide Derivatives
CompoundMMP-1 (IC₅₀, nM)MMP-2 (IC₅₀, nM)MMP-3 (IC₅₀, nM)MMP-9 (IC₅₀, nM)MMP-14 (IC₅₀, nM)Reference(s)
Pfizer Compound [I]>3000176-250 fold selectivity vs MMP-34>3000>3000[8]
Pfizer Compound [II]>3000176-250 fold selectivity vs MMP-34.4>3000>3000[8]
CGS 27023A1184328[16]
AG3340 (Prinomastat)3600.130.50.41.1[16]
Table 3: Inhibition of Kinases by Sulfonamide Derivatives
CompoundTarget KinaseIC₅₀ (nM)Reference(s)
SorafenibVEGFR-24.58 (µM)[17]
Compound 32 VEGFR-21.06-8.92 (µM, GI₅₀)[17]
Compound 1 VEGFR-223.1[17]
Compound 36 VEGFR-2140[17]
Compound 5 FAK86.7[9]
IN10018FAK-[18]

Note: GI₅₀ refers to the 50% growth inhibition concentration.

Table 4: Inhibition of Other Enzymes by Sulfonamide Derivatives
CompoundTarget EnzymeIC₅₀ / Kᵢ (nM)Reference(s)
AmprenavirHIV-1 Protease-[19]
DarunavirHIV-1 Protease3 (IC₅₀) / 0.016 (Kᵢ)[19]
Compound 8 Acetylcholinesterase31.5 (Kᵢ)[20]
Compound 8 Butyrylcholinesterase24.4 (Kᵢ)[20]
Compound 4m Lipoxygenase15,800[21]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of this compound-based enzyme inhibitors. Below are generalized protocols for key experimental procedures.

Synthesis of Benzenesulfonamide Derivatives

A common method for synthesizing benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[7]

  • Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the corresponding benzenesulfonyl chloride (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the enzyme-catalyzed hydration of CO₂.[22][23]

  • Reagents: Purified human CA isoenzyme, inhibitor stock solution (in DMSO), buffer (e.g., Tris-HCl), pH indicator (e.g., phenol (B47542) red), and CO₂-saturated water.

  • Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing the pH indicator in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red) as the pH decreases due to carbonic acid formation.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the absorbance change. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This assay uses a quenched fluorescent substrate that emits a signal upon cleavage by an active MMP.[14][15]

  • Reagents: Recombinant human MMP enzyme, fluorogenic MMP substrate (e.g., FRET-based peptide), assay buffer, and inhibitor stock solutions.

  • Enzyme Activation (if required): Some MMPs are in a pro-enzyme form and require activation with agents like APMA (4-aminophenylmercuric acetate).

  • Assay Setup: In a 96-well plate, add the assay buffer, the MMP enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm).

  • Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine IC₅₀ values by plotting the percent inhibition versus the inhibitor concentration.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a FRET substrate by HIV-1 protease.[3]

  • Reagents: Recombinant HIV-1 protease, FRET peptide substrate (containing a fluorophore and a quencher), assay buffer, and inhibitor stock solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add the diluted HIV-1 protease solution to the wells (except for the blank).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the FRET substrate solution to all wells.

  • Measurement: Immediately measure the increase in fluorescence in a kinetic mode at 37°C.

  • Data Analysis: The rate of substrate cleavage is proportional to the rate of fluorescence increase. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualization of Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Sulfonamide\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC; IP3 -> Ca; PI3K -> AKT; AKT -> mTOR; mTOR -> Cell_Survival; PKC -> Angiogenesis; Inhibitor -> VEGFR2 [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: VEGFR-2 signaling pathway and point of inhibition.

// Nodes Integrin [label="Integrin Activation", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK\n(Focal Adhesion Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Sulfonamide\nFAK Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges Integrin -> FAK [label=" Activates"]; FAK -> PI3K [label=" Activates"]; PI3K -> AKT; AKT -> GSK3b [arrowhead=tee]; AKT -> Cell_Survival; GSK3b -> Cell_Proliferation [arrowhead=tee, style=dashed, label=" Inactivates"]; Inhibitor -> FAK [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: FAK signaling pathway and point of inhibition.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate,\nBuffer, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="Set up Assay Plate\n(Varying Inhibitor Conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Incubation [label="Pre-incubation\n(Enzyme + Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\n(Add Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="Kinetic Measurement\n(e.g., Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate Rates)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Determination [label="Determine IC₅₀ Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Assay_Setup; Assay_Setup -> Pre_Incubation; Pre_Incubation -> Initiate_Reaction; Initiate_Reaction -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> IC50_Determination; IC50_Determination -> End; } caption: General workflow for an enzyme inhibition assay.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Combine Reactants\n(e.g., Amine + Sulfonyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Controlled\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [style=dashed]; Monitoring -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: General workflow for chemical synthesis.

Conclusion

This compound and sulfonamide derivatives continue to be a rich source of inspiration for the design of novel enzyme inhibitors with significant therapeutic potential. Their chemical tractability and ability to interact with a diverse range of enzyme active sites have led to numerous clinical candidates and approved drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new generations of this compound-based inhibitors. Further exploration into isoform-selective inhibitors and compounds with novel mechanisms of action will undoubtedly pave the way for more effective and safer therapies for a wide array of human diseases.

References

Foundational Research on Sulfamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational research of sulfamide scaffolds, a cornerstone in modern medicinal chemistry. This document provides a detailed exploration of their synthesis, diverse biological activities, and critical role in drug development. It is designed to be a practical tool for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound Scaffolds

The this compound moiety, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²NSO₂NR³R⁴), is a privileged scaffold in drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow for versatile interactions with a wide range of biological targets. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, in the 1930s, this structural motif has been incorporated into a vast array of therapeutic agents.[1][2]

This compound-containing drugs have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, diuretic, and hypoglycemic effects.[1][3][4][5] This versatility has cemented the this compound scaffold as a critical component in the medicinal chemist's toolkit for the design of novel therapeutics.

Synthesis of this compound Scaffolds

The synthesis of this compound scaffolds can be achieved through several reliable methods. The most common approach involves the reaction of a primary or secondary amine with a sulfamoyl chloride. Other methods include the reaction of sulfuryl chloride with excess amine or the use of sulfur trioxide complexes.

General Synthesis of Sulfanilamide

Sulfanilamide, a foundational antibacterial sulfonamide, is synthesized from acetanilide (B955) in a multi-step process. This synthesis is a classic example of electrophilic aromatic substitution and subsequent functional group manipulation.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide [3][6][7][8][9]

Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Slowly add 63 mL of chlorosulfonic acid dropwise with frequent shaking. A calcium chloride guard tube should be fitted to the top of the condenser to protect the reaction from atmospheric moisture.

  • Heat the mixture to 60-70°C for 2 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate.

  • Filter the product, wash with cold water, and air dry.

Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

  • Place the crude p-acetamidobenzenesulfonyl chloride in a 500 mL round-bottom flask.

  • Add 120 mL of concentrated aqueous ammonia (B1221849) and 120 mL of water with shaking.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid.

  • Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry in an oven at 100°C.

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide

  • Transfer the p-acetamidobenzenesulfonamide to a 250 mL round-bottom flask containing a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.

  • Boil the mixture under reflux for 1 hour. Upon cooling, no solid should separate. If a solid appears, continue heating for a short period.

  • Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter.

  • To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.

  • Cool the solution in an ice bath to precipitate the sulfanilamide.

  • Collect the product by filtration, wash with a small amount of cold water, and recrystallize from hot water or ethanol (B145695) to obtain pure sulfanilamide.

Synthesis of Furosemide (B1674285)

Furosemide is a potent loop diuretic containing a sulfonamide group. Its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560).

Experimental Protocol: Synthesis of Furosemide [6][10][11][12]

  • A mixture of 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (furosemide starting material, 0.01 mol), acetylacetone (B45752) (0.01 mol), triethylorthoformate (0.01 mol), and acetic acid (1 mL) in methanol (B129727) (25 mL) is refluxed for 7 hours.

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured over crushed ice, and a few drops of diluted hydrochloric acid are added to acidify the product.

  • The solid product that forms is filtered and recrystallized from methanol to yield furosemide derivatives.

Note: The provided protocol describes the synthesis of a furosemide derivative. The direct synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is a well-established industrial process.

Synthesis of Hydrochlorothiazide (B1673439)

Hydrochlorothiazide is a thiazide diuretic widely used for the treatment of hypertension. A common synthetic route involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with paraformaldehyde.[2][4][8][13][14]

Experimental Protocol: Synthesis of Hydrochlorothiazide [2][4]

  • In a reaction vessel, a mixture of 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde (B43269) (as a 36% solution) is prepared in water as the solvent.

  • The formaldehyde solution is added dropwise at 80°C.

  • The reaction mixture is then heated to 100°C and maintained at this temperature for approximately 0.2 hours.

  • After the reaction period, the mixture is cooled.

  • The resulting precipitate is collected by suction filtration, washed with water, and dried to obtain the crude hydrochlorothiazide product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as aqueous acetone.

Biological Activities and Quantitative Data

This compound scaffolds are integral to a wide range of therapeutic agents due to their diverse biological activities. The following sections provide an overview of these activities, supported by quantitative data where available.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate production.[5]

Compound Bacterial Strain MIC (μg/mL) Reference
SulfadiazineStaphylococcus aureus (MDR)64 - 128[13]
Nano-SulfadiazineStaphylococcus aureus (MDR)32[13]
Sulfadiazine HybridStaphylococcus aureus125[13]
Sulfadiazine HybridEscherichia coli125[13]
Sulfamethoxazole (with Trimethoprim)Escherichia coli (wildtype)0.03 - 0.25[13]
Sulfamethoxazole (with Trimethoprim)Staphylococcus aureus (resistant)> 8[13]
Sulfonamide Derivative 1aStaphylococcus aureus ATCC 2592364 - 256
Sulfonamide Derivative 1bStaphylococcus aureus (clinical isolates)64 - 512
Sulfonamide Derivative 1CE. coli50[15]
Sulfonamide Derivative 1CB. licheniformis100[15]
Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[16][17]

Compound Cell Line IC₅₀ (µM) Reference
Sulfonamide Derivative 8aHeLa10.9 ± 1.01[18]
Sulfonamide Derivative 8aMDA-MB-23119.22 ± 1.67[18]
Sulfonamide Derivative 8aMCF-712.21 ± 0.93[18]
Sulfonamide Derivative 8bHeLa7.2 ± 1.12[18]
Sulfonamide Derivative 8bMDA-MB-2314.62 ± 0.13[18]
Sulfonamide Derivative 8bMCF-77.13 ± 0.13[18]
Cyclic this compound 18A549~10 (50% growth inhibition)[19][20]
Naphthalene Sulfonamide 5cA5490.51 ± 0.03[15]
Naphthalene Sulfonamide 5cMCF-70.33 ± 0.01[15]
Sulfonamide E7010Various Tumor Cells0.06 - 0.8[16]
Antiviral Activity

Several sulfonamide derivatives have demonstrated significant antiviral activity, particularly as inhibitors of HIV protease and reverse transcriptase.[9][21]

Compound Virus IC₅₀ (µM) Reference
Cyclic Sulfonamide 1SARS-CoV-215.3[22]
Cyclic Sulfonamide 13cSARS-CoV-20.88[22]
Bicyclic Sulfonamide 3EMCV22.0 ± 2.6[3]
Bicyclic Sulfonamide 6EMCV18.3 ± 2.0[3]
This compound 1bH. cytomegalovirus (AD169)-[23]
This compound 1hH. cytomegalovirus (AD169)-[23]
Diuretic Activity

Sulfonamide-based diuretics, such as thiazides and loop diuretics, are essential in the management of hypertension and edema. They primarily act by inhibiting ion transport in the renal tubules.

Compound Class Primary Site of Action Reference
HydrochlorothiazideThiazide DiureticDistal Convoluted Tubule[24]
FurosemideLoop DiureticThick Ascending Limb of the Loop of Henle[24]
Hypoglycemic Activity (Sulfonylureas)

Sulfonylureas are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. They stimulate insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[25]

Compound Generation Potency Reference
TolbutamideFirstLower[26]
ChlorpropamideFirstLower[26]
Glibenclamide (Glyburide)SecondHigher[25][26]
GlipizideSecondHigher[26]

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy of this compound-based drugs is significantly influenced by their physicochemical and pharmacokinetic properties.

Physicochemical Properties of Selected Sulfonamides
Compound Molecular Weight ( g/mol ) pKa Water Solubility (g/L) Reference
Sulfanilamide172.210.45[20][27]
Sulfadiazine250.286.480.13[20][27]
Sulfamethoxazole253.286.030.61[20][27]
Furosemide330.743.90.006[11]
Hydrochlorothiazide297.747.9, 9.2-[8]
Pharmacokinetic Parameters of Selected Sulfonamides
Drug Bioavailability (%) Protein Binding (%) Half-life (h) Excretion Reference
Glibenclamide~100>992-5Hepatic metabolism[24][26]
Glipizide~10098-992-4Hepatic metabolism[24][26]
Furosemide~60>951.5-2Renal (65% unchanged)[28][29]
Hydrochlorothiazide65-7540-686-15Renal (unchanged)[18][30]

Key Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Some sulfonamides have been shown to modulate this pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK 2. Receptor Association STAT STAT Receptor:r3->STAT 5. STAT Recruitment P-JAK JAK-P JAK->P-JAK 3. JAK Autophosphorylation P-JAK->Receptor:r3 P-JAK->STAT 6. STAT Phosphorylation P-STAT STAT-P STAT->P-STAT STAT_Dimer STAT-P Dimer P-STAT->STAT_Dimer 7. Dimerization DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription Activation

JAK-STAT Signaling Pathway
General Drug Discovery Workflow for this compound Scaffolds

The development of new this compound-based drugs follows a structured workflow from initial concept to a marketable therapeutic.

Drug_Discovery_Workflow This compound Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_development Development Phase Target_ID Target Identification & Validation Library_Design This compound Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate Preclinical_Studies Preclinical Studies (In vivo efficacy & toxicology) Preclinical_Candidate->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Studies->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA Market Market Launch NDA->Market

This compound Drug Discovery Workflow

Detailed Experimental Protocols for Biological Assays

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antibacterial agent.[13][25]

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Sulfonamide Dilutions:

    • Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted sulfonamide.

    • Include a growth control well (bacteria in MHB without drug) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][25][31]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test sulfonamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in RPMI-1640 medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare stock solutions of the sulfonamide compounds in DMSO.

    • Prepare serial dilutions of the compounds in culture medium.

    • Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides.

    • Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 540 nm using an ELISA plate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diuretic Activity Screening in Rats

This in vivo protocol is a standard method for evaluating the diuretic potential of new chemical entities.[1][5][26][32]

Materials:

  • Male Wistar rats (150-200 g)

  • Test sulfonamide compounds

  • Standard diuretic (e.g., furosemide)

  • Normal saline (0.9% NaCl)

  • Metabolic cages

  • Measuring cylinders

Procedure:

  • Animal Preparation:

    • Fast the rats for 18 hours prior to the experiment, with free access to water.

    • Divide the rats into groups (e.g., control, standard, and test groups).

  • Drug Administration:

    • Administer normal saline (e.g., 25 mL/kg) orally to all rats to ensure a uniform water and salt load.

    • Immediately after saline administration, administer the vehicle (e.g., 1% carboxymethyl cellulose) to the control group, the standard diuretic to the standard group, and the test sulfonamide compounds to the test groups, all via the oral route.

  • Urine Collection:

    • Place each rat in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., every hour for 5 hours).

  • Data Analysis:

    • Measure the total volume of urine excreted by each rat.

    • The urine can be further analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

    • Compare the urine output and electrolyte excretion of the test groups with the control and standard groups to determine the diuretic activity.

Conclusion

The this compound scaffold remains a remarkably versatile and enduringly important structural motif in drug discovery. Its presence in a wide array of clinically successful drugs across multiple therapeutic areas is a testament to its favorable physicochemical and pharmacokinetic properties. This technical guide has provided a foundational overview of the synthesis, biological activities, and evaluation of this compound-based compounds. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the continued exploration and exploitation of this privileged scaffold in the quest for novel and improved therapeutics. The ongoing research in this field promises to further expand the therapeutic applications of this compound-containing molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamides, and more specifically their mono-N-substituted derivatives, sulfonamides, are a cornerstone of modern medicinal chemistry. This functional group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The synthesis of sulfamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This method offers a versatile and robust approach to creating diverse libraries of compounds for drug discovery and development.

These application notes provide detailed protocols for the synthesis of sulfamides from sulfonyl chlorides, covering a range of substrates and reaction conditions. The information is intended to guide researchers in the efficient and successful synthesis of these important compounds.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Tertiary amines do not react to form stable sulfonamides as they lack a proton on the nitrogen atom to be removed.[1]

General Reaction Scheme:

Where:

  • R1 : Can be an alkyl, aryl, or heteroaryl group.

  • R2, R3 : Can be hydrogen, alkyl, aryl, or part of a cyclic system.

  • Base : Typically a non-nucleophilic amine such as pyridine (B92270) or triethylamine (B128534), or an inorganic base like sodium carbonate or sodium hydroxide.[2][3]

Experimental Workflow

The general workflow for the synthesis of sulfamides from sulfonyl chlorides is outlined below. This process includes the reaction setup, monitoring, work-up, and purification of the final product.

Sulfamide Synthesis Workflow General Workflow for this compound Synthesis reagents Reactants & Solvent (Amine, Sulfonyl Chloride, Solvent) reaction_setup Reaction Setup (Inert atmosphere, 0°C) reagents->reaction_setup base_addition Base Addition (e.g., Pyridine, Triethylamine) reaction_setup->base_addition reaction Reaction (Stir at 0°C to RT) base_addition->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Quench, Extract, Wash) monitoring->workup Upon completion drying Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification Purification (Recrystallization or Column Chromatography) drying->purification characterization Characterization (NMR, MS, m.p.) purification->characterization

Caption: General workflow for the synthesis of sulfamides.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted and N,N-disubstituted sulfamides from sulfonyl chlorides.

Table 1: Synthesis of N-Aryl Sulfonamides

Sulfonyl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
p-Toluenesulfonyl chlorideAniline (B41778)Pyridine-0 - 25-100
Benzenesulfonyl chlorideAnilinePyridine-0 - 25-100
4-Nitrobenzenesulfonyl chlorideAnilinePyridine-0 - 25-100
p-Toluenesulfonyl chloridep-ToluidinePyridine-0 - 25-100
Benzenesulfonyl chlorideAnilineTriethylamineTHF0 - RT686
Benzenesulfonyl chlorideAniline10% NaOH-RT1-
p-Toluenesulfonyl chloride4-Nitroaniline--RT-Good
p-Toluenesulfonyl chloridep-AnisidinePoly(4-vinylpyridine)AcetonitrileRT2.593

Table 2: Synthesis of N-Alkyl and N,N-Dialkyl Sulfonamides

Sulfonyl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH2Cl20--
Benzenesulfonyl chlorideN-MethylanilinePyridineCH2Cl2--97
Benzenesulfonyl chlorideDiphenylaminePyridineCH2Cl2--97
p-Toluenesulfonyl chlorideDiethylaminePoly(4-vinylpyridine)AcetonitrileRT391
p-Toluenesulfonyl chloridePiperidinePoly(4-vinylpyridine)AcetonitrileRT294
p-Toluenesulfonyl chlorideMorpholinePoly(4-vinylpyridine)AcetonitrileRT295

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides using pyridine as a base.

Materials:

  • Appropriate arylsulfonyl chloride (1.0 eq)

  • Aniline or substituted aniline (1.0 eq)

  • Pyridine (can be used as solvent and base) or another suitable solvent like Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the arylsulfonyl chloride (1.0 eq) to the cooled solution. The addition can be done portion-wise as a solid or dropwise if it is a liquid or dissolved in a small amount of solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). Reactions are often complete within a few hours.[1]

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to neutralize the excess pyridine.

  • The solid sulfonamide will precipitate out. If no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297) or DCM.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • If an extraction was performed, combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of N-Alkyl and N,N-Dialkyl Sulfonamides

This protocol outlines a general method for the synthesis of N-alkyl and N,N-dialkyl sulfonamides using triethylamine as a base.

Materials:

  • Appropriate alkyl- or arylsulfonyl chloride (1.0 eq)

  • Primary or secondary alkylamine (1.0-1.2 eq)

  • Triethylamine (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Purification:

  • Recrystallization: This is a common method for purifying solid sulfonamides. A suitable solvent system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water mixtures are often effective.[4][5][6]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable purification method. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate.

Characterization:

The structure and purity of the synthesized sulfamides should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (m.p.): To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group.

Signaling Pathways and Logical Relationships

The synthesis of sulfamides from sulfonyl chlorides is a direct, two-component reaction. The logical relationship between the reactants and the product is straightforward.

This compound Synthesis Logic Logical Relationship in this compound Synthesis sulfonyl_chloride Sulfonyl Chloride (R1-SO2Cl) This compound This compound (R1-SO2NR2R3) sulfonyl_chloride->this compound amine Primary or Secondary Amine (R2R3NH) amine->this compound base Base (e.g., Pyridine, Et3N) base->this compound facilitates byproduct HCl Salt of Base

Caption: Reactants and facilitator leading to this compound formation.

References

Application Notes and Protocols for Sulfamide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sulfamide moiety, and the closely related sulfonamide, are privileged scaffolds in medicinal chemistry, integral to a wide range of therapeutic agents.[1][2][3] These compounds are key components in drugs with antibacterial, anticancer, antiviral, and diuretic activities.[4][5][6] Their success stems from the ability of the sulf(on)amide group to act as a bioisostere of the amide bond, and its capacity to form crucial interactions with enzyme active sites, often coordinating with metal ions or forming key hydrogen bonds.[1][2][7] This document provides a comprehensive guide to the design and evaluation of this compound-based drug candidates, covering synthetic strategies, in vitro and in vivo testing protocols, and computational design approaches.

Section 1: General Workflow for this compound-Based Drug Design

The design process for novel this compound-based drugs is an iterative cycle involving computational design, chemical synthesis, and biological evaluation. The workflow begins with identifying a biological target and designing compounds in silico. Promising candidates are then synthesized and subjected to a cascade of in vitro assays to determine their potency and selectivity. The most effective compounds from these initial screens are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

G Target_ID Target Identification (e.g., CA, DHPS, Protease) Comp_Design Computational Design (Docking, QSAR, DFT) Target_ID->Comp_Design Synthesis Chemical Synthesis Comp_Design->Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition, MIC, Cytotoxicity) Synthesis->In_Vitro SAR SAR Analysis & Optimization In_Vitro->SAR SAR->Comp_Design Iterative Design In_Vivo In Vivo Models (Efficacy, PK/PD) SAR->In_Vivo Promising Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->SAR Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for this compound-based drug discovery.

Section 2: Protocols for Chemical Synthesis

The synthesis of this compound and sulfonamide derivatives can be achieved through several robust methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Protocol 2.1: Synthesis from Sulfonyl Chlorides and Amines

This is the most traditional and widely used method for constructing the sulfonamide bond.[8]

Materials:

  • Appropriate sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 eq)

  • Standard workup reagents (Water, 1 M HCl, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and base (1.5 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.[3]

  • Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product using column chromatography or recrystallization as needed.

Protocol 2.2: One-Pot Synthesis from Thiols and Amines

This method provides a more streamlined approach by avoiding the isolation of sulfonyl chloride intermediates.[8][9]

Materials:

  • Thiol (1.0 eq)

  • Amine (e.g., aqueous NH₃)

  • Oxidizing agent/catalyst system (e.g., I₂/KMnO₄ or β-MnO₂)[9]

  • Solvent (e.g., Methanol)

Procedure:

  • Combine the thiol (1.0 eq) and the amine in the reaction solvent.

  • Add the catalyst system (e.g., a catalytic amount of β-MnO₂) under an oxygen atmosphere.[9]

  • Stir the reaction at the appropriate temperature (room temperature to reflux) until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter off the catalyst.

  • Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 2.1.

  • Purify the resulting sulfonamide by column chromatography.

Section 3: Protocols for In Vitro Evaluation

In vitro assays are critical for determining a compound's biological activity, potency, and mechanism of action at an early stage.

Protocol 3.1: Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes.[10] Inhibition is typically measured using a stopped-flow CO₂ hydrase assay.

Materials:

  • Purified human CA isozymes (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES or Tris buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • The assay measures the CA-catalyzed hydrolysis of NPA to 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a cuvette, mix the CA enzyme solution with varying concentrations of the inhibitor (test compound) and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the NPA substrate.

  • Immediately record the rate of increase in absorbance at 400 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be derived from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 3.2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

For antibacterial sulfonamides targeting dihydropteroate (B1496061) synthase (DHPS), the MIC is the primary measure of potency.[11]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)[11]

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • This protocol follows the micro-broth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]

Protocol 3.3: Anticancer Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[6]

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various logarithmic concentrations of the test compounds (e.g., 0.1 µM to 1 mM) and incubate for 72 hours.[6]

  • After incubation, add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using an ELISA plate reader.[6]

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ (or GI₅₀) value, the concentration that inhibits cell growth by 50%, by plotting cell viability against the log of the compound concentration.[6][12]

Section 4: Signaling Pathways and Mechanisms of Action

Sulfamides exert their therapeutic effects by inhibiting key enzymes in various biological pathways.

Bacterial Folic Acid Synthesis Inhibition

Antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[13][14][15] Humans are unaffected as they acquire folate from their diet.[13][16]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic Dihydropteroic Acid DHPS->Dihydropteroic Dihydrofolic Dihydrofolic Acid (DHF) Dihydropteroic->Dihydrofolic THF Tetrahydrofolic Acid (THF) Dihydrofolic->THF  Dihydrofolate  Reductase Products Purines, DNA, RNA THF->Products Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Carbonic Anhydrase Inhibition

In metalloenzymes like carbonic anhydrase, the primary sulfonamide group (SO₂NH₂) coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site.[1][17] This binding displaces a critical water/hydroxide molecule, thereby inhibiting the enzyme's catalytic activity of converting CO₂ to bicarbonate.[7][18]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Section 5: Protocol for In Vivo Evaluation

Promising drug candidates must be evaluated in animal models to determine their efficacy and safety profile.

Protocol 5.1: Murine Systemic Infection Model for Antibacterials

This model is used to assess the in vivo efficacy of an antibacterial sulfonamide, often reported as the 50% effective dose (ED₅₀).[16]

Materials:

  • Animal Model: Female BALB/c mice (6-8 weeks old).[16]

  • Infecting Organism: A relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA)).[16]

  • Inoculum: Bacterial suspension in sterile saline (e.g., ~1 x 10⁸ CFU/mL).[16]

  • Test Compound Formulation: e.g., in 0.5% carboxymethylcellulose for oral administration.[16]

  • Control Groups: Vehicle control and a positive control (e.g., vancomycin).[16]

Procedure:

  • Culture the infecting organism overnight and prepare the inoculum to the desired concentration.

  • Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[16]

  • One hour post-infection, administer the test compound via the desired route (e.g., orally (PO) or IP). Administer vehicle and positive control to their respective groups.

  • Dose-ranging studies should be performed to determine the ED₅₀.

  • Monitor the mice for a period of 7 days post-infection.[16]

  • The primary endpoint is survival. The ED₅₀ is calculated as the dose of the compound that protects 50% of the mice from death.[16]

Section 6: Data Presentation

Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Inhibition Data for Novel Carbonic Anhydrase Inhibitors

This table presents inhibition constants (Kᵢ) for a series of novel sulfonyl semicarbazides against four human carbonic anhydrase (hCA) isoforms. Acetazolamide (AZA) is used as a standard. Data is adapted from related studies.[10]

CompoundR-GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
AZA (1) -25012255.7
5 H65.411.473.90.63
10 4-NO₂78.513.520.50.59
13 4-AcNH89.915.281.30.79
Table 2: In Vitro Antibacterial and Anticancer Activity

This table summarizes Minimum Inhibitory Concentration (MIC) data for an antibacterial sulfonamide and Growth Inhibition (GI₅₀) data for an anticancer sulfonamide. Data is adapted from related studies.[11][12]

CompoundAssay TypeTarget Organism/Cell LineActivity (µg/mL or µM)
FQ5 MICP. aeruginosa ATCC 2785316 µg/mL
FQ5 MICE. coli ATCC 3540116 µg/mL
FQ5 MICS. aureus ATCC 2592332 µg/mL
8b GI₅₀MDA-MB231 (Breast Cancer)4.62 µM
8b GI₅₀HeLa (Cervical Cancer)7.2 µM
8b GI₅₀MCF-7 (Breast Cancer)7.13 µM

Section 7: Computational Drug Design

Computational methods are invaluable for accelerating the drug design process by predicting binding affinities and drug-like properties.[11][19][20]

Protocol 7.1: Structure-Based Design via Molecular Docking

Objective: To predict the binding mode and affinity of designed sulfonamide derivatives within the active site of a target protein.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Suite, MOE)

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., DHPS, PDB ID: 1AJ0) from the PDB.[20] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation: Draw the 2D structures of the designed sulfonamide derivatives and convert them to 3D structures. Perform energy minimization and generate different conformers.[20]

  • Molecular Docking: Run the docking algorithm to place the ligand conformers into the defined binding pocket of the receptor. The program will score the different poses based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol).[20]

  • Analysis: Analyze the top-scoring poses to identify key interactions (hydrogen bonds, ionic, hydrophobic) between the ligand and protein residues.[11] Use this information to guide the design of new analogs with improved affinity and selectivity.

Protocol 7.2: ADMET Prediction

Objective: To evaluate the drug-likeness and potential pharmacokinetic properties of designed compounds in silico.

Software:

  • Software for calculating physicochemical properties (e.g., SwissADME, QikProp)

Procedure:

  • Input the 2D or 3D structures of the designed compounds into the software.

  • Calculate key physicochemical properties, including:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Hydrogen Bond Donors (HBD)

    • Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

  • Evaluate the compounds against established drug-likeness rules, such as Lipinski's Rule of Five, to identify candidates with a higher probability of good oral bioavailability.[21]

  • Analyze predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to flag potential liabilities early in the design process.

References

Application Notes and Protocols for the Use of Sulfamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamide derivatives have emerged as a versatile class of small molecules with significant potential in oncology research and development. Their broad-spectrum anti-cancer activity stems from the ability to target multiple key pathways involved in tumor progression and survival. These compounds have demonstrated efficacy in a variety of cancer cell lines, acting as inhibitors of critical enzymes like carbonic anhydrases and disrupting fundamental cellular processes such as microtubule dynamics and angiogenesis signaling.

This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound derivatives against cancer cell lines. It is intended to serve as a comprehensive resource for researchers investigating the anti-cancer properties of these compounds, offering methodologies for assessing cytotoxicity, elucidating mechanisms of action, and visualizing their impact on cellular signaling pathways.

Mechanisms of Action

This compound derivatives exert their anti-cancer effects through several well-defined mechanisms:

  • Carbonic Anhydrase Inhibition: Many this compound derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.[2][3] Inhibition of CA IX by this compound derivatives leads to a disruption of pH homeostasis, resulting in increased intracellular acidification and subsequent induction of apoptosis.[1][4]

  • Tubulin Polymerization Inhibition: A significant number of this compound-based compounds act as microtubule-destabilizing agents.[5][6] They bind to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][7] This disruption of the microtubule network dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]

  • VEGFR-2 Signaling Inhibition: Certain this compound derivatives have been designed to target the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote the formation of new blood vessels, thereby cutting off the tumor's supply of nutrients and oxygen.[11][12]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The anti-proliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 / GI50 (µM)Reference
Carbonic Anhydrase Inhibitors MMH-1MDA-MB-231 (Breast)CytotoxicitySelectively Affects[13]
Aromatic SulfonamidesVariousGrowth Inhibition0.01 - 35
N,N-dialkylthiocarbamylsulfenamido-sulfonamidesVariousGrowth Inhibition0.01 - 0.075[14]
Tubulin Polymerization Inhibitors 4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonamido) phenyl) benzamideMCF-7 (Breast)Cytotoxicity< 1.8[15]
4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonamido) phenyl) benzamideA549 (Lung)Cytotoxicity< 1.8[15]
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13)HeLa (Cervical)Cytotoxicity1.34[8]
Cinnamic acyl sulfonamide (5a)MCF-7 (Breast)Antiproliferative0.17 µg/mL[6]
Sulfonamide-dithiocarbamate hybrid (13d)UM-UC-3 (Bladder)Cytotoxicity0.9[2]
Sulfonamide-dithiocarbamate hybrid (13d)RT-112 (Bladder)Cytotoxicity0.7[2]
VEGFR-2 Inhibitors Sulfonamide derivative (6)HCT-116 (Colon)Cytotoxicity3.53[4]
Sulfonamide derivative (6)HepG-2 (Liver)Cytotoxicity3.33[4]
Sulfonamide derivative (6)MCF-7 (Breast)Cytotoxicity4.31[4]
Sulfonamide derivative (15)HCT-116, HepG-2, MCF-7VEGFR-2 Inhibition0.0787[4]
Other Sulfonamides 2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)Growth Inhibition7.2[16]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast)Growth Inhibition4.62[16]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast)Growth Inhibition7.13[16]

Signaling Pathway Visualizations

G cluster_0 Carbonic Anhydrase IX Inhibition This compound This compound Derivative caix CA IX This compound->caix inhibits pH Regulation pH Regulation caix->pH Regulation maintains Extracellular Acidification Extracellular Acidification caix->Extracellular Acidification caix_inhibition CA IX Inhibition hif1a HIF-1α hif1a->caix upregulates hypoxia Tumor Hypoxia hypoxia->hif1a stabilizes Tumor Survival & Proliferation Tumor Survival & Proliferation pH Regulation->Tumor Survival & Proliferation Metastasis Metastasis Extracellular Acidification->Metastasis Intracellular pH decrease Intracellular pH decrease caix_inhibition->Intracellular pH decrease leads to Apoptosis Apoptosis Intracellular pH decrease->Apoptosis

Carbonic Anhydrase IX Inhibition Pathway

G cluster_1 Tubulin Polymerization Inhibition This compound This compound Derivative tubulin α/β-Tubulin Dimers This compound->tubulin binds to colchicine site Inhibition of Polymerization Inhibition of Polymerization microtubules Microtubules tubulin->microtubules polymerization microtubules->tubulin depolymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization causes G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Destabilization->G2/M Cell Cycle Arrest leads to Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway

G cluster_2 VEGFR-2 Signaling Inhibition This compound This compound Derivative vegfr2 VEGFR-2 This compound->vegfr2 inhibits vegf VEGF vegf->vegfr2 binds & activates Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK) activates Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK)->Angiogenesis promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

VEGFR-2 Signaling Inhibition Pathway

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[16][17]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate 24-96h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

MTT Assay Workflow

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a period ranging from 24 to 96 hours, depending on the cell line and compound characteristics.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[13][16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection and quantification of apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[18]

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the this compound derivative for the desired time. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[20]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in response to this compound derivative treatment using propidium iodide (PI) staining and flow cytometry.[15]

Materials:

  • Treated and control cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol[21]

  • PI/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[21]

  • Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Buffer.[15]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[14][15]

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI signal.

Target Validation: Western Blotting

This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins in key signaling pathways affected by this compound derivatives.[22][23]

Materials:

  • Treated and control cell lysates

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors[24]

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[24]

  • Primary antibodies (specific to target proteins, e.g., CA IX, β-tubulin, phospho-VEGFR-2, total VEGFR-2, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer. Quantify protein concentration using a standard protein assay.[24][25]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes.[24]

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24][25]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[23][24]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[24]

References

Application of Sulfamides in Treating Urinary Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides were among the first synthetic antimicrobial agents to be used systemically for the treatment of bacterial infections.[1][2] Their primary application in contemporary medicine, often in combination with trimethoprim (B1683648), is in the management of urinary tract infections (UTIs).[3][4] UTIs are among the most common bacterial infections, and the combination of sulfamethoxazole (B1682508) and trimethoprim (TMP-SMX) has long been a mainstay of therapy due to its broad spectrum of activity against common uropathogens.[5][6] These application notes provide a comprehensive overview of the use of sulfamides in treating UTIs, including their mechanism of action, clinical efficacy, and the critical issue of antimicrobial resistance. Detailed experimental protocols for evaluating the efficacy of sulfamides are also provided to support research and drug development efforts in this area.

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately disrupts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.[4][8] Mammalian cells are not affected by sulfonamides as they do not synthesize their own folic acid but rather obtain it from their diet.[7]

The synergistic combination of a sulfonamide, such as sulfamethoxazole, with trimethoprim results in a bactericidal effect.[9] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid synthesis pathway.[7][9] This sequential blockade of two critical enzymes in the same pathway is highly effective and can also help to slow the development of resistance.[9]

Sulfamide and Trimethoprim Mechanism of Action cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Figure 1: Mechanism of action of sulfamethoxazole and trimethoprim.

Data Presentation

The clinical efficacy of sulfamides, particularly in combination with trimethoprim, has been demonstrated in numerous clinical trials. However, rising rates of resistance are a significant concern. The following tables summarize key quantitative data regarding the efficacy and resistance of sulfamethoxazole-trimethoprim (TMP-SMX) in the treatment of uncomplicated UTIs.

Table 1: Clinical Efficacy of Sulfamethoxazole-Trimethoprim (TMP-SMX) in Uncomplicated UTIs

Treatment RegimenEradication Rate (%)Patient PopulationReference
Single-dose (320mg TMP/1600mg SMX)93Women with acute, uncomplicated UTI[3]
Conventional 10-day (160mg TMP/800mg SMX BID)95Women with acute, uncomplicated UTI[3]
Long-term (12 months)70.6 (12/17 patients)Geriatric patients with recurrent UTI[10]

Table 2: Prevalence of Resistance to Sulfamethoxazole-Trimethoprim (TMP-SMX) in Uropathogenic E. coli

Geographic Region/Study PopulationResistance Rate (%)Year of StudyReference
Global (general range)15-25-[1]
United States (overall)~16.8-[1]
United States (range by state)7.4 - 33.3-[1]
Michigan, USA (women with acute uncomplicated cystitis)8.1 to 15.81992-1999[11]
Developing Country (women with acute uncomplicated UTI)41.3-[7]
Emergency Department Patients with UTI342004-2005[12]

Table 3: Clinical Outcomes of TMP-SMX Treatment Based on Susceptibility

Susceptibility StatusClinical Cure Rate (%)Microbiological Cure Rate (%)Reference
Susceptible8886[1]
Resistant5442[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of sulfamides against uropathogens.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to a panel of antibiotics.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sulfamethoxazole-trimethoprim (SXT) antibiotic disks (1.25/23.75 µg)

  • Bacterial culture in logarithmic growth phase

  • Incubator at 35°C ± 2°C

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking.

  • Disk Application: Aseptically apply the SXT antibiotic disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter criteria provided by the Clinical and Laboratory Standards Institute (CLSI). For trimethoprim and sulfonamides, slight growth (≤20% of the lawn of growth) within the zone should be disregarded.[13]

Kirby_Bauer_Workflow start Start inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply SXT Antibiotic Disk plate_inoculation->disk_application incubation Incubate at 35°C for 16-24 hours disk_application->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret_results end End interpret_results->end

Figure 2: Experimental workflow for Kirby-Bauer disk diffusion testing.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Sulfamethoxazole and trimethoprim stock solutions

  • Bacterial culture in logarithmic growth phase

  • Multichannel pipette

  • Incubator at 35°C ± 2°C

  • Plate reader (optional) or visual inspection

Procedure:

  • Antibiotic Dilution: Prepare serial twofold dilutions of sulfamethoxazole and trimethoprim in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its concentration to yield a final inoculum of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the inoculum.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • Same as for Broth Microdilution.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute sulfamethoxazole along the x-axis (columns) and trimethoprim along the y-axis (rows).

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described in the broth microdilution protocol.

  • Incubation: Incubate the plate under the same conditions as for the MIC determination.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Mechanisms of Resistance

Bacterial resistance to sulfonamides can arise through several mechanisms.

  • Target Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[11]

  • Target Bypass: Acquisition of plasmid-encoded sul genes (sul1, sul2, sul3) provides an alternative, sulfonamide-resistant DHPS enzyme.[14]

  • Increased PABA Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.[11]

  • Decreased Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.[11]

Sulfonamide_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms sulfonamide_ext Sulfonamide (extracellular) sulfonamide_int Sulfonamide (intracellular) sulfonamide_ext->sulfonamide_int Uptake dhps Dihydropteroate Synthase (DHPS) sulfonamide_int->dhps Inhibits efflux_pump Efflux Pump sulfonamide_int->efflux_pump folic_acid_synthesis Folic Acid Synthesis dhps->folic_acid_synthesis target_modification Target Modification (mutated DHPS) target_modification->dhps Alters target_bypass Target Bypass (plasmid-encoded resistant DHPS) target_bypass->folic_acid_synthesis Provides alternative pathway increased_paba Increased PABA Production increased_paba->sulfonamide_int Outcompetes efflux_pump->sulfonamide_ext

Figure 3: Logical relationships of sulfonamide resistance mechanisms.

Sulfamides, particularly in combination with trimethoprim, remain an important therapeutic option for urinary tract infections. However, the increasing prevalence of resistance necessitates careful consideration of local susceptibility patterns and the use of standardized laboratory methods to guide clinical decision-making. The protocols and information provided herein are intended to support the ongoing research and development efforts aimed at optimizing the use of this important class of antimicrobial agents and combating the challenge of antibiotic resistance.

References

Application Notes and Protocols for the Synthesis of Sulfamide-BODIPY Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the preparation of sulfamide-BODIPY derivatives, valuable fluorescent probes and potential therapeutic agents. The protocols outlined below are based on established literature and offer detailed step-by-step instructions for key experiments.

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and remarkable photostability. The functionalization of the BODIPY core with this compound or sulfonamide moieties can further enhance their utility by improving water solubility, enabling targeted delivery, and imparting biological activity. These derivatives have shown promise in various applications, including bioimaging, biosensing, and as anticancer agents. The introduction of a sulfonamide group can lead to compounds that target specific proteins, such as cyclin-dependent kinase 2 (CDK2) and proteins from the Bcl-2 family, thereby inducing apoptosis in cancer cells.

This document details three primary synthetic strategies for the preparation of this compound-BODIPY derivatives, provides a summary of their key photophysical properties, and illustrates their potential mechanism of action in biological systems.

Synthetic Methodologies

The synthesis of this compound-BODIPY derivatives can be achieved through several strategic approaches. Below are three distinct and effective methods.

Method 1: Nucleophilic Substitution of a Halogenated BODIPY

This common and versatile two-step method involves the initial reaction of a halogenated BODIPY, typically a chloro-BODIPY, with a diamine linker, followed by the reaction of the resulting amino-functionalized BODIPY with a sulfonyl chloride or a related this compound precursor.

Experimental Protocol: Synthesis of a Sulfonamide-BODIPY via Nucleophilic Substitution

This protocol is adapted from the work of Zhao et al.[1]

Step 1: Synthesis of the Amino-Functionalized BODIPY Intermediate

  • Dissolve 7-chloro-2-ethyl-5,5-difluoro-1,3-dimethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1][2][3]diazaborinine (BODIPY-Cl) (0.5 g, 1.4 mmol) in acetonitrile (B52724) (15 mL) in a round-bottom flask.

  • Add ethylenediamine (B42938) (300 μL, 4.5 mmol) and triethylamine (B128534) (600 μL, 4.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate) to obtain the amino-functionalized BODIPY intermediate.

Step 2: Synthesis of the Final Sulfonamide-BODIPY Derivative

  • Dissolve the amino-functionalized BODIPY intermediate (0.1 g, 0.3 mmol) in pyridine (B92270) (4 mL) in a round-bottom flask.

  • Add the desired sulfonamide (e.g., benzenesulfonamide) (0.1 g, 1.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., petroleum ether:ethyl acetate (B1210297) = 2:1) to yield the final sulfonamide-BODIPY derivative.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

G BODIPY_Cl Halogenated BODIPY (e.g., BODIPY-Cl) Amino_BODIPY Amino-functionalized BODIPY Intermediate BODIPY_Cl->Amino_BODIPY Nucleophilic Substitution Ethylenediamine Ethylenediamine Ethylenediamine->Amino_BODIPY Final_Product Sulfonamide-BODIPY Derivative Amino_BODIPY->Final_Product Amide Coupling Sulfonamide Sulfonamide Sulfonamide->Final_Product

Caption: Workflow for Method 2.

Method 3: Reaction of an Amino-BODIPY with a Sulfonyl Chloride

This approach involves the synthesis of an amino-substituted BODIPY as a key intermediate, which is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This method offers flexibility in the choice of both the BODIPY core and the sulfonyl chloride.

Experimental Protocol: Synthesis via Amino-BODIPY and Sulfonyl Chloride

This protocol is a general representation based on standard organic synthesis techniques. [4] Step 1: Synthesis of the Amino-BODIPY

  • Synthesize or procure a BODIPY derivative with a reactive group suitable for conversion to an amine (e.g., a nitro-BODIPY).

  • Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl2·2H2O in ethanol (B145695) or catalytic hydrogenation).

  • Purify the resulting amino-BODIPY by column chromatography.

Step 2: Reaction with Sulfonyl Chloride

  • Dissolve the amino-BODIPY (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) in a round-bottom flask.

  • Add a base, such as pyridine or triethylamine (2-3 equivalents).

  • Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final sulfonamide-BODIPY derivative.

  • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.

Reaction Workflow

G Nitro_BODIPY Nitro-BODIPY Reduction Reduction Nitro_BODIPY->Reduction Amino_BODIPY Amino-BODIPY Reduction->Amino_BODIPY Final_Product Sulfonamide-BODIPY Derivative Amino_BODIPY->Final_Product Sulfonamide Formation Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Final_Product

Caption: Workflow for Method 3.

Photophysical Properties of this compound-BODIPY Derivatives

The introduction of a this compound or sulfonamide group can influence the photophysical properties of the BODIPY core. The following table summarizes key spectroscopic data for representative sulfonamide-BODIPY derivatives and related compounds.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M-1cm-1)SolventReference
Sulfonamide-BODIPY 1520535150.7085,000DMSO[1]
Sulfonamide-BODIPY 2522536140.6583,000DMSO[1]
Amine-Reactive BODIPY521-532538-552~17-200.32-0.7346,500-118,500Various[5]
Benzimidazole-BODIPY51251420.03156,234Acetonitrile[5]

Biological Applications and Signaling Pathways

This compound-BODIPY derivatives have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis. Molecular docking studies and biological assays suggest that these compounds can interact with key proteins involved in cell cycle regulation and programmed cell death, such as CDK2 and Bcl-2 family proteins.

Interaction with Cyclin-Dependent Kinase 2 (CDK2)

Molecular docking simulations have shown that sulfonamide-BODIPY derivatives can bind to the ATP-binding pocket of CDK2. [1]This interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to the inhibition of CDK2's kinase activity. The inhibition of CDK2 can cause cell cycle arrest at the G1/S checkpoint, ultimately triggering apoptosis.

G cluster_0 Sulfonamide-BODIPY Interaction with CDK2 cluster_1 Downstream Effects Sulfamide_BODIPY Sulfonamide-BODIPY Derivative CDK2 CDK2 Sulfamide_BODIPY->CDK2 Binds to ATP Pocket CDK2_Inhibition CDK2 Inhibition ATP ATP ATP->CDK2 Competitive Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK2_Inhibition->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis G cluster_0 Normal Cell Survival cluster_1 Apoptosis Induction by Sulfonamide-BODIPY Bcl2 Anti-apoptotic Bcl-2 Proteins Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Inhibit Sulfamide_BODIPY Sulfonamide-BODIPY Derivative Bcl2_inhibited Anti-apoptotic Bcl-2 Proteins Sulfamide_BODIPY->Bcl2_inhibited Inhibit Bax_Bak_active Pro-apoptotic Bax/Bak Mitochondrion Mitochondrion Bax_Bak_active->Mitochondrion Oligomerize at Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for In Vitro Imaging with Sulfamide-Substituted Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamide- and sulfonamide-substituted fluorescent probes are a versatile class of molecules for in vitro imaging of various biological processes. Their chemical structure can be readily modified to tune their photophysical properties and to incorporate specific targeting moieties. This allows for the development of probes that can selectively visualize specific cellular components, enzymatic activities, and changes in the cellular microenvironment. These probes are particularly valuable in cancer research for their ability to target tumor-specific markers, such as carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors.[1][2] This document provides detailed application notes and protocols for the use of selected this compound-substituted probes in in vitro imaging.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound-substituted probes.

Table 1: Binding Affinities of Sulfonamide-Based Probes for Carbonic Anhydrase Isoforms

Probe DerivativeCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
AmBF3-AEBS (monomeric)3.81.00.490.8
AmBF3-ABS (monomeric)100.32.50.82.5
AmBF3-(AEBS)3 (trimeric)2.50.80.51.2
AmBF3-(ABS)3 (trimeric)35.21.20.61.5

Data extracted from a study on radiofluorinated sulfonamide derivatives for PET imaging of CA IX.[3]

Table 2: In Vitro Cytotoxicity of Naphthalimide-Sulfonamide Probes

ProbeConcentration (µg/mL)Cell Viability (%) in B16F10 cells
SN-2NI169.7
10057.3
SD-NI153.0
10045.2

Data reflects the viability of B16F10 melanoma cells after incubation with the probes.[4]

Signaling Pathway Visualization

Many sulfonamide-based probes are designed to target carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment.[1]

CAIX_Pathway Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CAIX Carbonic Anhydrase IX (CA IX) CAIX->H2CO3 Catalyzes Probe Sulfonamide Probe Probe->CAIX Inhibits Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Gene CA9 Gene Transcription HIF1->CAIX_Gene Activates CAIX_Gene->CAIX Leads to overexpression

CA IX role in tumor acidosis and probe inhibition.

Experimental Workflows and Protocols

Experimental Workflow: General In Vitro Fluorescence Imaging

The following diagram illustrates a general workflow for in vitro imaging with fluorescent probes.

experimental_workflow General Workflow for In Vitro Fluorescence Imaging prep 1. Cell Culture (Seed cells on imaging plates/slides) probe_prep 2. Probe Preparation (Reconstitute and dilute probe) prep->probe_prep incubation 3. Probe Incubation (Add probe to cells and incubate) probe_prep->incubation wash 4. Washing (Remove unbound probe) incubation->wash imaging 5. Image Acquisition (Fluorescence Microscopy) wash->imaging analysis 6. Data Analysis (Quantify fluorescence intensity) imaging->analysis

A typical workflow for cell imaging with probes.

Protocol 1: In Vitro Imaging of Carbonic Anhydrase IX in Tumor Cells with a Fluorescent Sulfonamide Probe

This protocol is designed for imaging CA IX in hypoxic cancer cells using a fluorescently labeled sulfonamide inhibitor.

Materials:

  • Cancer cell line known to express CA IX under hypoxic conditions (e.g., HCT-15).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescent sulfonamide probe targeting CA IX.

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂).

  • Glass-bottom imaging dishes or chamber slides.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging.

    • Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).

  • Induction of Hypoxia (if required):

    • To induce CA IX expression, transfer the cells to a hypoxia chamber (e.g., 1% O₂) for 24-48 hours.

    • Alternatively, treat the cells with a chemical inducer of hypoxia according to the manufacturer's instructions.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent sulfonamide probe in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in serum-free cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Probe Incubation:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Image Acquisition:

    • Immediately transfer the cells to the fluorescence microscope.

    • Acquire images using the appropriate excitation and emission wavelengths for the specific fluorescent probe.

    • It is recommended to acquire images from multiple fields of view for each condition.

  • Data Analysis:

    • Quantify the fluorescence intensity of the stained cells using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between hypoxic and normoxic cells, and between cells treated with the probe and untreated controls.

Protocol 2: General Protocol for Live-Cell Imaging with Naphthalimide-Sulfonamide Probes (e.g., SN-2NI, SD-NI)

This protocol provides a general guideline for using naphthalimide-sulfonamide probes for live-cell imaging, for example, in B16F10 melanoma cells.[4]

Materials:

  • B16F10 melanoma cells (or other cell line of interest).

  • Complete cell culture medium.

  • SN-2NI or SD-NI probe.

  • DMSO for probe reconstitution.

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Culture:

    • Plate B16F10 cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of SN-2NI or SD-NI in DMSO.

    • Dilute the stock solution in complete culture medium to the final working concentration (e.g., 1-10 µg/mL, to be optimized for your specific experiment).

  • Cell Staining:

    • Remove the existing medium from the cells and replace it with the medium containing the diluted probe.

    • Incubate the cells for the desired period (e.g., 1-4 hours) in a cell culture incubator. The optimal incubation time may need to be determined experimentally.

  • Washing (Optional but Recommended):

    • For clearer images with reduced background fluorescence, you can wash the cells.

    • Gently remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the live-cell microscope.

    • Allow the temperature and atmosphere to equilibrate.

    • Acquire fluorescent images using a blue excitation light, as these probes typically emit green fluorescence.[4]

    • Time-lapse imaging can be performed to observe the dynamic uptake and localization of the probe.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization of the probe.

    • Fluorescence intensity can be quantified to assess the extent of probe uptake.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the design of a targeted fluorescent probe.

probe_design_logic Logical Design of a Targeted Fluorescent Probe fluorophore Fluorophore (e.g., Naphthalimide) linker Linker fluorophore->linker probe Targeted Fluorescent Probe linker->probe targeting_moiety Targeting Moiety (e.g., Sulfonamide for CA IX) targeting_moiety->linker target Biological Target (e.g., CA IX on Tumor Cell) probe->target Binds to signal Fluorescent Signal target->signal Generates

Design principles of a targeted fluorescent probe.

References

Analytical Techniques for Sulfamide Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of sulfamides, a critical class of compounds in pharmaceutical and medicinal chemistry. The following sections outline key techniques for the identification, quantification, and structural elucidation of sulfamide derivatives.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfamides in various matrices, including pharmaceutical formulations and biological samples.[1][2]

Application Note: Purity Assessment and Quantification of Sulfonamides

HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) offers a robust and reliable method for determining the purity of synthesized this compound compounds and quantifying their concentrations.[2][3] The selection of an appropriate stationary phase, typically a C18 or phenyl-hexyl column, along with an optimized mobile phase, enables the efficient separation of the target analyte from impurities and potential degradation products.[3][4] Gradient elution is often employed to achieve optimal separation of multiple sulfonamides in a single run.[3]

Experimental Protocol: HPLC-UV Analysis of Sulfonamides

This protocol provides a general method for the analysis of a mixture of sulfonamide drugs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system[2]

  • UV-Vis or Photodiode Array (PDA) Detector[2]

  • Cogent RP Phenyl Hexyl™ column (5μm, 100Å, 4.6 x 150mm) or equivalent C18 column[2][4]

  • Autosampler[2]

Reagents:

Sample Preparation:

  • Accurately weigh and dissolve 0.25 mg/mL of each sulfonamide standard in a 50:50 mixture of acetonitrile and deionized water.[4]

  • For unknown samples, dissolve a known amount in the same solvent mixture.

  • Filter the sample solution through a 0.2 µm nylon filter before injection.[5]

Chromatographic Conditions:

  • Mobile Phase: 75:25 (v/v) Deionized Water with 0.1% Formic Acid / Acetonitrile[4]

  • Flow Rate: 1.0 mL/minute[4]

  • Injection Volume: 5 µL[4]

  • Detection: UV at 270 nm[4]

  • Column Temperature: 25 °C[3]

Data Presentation: HPLC Retention Data for Selected Sulfonamides

SulfonamideRetention Time (min)
Sulfapyridine~3.5[4]
Sulfamerazine~4.2[4]
Sulfamethoxazole~5.0[4]
Sulfadoxine~6.8[4]

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sulfonamide Sample Filter Filter through 0.2 µm filter Sample->Filter Autosampler Autosampler Injection Filter->Autosampler HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Detector UV/PDA Detector HPLC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Fig. 1: HPLC analysis workflow for sulfamides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of sulfamides, providing precise molecular weight information and characteristic fragmentation patterns.[6] It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[1]

Application Note: Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) enables the determination of the elemental composition of a this compound and its fragments, leading to unambiguous structural confirmation.[7][8] Electrospray ionization (ESI) is a common ionization technique for sulfonamides, and tandem mass spectrometry (MS/MS) experiments are used to study their fragmentation pathways.[9] A characteristic fragmentation involves the loss of SO2.[6]

Experimental Protocol: LC-MS/MS Analysis of Sulfonamides

This protocol outlines a general method for the determination of sulfonamides in a water matrix.

Instrumentation:

  • Liquid Chromatography-Tandem Quadrupole Mass Spectrometer (LC/MS/MS)[10]

  • Electrospray Ionization (ESI) source (positive ion mode)[10]

Reagents:

  • LC/MS grade Methanol[10]

  • LC/MS grade Water[10]

  • Formic Acid[10]

  • Ammonia[10]

Sample Preparation (Solid-Phase Extraction):

  • To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[10]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent BondElut PPL) with methanol, followed by water.[10]

  • Load the water sample onto the SPE cartridge.[10]

  • Wash the cartridge with pure water.[10]

  • Elute the sulfonamides with methanol containing 2% aqueous ammonia.[10]

  • Dry the eluent under a stream of nitrogen at 40 °C.[10]

  • Reconstitute the residue in 1 mL of pure water, vortex, and centrifuge.[10]

  • The supernatant is ready for LC/MS/MS analysis.[10]

LC-MS/MS Conditions:

  • LC Column: C18 column[3]

  • Mobile Phase: Acidic mobile phase (e.g., water/acetonitrile with formic acid)[10]

  • Ionization: Positive Electrospray Ionization (ESI+)[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[10]

Data Presentation: Common Mass Transitions for Sulfonamides

SulfonamidePrecursor Ion (m/z)Product Ion (m/z)
Sulfadiazine251.1156.0
Sulfamethazine279.1186.1
Sulfamethoxazole254.1156.0
Sulfaquinoxaline301.1156.0
Sulfadimethoxine311.1156.0, 265.1

Note: The specific precursor and product ions should be optimized for the instrument in use.[7][9]

LCMSMS_Workflow Sample Water Sample (pH adjusted) SPE Solid-Phase Extraction (Enrichment & Cleanup) Sample->SPE Elution Elution of Analytes SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) ESI->Mass_Analyzer1 CID Collision Cell (Fragmentation) Mass_Analyzer1->CID Mass_Analyzer2 Quadrupole 2 (Product Ion Selection) CID->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Fig. 2: LC-MS/MS workflow for sulfonamide analysis.

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a this compound in the solid state.[11]

Application Note: Unambiguous Structure and Conformation Determination

X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the this compound molecule. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[12] The resulting structural data is crucial for understanding structure-activity relationships and for computational modeling studies like molecular docking.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes the typical workflow for the crystal structure analysis of a novel this compound.[11]

1. Synthesis and Crystallization:

  • Synthesize the this compound compound.[11]

  • Grow high-quality single crystals suitable for X-ray diffraction. A common method is slow solvent diffusion, for example, by diffusing hexane (B92381) into an acetone (B3395972) solution of the compound.[11]

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.[11]

  • Cool the crystal in a stream of cold nitrogen gas to minimize thermal vibrations.[11]

  • Use a diffractometer equipped with a CCD or CMOS detector to collect the diffraction data by bombarding the crystal with monochromatic X-rays at various orientations.[11]

3. Structure Solution and Refinement:

  • Process the collected diffraction images to determine the unit cell dimensions and the intensities of the diffracted beams.[11]

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]

  • Refine the initial model using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between observed and calculated diffraction patterns.[11]

Data Presentation: Example Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4
R-factor0.045

Note: These are example values and will be unique for each crystal structure.

XRay_Workflow Synthesis Synthesis of Sulfonamide Crystallization Growth of Single Crystals Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Fig. 3: Workflow for crystal structure analysis.

Spectroscopic Techniques

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information for the structural characterization of sulfamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Structural Elucidation in Solution

NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for elucidating the structure of sulfamides in solution.[2] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[13][14] The chemical shift of the sulfonamide N-H proton is a characteristic feature in the ¹H NMR spectrum.[14][15]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer.[13]

  • Data Analysis: Assign the chemical shifts with the aid of off-resonance and selective proton decoupling techniques, as well as by analyzing long-range carbon-proton coupling patterns.[13]

Data Presentation: Characteristic NMR Chemical Shifts for Sulfonamides

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HSulfonamide N-H8.0 - 10.5[14][15]
¹HAromatic C-H6.5 - 8.5[15]
¹³CAromatic C-S130 - 150
¹³COther Aromatic C110 - 140[14]

Note: Chemical shifts are dependent on the solvent and the specific structure of the this compound.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in a this compound molecule.[17] The characteristic vibrational frequencies of the S=O and N-H bonds are particularly useful for confirming the presence of the sulfonamide group.[18]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solid samples, KBr pellets are common.

  • Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation tables.[17]

Data Presentation: Characteristic FT-IR Absorption Frequencies for Sulfonamides

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)
N-HStretching3300 - 3400
S=OAsymmetric Stretching1300 - 1350[18]
S=OSymmetric Stretching1150 - 1180
S-NStretching~930[14]

Note: The exact frequencies can be influenced by the physical state of the sample and intermolecular interactions.[19]

References

High-Throughput Screening of Sulfamide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of sulfamide libraries. Sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] This document outlines strategies for both biochemical and cell-based screening campaigns to identify and validate novel this compound-based hits.

Introduction to this compound Library Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against biological targets.[3][4] this compound libraries, in particular, offer a rich chemical space for identifying modulators of various cellular processes. Successful HTS campaigns rely on robust assay development, careful execution of primary and secondary screens, and rigorous hit validation.[5][6]

Key objectives of screening this compound libraries include:

  • Identification of enzyme inhibitors: Targeting enzymes such as carbonic anhydrases, kinases, and dihydropteroate (B1496061) synthase (DHPS).[7][8]

  • Discovery of anticancer agents: Screening for compounds that inhibit cancer cell proliferation, induce apoptosis, or modulate cancer-related signaling pathways.[9][10]

  • Finding novel antibacterial agents: Identifying sulfamides with potent activity against pathogenic bacteria.[2]

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-step workflow designed to efficiently identify and validate promising compounds. This process begins with the preparation of the compound library and the development of a robust screening assay, followed by primary and secondary screening, and culminating in hit-to-lead optimization.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_optimization Optimization Lib_Prep This compound Library Preparation Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50/EC50) Hit_ID->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP2 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Growth Cell Growth mTORC1->Growth Sulfonamide Sulfonamide Inhibitor Sulfonamide->Akt Inhibits Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Dest_Complex Inhibits beta_catenin β-catenin Dest_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Sulfonamide Sulfonamide Inhibitor Sulfonamide->beta_catenin Inhibits Signaling

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Sulfamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid.[1][2] This inhibition disrupts the production of nucleotides, thereby impeding bacterial growth and replication.[1] As mammalian cells acquire folic acid from dietary sources, they are not affected by this mechanism.[1] The continued emergence of antimicrobial resistance underscores the importance of standardized protocols for evaluating the efficacy of new and existing sulfonamide-based drugs.

These application notes provide detailed methodologies for key in vitro assays to assess the antibacterial activity of sulfamides, including determination of Minimum Inhibitory Concentration (MIC), disk diffusion susceptibility testing, and time-kill kinetics. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[2][3] By competitively binding to DHPS, sulfonamides block the conversion of dihydropteroate pyrophosphate and PABA into dihydropteroate, a precursor of dihydrofolic acid.[3] This ultimately leads to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidine, and certain amino acids, resulting in a bacteriostatic effect.[3][4]

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition by Sulfamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_PP Dihydropteroate Pyrophosphate DHP_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidine) Tetrahydrofolate->Nucleotide_Synthesis Sulfonamide Sulfonamide Sulfonamide->Inhibition

Caption: Sulfonamide Inhibition of Folic Acid Synthesis

Key Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antibacterial activity. The following protocols are fundamental for in vitro evaluation of sulfamides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

  • Test sulfonamide compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[9]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator (35 ± 2°C)

cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Sulfonamide in 96-Well Plate prep_plate->inoculate incubate Incubate at 35±2°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic cluster_workflow Disk Diffusion Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Inoculate MHA Plate with Swab for Confluent Growth prep_inoculum->swab_plate place_disks Apply Sulfonamide Disks to Agar Surface swab_plate->place_disks incubate Incubate at 35±2°C for 16-20 hours place_disks->incubate measure_zones Measure Diameters of Zones of Inhibition incubate->measure_zones cluster_workflow Time-Kill Curve Assay Workflow prep_culture Prepare Log-Phase Bacterial Culture expose Expose Bacteria to Sulfonamide (at various MIC multiples) prep_culture->expose sample Sample at Predetermined Time Points (0, 2, 4, 8, 24h) expose->sample plate Perform Serial Dilutions and Plate for Viable Counts (CFU/mL) sample->plate plot Plot log10 CFU/mL vs. Time plate->plot

References

Application Notes and Protocols for Evaluating Sulfamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of sulfamide-containing compounds. This guide is designed to assist in the preclinical evaluation of novel drug candidates and to provide a deeper understanding of the mechanisms underlying this compound-induced cell death.

Introduction to this compound Cytotoxicity

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂). While initially developed as antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase in bacteria, numerous derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The cytotoxic effects of sulfonamides are varied and can be mediated through the induction of apoptosis, autophagy, and cell cycle arrest.[4][5][6] Therefore, a thorough evaluation of their cytotoxic potential is a critical step in the drug development process.

In Vitro Cytotoxicity Assays

A variety of in vitro assays are available to determine the cytotoxicity of this compound compounds. These assays typically measure cell viability, membrane integrity, or metabolic activity.

Cell Viability Assays

Cell viability assays are fundamental in determining the concentration-dependent effects of a compound on a cell population. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7][8][10] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Protocol: MTT Assay for this compound Cytotoxicity [8][9][11][12][13]

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., HeLa, MCF-7, HepG2) in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound, typically in dimethyl sulfoxide (B87167) (DMSO).[7]

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing various concentrations of the this compound compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[2][11]

    • Incubate the plate for a specified period, typically 24, 48, or 72 hours.[2][11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][11]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[2][7][11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[2][7][11]

    • Shake the plate for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value from the dose-response curve.[7]

b) LDH Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15][16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[14][15][16]

Protocol: LDH Cytotoxicity Assay [14][15][16]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • LDH Release Measurement:

    • After the incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.

    • Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate for 30-60 minutes at room temperature, protected from light.[15][16]

    • During this incubation, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mix then uses NADH to reduce the tetrazolium salt to a colored formazan product.[14][15]

  • Absorbance Reading and Data Analysis:

    • Add a stop solution if required by the kit manufacturer.[14][16]

    • Measure the absorbance of the formazan product at approximately 490 nm.[15][16]

    • Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds induce cell death.[18] Several assays can be used to detect the different stages of apoptosis.

In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Staining for Flow Cytometry [2]

  • Cell Preparation:

    • Harvest cells after treatment with the this compound compound.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspases are a family of proteases that are key mediators of apoptosis.[18][19] Caspase activity can be measured using colorimetric or fluorometric assays that utilize substrates containing a specific caspase recognition sequence.[20]

Protocol: Colorimetric Caspase-3 Activity Assay [20]

  • Cell Lysis:

    • After treatment, lyse the cells to release the caspases.

  • Substrate Addition:

    • Add a colorimetric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.

  • Incubation and Measurement:

    • Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

    • Measure the absorbance of the pNA at 400-405 nm. The absorbance is directly proportional to the caspase-3 activity.

Data Presentation

Quantitative data from cytotoxicity studies should be presented clearly to allow for easy comparison. The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound compounds against different cancer cell lines.

Sulfonamide CompoundCell LineIncubation Time (h)IC₅₀ (µM)Reference
N-ethyl toluene-4-sulphonamide (8a)HeLaNot Specified10.91 - 19.22[21]
N-ethyl toluene-4-sulphonamide (8a)MCF-7Not Specified10.91 - 19.22[21]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-231Not Specified10.91 - 19.22[21]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLaNot Specified4.62 - 7.21[21]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7Not Specified4.62 - 7.21[21]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231Not Specified4.62 - 7.21[21]
SulfamethoxazoleHeLa48>1000[11]
Investigational Drug AHeLa48550[11]
Various Synthesized SulfonamidesMDA-MB-46872< 30
Various Synthesized SulfonamidesMCF-772< 128[22]
Various Synthesized SulfonamidesHeLa72< 360[22]
Compound 2 (meta-methyl derivative)MCF-7Not Specified87.7 ± 1.18
Compound 4a (acyl sulfonamide spirodienone)MDA-MB-23124~10 (induces apoptosis)[5]
Compound IvaLS-174T (colon cancer)240.37[23]
Compound IVbLS-174T (colon cancer)240.44[23]
Compound 2 (n-octyl chain derivative)MCF-7Not Specified114.0[24]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Assay Types A Cell Seeding (96-well plate) B This compound Compound Treatment (Dose-Response) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay C->D E Data Acquisition (e.g., Absorbance) D->E D1 MTT Assay (Metabolic Activity) D->D1 D2 LDH Assay (Membrane Integrity) D->D2 D3 Apoptosis Assays (e.g., Annexin V) D->D3 F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.

Signaling Pathways in this compound-Induced Cell Death

G cluster_0 This compound Compound cluster_1 Cellular Response This compound This compound p53 p53 Activation This compound->p53 Akt_mTOR Akt/mTOR Pathway Inhibition This compound->Akt_mTOR Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) This compound->CellCycleArrest DRAM DRAM Upregulation p53->DRAM Autophagy Autophagy (Cell Death or Survival) DRAM->Autophagy Akt_mTOR->Autophagy ROS ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3) ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application of Sulfonamides in Veterinary Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sulfonamides in veterinary medicine. Sulfonamides were the first class of synthetic antimicrobial agents to be widely used and continue to be important in treating a variety of bacterial and protozoal infections in animals, often in combination with diaminopyrimidines to enhance efficacy.[1][2]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[1][3] They competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[1][4] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and replication.[1][3][5] Mammalian cells are unaffected as they utilize preformed folic acid from their diet.

When combined with diaminopyrimidines such as trimethoprim, a sequential blockade of the folic acid synthesis pathway occurs.[1][4] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway.[6][4] This synergistic combination results in a bactericidal action.[1][7][8]

Signaling Pathway: Folic Acid Synthesis Inhibition

Folic_Acid_Synthesis_Inhibition cluster_bacteria Bacterial Cell PABA PABA (para-aminobenzoic acid) Dihydropteroate Dihydropteroate Synthetase (DHPS) PABA->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides and trimethoprim.

Therapeutic Applications

Sulfonamides, particularly when potentiated with trimethoprim, have a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][7][8] They are used to treat a wide range of infections in various animal species.

Common Therapeutic Uses:

  • Respiratory Tract Infections: Including pneumonia and bronchitis.[8][9][10][11]

  • Urinary Tract Infections: Especially highly water-soluble sulfonamides like sulfisoxazole.[1][12][8][9]

  • Gastrointestinal Infections: Such as those caused by E. coli and Salmonella.[12][8][9]

  • Skin and Soft Tissue Infections: Including pyoderma.[8][9]

  • Protozoal Infections: Such as coccidiosis and toxoplasmosis.[1][13][14]

  • Other Infections: Including actinobacillosis, mastitis, metritis, pododermatitis, and polyarthritis.[1]

Table 1: Examples of Sulfonamides and Their Veterinary Applications
SulfonamideCombination AgentCommon Brand NamesPrimary Animal SpeciesCommon Indications
SulfadiazineTrimethoprimTribrissen®, Equisul-SDT®Dogs, Cats, Horses, Cattle, PigsRespiratory, urinary tract, and gastrointestinal infections; Nocardia and parasitic infections.[11][15]
SulfamethoxazoleTrimethoprimBactrim®, Septra®, Sulfatrim®Dogs, Cats, Birds, Reptiles, Small MammalsBladder and prostate infections, Nocardia, and parasitic infections.[16][17]
SulfadimethoxineOrmetoprimPrimor®DogsSkin and soft tissue infections, respiratory and urinary tract infections.[8]
Sulfamethazine--Cattle, Sheep, SwineRespiratory and enteric infections.[12][14]
Sulfasalazine--Dogs, CatsColitis and inflammatory bowel disease.[12]
Silver Sulfadiazine--Dogs, Cats, Exotic PetsTopical treatment of skin infections and burns.[18]

Quantitative Data: Pharmacokinetics

The pharmacokinetic properties of sulfonamides can vary significantly between different drugs and animal species.[1] The following tables summarize key pharmacokinetic parameters for some commonly used sulfonamides in veterinary medicine.

Table 2: Pharmacokinetic Parameters of Selected Sulfonamides in Different Animal Species
DrugSpeciesDosage (mg/kg)RouteHalf-life (t½) (hours)Volume of Distribution (Vd) (L/kg)
SulfadiazineCattle--10.1-
SulfadiazinePigs--2.9-
SulfamethazinePigs20IV12.40.55
SulfamethazineGilts107.5IA15.610.493
SulfadimidineCattle Calves100IM9.540.56
TrimethoprimHorses--1.9 - 4.31.5 - 2.7
Various SulfonamidesHorses--2.7 - 14.00.3 - 0.7

Data compiled from multiple sources.[1][13][19][20]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol outlines a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial isolate of veterinary origin, based on CLSI guidelines.[21]

Materials:

  • Mueller-Hinton Broth (MHB)[22]

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • Sulfonamide antimicrobial agent

  • Positive control (growth control, no antimicrobial)

  • Negative control (sterility control, no bacteria)

  • Reference bacterial strain for quality control (e.g., E. coli ATCC 25922)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar (B569324) plate overnight. b. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Dilution: a. Prepare a stock solution of the sulfonamide. b. Perform serial two-fold dilutions of the antimicrobial agent in MHB across the wells of the microtiter plate to achieve the desired concentration range.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (inoculum in MHB without antimicrobial) and a negative control well (MHB only).

  • Incubation: a. Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.[22]

  • Reading Results: a. Visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22]

  • Quality Control: a. Concurrently test a reference QC strain. The resulting MIC should fall within the established acceptable range for that strain to validate the test results.

Experimental Workflow: Antimicrobial Susceptibility Testing

AST_Workflow Start Start: Isolate Bacterial Pathogen Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Antimicrobial_Dilution Prepare Serial Dilutions of Sulfonamide in 96-Well Plate Antimicrobial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results Interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI Breakpoints Read_Results->Interpret Report Report Findings Interpret->Report

Caption: Workflow for determining antimicrobial susceptibility using the broth microdilution method.

Adverse Effects and Toxicity

While generally safe, sulfonamides can cause adverse reactions.

  • Renal Toxicity: Crystalluria (crystal formation in urine) can occur, especially in dehydrated animals or those with acidic urine, potentially leading to renal damage.[12][23] Ensuring adequate water intake is crucial.[23]

  • Hypersensitivity Reactions: Allergic reactions can manifest as skin rashes, fever, urticaria, and polyarthritis.[1] Doberman Pinschers may be more susceptible to adverse effects.[15][16]

  • Keratoconjunctivitis Sicca (KCS): "Dry eye" is a recognized side effect in dogs.[1][23]

  • Blood Dyscrasias: Anemia, thrombocytopenia, and neutropenia can occur, particularly with prolonged high-dose administration.[1][24]

  • Gastrointestinal Disturbances: Nausea, vomiting, and disruption of normal gut microflora may be observed.[1]

Resistance

Bacterial resistance to sulfonamides is widespread and can emerge gradually.[1] Resistance mechanisms often involve alterations in the target enzyme, dihydropteroate synthetase, making it less susceptible to inhibition by the drug.[6] The use of potentiated sulfonamides can help to overcome some resistance.[25]

Regulatory Considerations

The use of sulfonamides in food-producing animals is subject to regulations regarding withdrawal times to prevent drug residues in meat and milk intended for human consumption.[13] It is essential to adhere to these withdrawal periods.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional veterinary advice. Always consult with a qualified veterinarian for the diagnosis and treatment of animal diseases. Dosages and treatment protocols should be determined on a case-by-case basis.

References

Application Notes and Protocols: Fluorescence Microscopy of Cells Treated with Sulfamide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamide-based fluorescent probes are increasingly valuable tools in cellular biology and drug discovery. Their unique chemical structures allow for the development of probes that can selectively target and visualize specific cellular components and processes. This document provides detailed application notes and protocols for the use of this compound probes in fluorescence microscopy, with a particular focus on their application in cancer cell imaging and targeting the carbonic anhydrase IX (CA IX) signaling pathway.

Application: Targeting Carbonic Anhydrase IX in Hypoxic Cancer Cells

A significant application of this compound probes lies in their ability to target carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many types of solid tumors.[1][2][3] CA IX is a key regulator of intracellular and extracellular pH, particularly under hypoxic conditions, which are characteristic of the tumor microenvironment.[2][4] The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[2][4]

HIF-1α Signaling Pathway Leading to CA IX Expression

Under hypoxic conditions, the α-subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit. This complex then binds to hypoxia-response elements (HREs) on target genes, including CA9, leading to the transcription and translation of the CA IX protein.[4] Sulfonamide-based inhibitors and probes can then target the extracellular domain of CA IX.

HIF-1α Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound Probe This compound Probe CA_IX Carbonic Anhydrase IX (CA IX) This compound Probe->CA_IX Binds to H_plus_out H+ HCO3_out HCO3- Hypoxia Hypoxia (Low O2) HIF_1a_stabilization HIF-1α Stabilization Hypoxia->HIF_1a_stabilization Induces HIF_1_complex HIF-1α/β Complex HIF_1a_stabilization->HIF_1_complex Forms Nucleus Nucleus HIF_1_complex->Nucleus Translocates to CA9_gene CA9 Gene (HRE) Nucleus->CA9_gene Binds to HRE of CA_IX_protein CA IX Protein Synthesis CA9_gene->CA_IX_protein Transcription & Translation CA_IX_protein->CA_IX Traffics to Cell Membrane CO2 CO2 H2CO3 H2CO3 H2O H2O H2CO3->H_plus_out Catalyzes H2CO3->HCO3_out Catalyzes H_plus_in H+ HCO3_in HCO3-

HIF-1α signaling pathway leading to CA IX expression and its targeting by this compound probes.

Quantitative Data Summary

The following tables summarize the key quantitative data for two exemplary sulfonamide-containing naphthalimide fluorescent probes, SN-2NI and SD-NI, used for imaging B16F10 melanoma cells.[5]

Table 1: Spectroscopic Properties of Sulfonamide-Naphthalimide Probes [5]

ProbeMaximum Excitation Wavelength (nm)Maximum Emission Wavelength (nm)
SN-2NI437525
SD-NI437525

Table 2: Cell Viability of B16F10 Melanoma Cells Treated with Sulfonamide-Naphthalimide Probes [5]

ProbeConcentration (µg/mL)Cell Viability (%)
SN-2NI169.7
10057.3
SD-NI153.0
10045.2

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of B16F10 Melanoma Cells

Materials:

  • B16F10 murine melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 6-well or 96-well plates for experiments

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating into new flasks or for experiments.

Protocol 2: Cell Viability Assay

Materials:

  • B16F10 cells

  • Complete growth medium

  • Sulfonamide probes (SN-2NI, SD-NI) stock solutions (in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of complete growth medium per well. Incubate overnight.[6]

  • Probe Treatment: Prepare serial dilutions of the sulfonamide probes in complete growth medium. Add the probe solutions to the wells to achieve the desired final concentrations (e.g., 1 µg/mL and 100 µg/mL).[5] Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the probes for 72 hours at 37°C and 5% CO₂.[6]

  • Viability Measurement: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Protocol 3: Fluorescence Microscopy of B16F10 Cells with Sulfonamide Probes

Materials:

  • B16F10 cells

  • Glass-bottom dishes or chamber slides

  • Complete growth medium

  • Sulfonamide probes (SN-2NI, SD-NI) stock solutions (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., for blue light excitation and green emission)

Procedure:

  • Cell Seeding: Seed B16F10 cells on glass-bottom dishes or chamber slides and allow them to adhere overnight in a humidified incubator.

  • Probe Loading: Prepare a working solution of the sulfonamide probe (e.g., 0.25 µmol/L for SN-2NI) in serum-free medium.[1]

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.[1]

  • Washing: Aspirate the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh complete growth medium or PBS to the cells. Image the cells using a fluorescence microscope. For SN-2NI and SD-NI, use a blue light excitation source (around 450 nm) and collect the green fluorescence emission (around 525 nm).[5] Capture both bright-field and fluorescence images.

Experimental Workflow

The following diagram illustrates the general workflow for fluorescence microscopy of cells treated with this compound probes.

Experimental Workflow Cell_Culture 1. Cell Culture (e.g., B16F10) Cell_Seeding 2. Seed Cells on Imaging Dish Cell_Culture->Cell_Seeding Probe_Loading 3. Incubate with This compound Probe Cell_Seeding->Probe_Loading Washing 4. Wash to Remove Excess Probe Probe_Loading->Washing Imaging 5. Fluorescence Microscopy (e.g., Excitation at 450 nm) Washing->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis

General experimental workflow for fluorescence microscopy with this compound probes.

References

Application Notes and Protocols for Molecular Docking Studies of Sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on sulfamide derivatives. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of this important class of compounds with various biological targets.

Application Notes

Sulfonamides and their derivatives are a versatile class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The therapeutic efficacy of these compounds often stems from their ability to selectively bind to and inhibit specific enzymes or receptors. Molecular docking is a powerful in silico technique that plays a crucial role in modern drug discovery by predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of their interaction.[2] This computational approach accelerates the drug design process by enabling the screening of large compound libraries, elucidating structure-activity relationships (SAR), and guiding the optimization of lead compounds.

One of the most well-established mechanisms of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][3] By competitively inhibiting the binding of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolic acid, which is essential for bacterial DNA and RNA synthesis.[1][3] Molecular docking studies have been instrumental in visualizing the binding modes of various this compound derivatives within the DHPS active site and correlating binding energies with antimicrobial activity.

Beyond their antibacterial properties, this compound derivatives have been investigated as inhibitors of other critical enzymes, such as carbonic anhydrases (implicated in glaucoma and certain cancers), epidermal growth factor receptor (EGFR) tyrosine kinase (a target in cancer therapy), and cruzain (a cysteine protease from Trypanosoma cruzi, the causative agent of Chagas disease).[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of this compound derivatives against different biological targets.

Table 1: Docking Scores and Binding Energies of Sulfonamide Derivatives against Dihydropteroate Synthase (DHPS)

Compound IDTarget OrganismPDB IDDocking Score/Binding Energy (kcal/mol)Reference
1CEscherichia coli1AJ0-8.1[3]
Sulfonamide Schiff Base 1aDihydropteroate synthase (DHPS)--6.8[7]
Compound 8E. coli DHPS--7.3[8]
4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide (M1)Mycobacterium tuberculosis DHPS1EYEHigher than reference drug[9]

Table 2: Docking Scores of Sulfonamide Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound IDPDB IDDocking Score (kcal/mol)Docking SoftwareReference
4b2ITY-128.819Molegro Virtual Docker (MVD)[2][4][10][11]
7b2ITY-127.523Molegro Virtual Docker (MVD)[10]

Table 3: Inhibition Constants (Ki) and Docking Scores for Sulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms

Compound IDCA IsoformKi (nM)Docking Score (kJ/mol)Reference
Compound 24CA II--18 (HYDE score)[12]
Compound 23CA IX--18 (HYDE score)[12]
Compound 6CA IX--7.44 kcal/mol[13]
Compound 6CA XII--6.39 kcal/mol[13]
Glycine (B1666218)/Phenylalanine DerivativeshCA I14.66-315 µM (K_I)-[14]
Glycine/Phenylalanine DerivativeshCA II18.31-143.8 µM (K_I)-[14]
Aromatic SulfonamideshCA I240 - 2185-[15]
Aromatic SulfonamideshCA II19 - 83-[15]
Aromatic SulfonamideshCA IX25 - 882-[15]
Aromatic SulfonamideshCA XII8.8 - 175-[15]

Table 4: Binding Free Energies of Sulfonamide Derivatives against Cruzain

Compound IDPDB IDBinding Free Energy (kcal/mol)MethodReference
CP11ME4-26.10MM/GBSA[5][6][16]
CP41ME4-23.81MM/GBSA[5][6][16]
CP6 (reference)1ME4-21.79MM/GBSA[5][6][16]
4-tert-butyl-N-[2-[4-(furan-2- carbonyl)piperazin-1-yl]-2- oxoethyl]benzene sulfonamide1U9Q-7.2-[17]

Experimental Protocols

This section provides a generalized, step-by-step protocol for performing a molecular docking study of this compound derivatives. This protocol is based on methodologies reported in the cited literature and can be adapted for various software packages such as AutoDock, MOE (Molecular Operating Environment), or Molegro Virtual Docker.

1. Preparation of the Target Protein (Receptor)

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of E. coli DHPS can be obtained with PDB ID: 1AJ0.[3]

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Perform energy minimization of the protein structure to relieve any steric clashes. This can be done using force fields like CHARMm.[9]

    • Save the prepared protein structure in the appropriate file format for the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound Derivative)

  • Create 3D Structure: Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Save Ligand File: Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock).

3. Grid Generation and Docking Site Definition

  • Identify the Binding Site: The binding site can be identified in several ways:

    • If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined as the region surrounding this ligand.

    • Use a site-finder tool within the docking software to predict potential binding pockets.[18]

  • Define the Grid Box: A 3D grid box is generated around the defined binding site. This box defines the search space for the ligand during the docking simulation. The size and center of the grid box should be large enough to encompass the entire binding pocket.

4. Molecular Docking Simulation

  • Select Docking Algorithm: Choose the appropriate docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock) and guided differential evolution (in MVD).[4]

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations.

  • Run the Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

5. Analysis of Docking Results

  • Examine Binding Poses: The results will consist of a series of docked conformations (poses) of the ligand, ranked by their predicted binding energy or docking score.

  • Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Validate the Docking Protocol: If a co-crystallized ligand was present in the original PDB file, a common validation step is to re-dock this native ligand into the binding site. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Cleaning, H-addition) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->grid_gen docking_run Run Docking Algorithm grid_gen->docking_run results Analyze Docking Poses (Binding Energy/Score) docking_run->results visualization Visualize Interactions (H-bonds, Hydrophobic) results->visualization validation Protocol Validation (Re-docking Native Ligand) results->validation dhps_inhibition_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes formation of Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition Competitive Inhibition

References

The Versatility of Sulfamides in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfamide moieties into heterocyclic scaffolds is a rapidly advancing area in synthetic organic chemistry, offering pathways to novel pharmacologically active agents. The unique electronic properties of the this compound group contribute to the diverse reactivity and biological activity of the resulting heterocyclic systems. This document provides detailed application notes and experimental protocols for key synthetic transformations leveraging sulfamides in the construction of valuable heterocyclic compounds.

Intramolecular Heck Reaction for the Synthesis of Sultams (Cyclic Sulfonamides)

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a variety of cyclic compounds, including sultams. This method is particularly useful for constructing five- and six-membered rings, which are prevalent in many biologically active molecules.

Application Notes

The intramolecular Heck reaction of N-alkenylsulfonamides proceeds via an oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclic product and regenerate the catalyst. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

A typical workflow for the synthesis of sultams via an intramolecular Heck reaction is depicted below:

G cluster_prep Substrate Preparation cluster_reaction Intramolecular Heck Reaction cluster_workup Product Isolation start Starting Materials (e.g., o-bromobenzenesulfonyl chloride, allylamine) synth Synthesis of N-alkenylsulfonamide start->synth reaction Pd-catalyzed Cyclization synth->reaction workup Work-up and Purification reaction->workup product Sultam Product workup->product

Caption: General workflow for sultam synthesis via intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Benzosultam

This protocol describes the synthesis of a benzosultam from an N-allyl-2-bromobenzenesulfonamide precursor.

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-allyl-2-bromobenzenesulfonamide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous acetonitrile (10 mL) and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzosultam.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃Et₃NMeCN801285
2Pd₂(dba)₃P(o-tol)₃K₂CO₃DMF100878
3PdCl₂(PPh₃)₂-NaOAcDMA1201072

Table 1. Representative conditions for the intramolecular Heck cyclization of N-alkenylsulfonamides.

Redox Cyclization of Sulfonamides with Nitrous Oxide for the Synthesis of Benzotriazin-4(3H)-one 1,1-dioxides

A modern approach to nitrogen-containing heterocycles involves the use of nitrous oxide (N₂O) as a nitrogen atom source. This method allows for the direct synthesis of benzotriazin-4(3H)-one 1,1-dioxides from readily available sulfonamides through a redox cyclization process.[1][2]

Application Notes

This transformation typically involves the ortho-lithiation of an N-alkyl or N-aryl sulfonamide using a strong base, followed by trapping of the resulting organolithium species with nitrous oxide. The subsequent intramolecular cyclization and rearrangement afford the desired heterocyclic product.[1] This method avoids the use of potentially hazardous azide (B81097) reagents.

G start N-Substituted Sulfonamide lithiation Directed ortho-Metalation (e.g., n-BuLi) start->lithiation trapping Trapping with Nitrous Oxide (N₂O) lithiation->trapping cyclization Intramolecular Cyclization trapping->cyclization product Benzotriazin-4(3H)-one 1,1-dioxide cyclization->product

Caption: Key steps in the redox cyclization of sulfonamides with N₂O.[1]

Experimental Protocol: Synthesis of a 3-Alkyl-1,2,3-benzotriazin-4(3H)-one 1,1-dioxide

This protocol is adapted from a multi-step synthesis of related benzotriazinones and the general principles of redox cyclization.[3]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-alkylbenzenesulfonamide (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Bubble nitrous oxide gas through the solution for 30 minutes at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkyl-1,2,3-benzotriazin-4(3H)-one 1,1-dioxide.

EntryN-SubstituentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyln-BuLiTHF-78 to rt1265
2Propyls-BuLiTHF/TMEDA-78 to rt1072
3PhenylLDATHF-78 to rt1458

Table 2. Conditions for the synthesis of 3-substituted-1,2,3-benzotriazin-4(3H)-one 1,1-dioxides.

Condensation of Sulfamides with 1,2-Dicarbonyl Compounds for the Synthesis of 1,2,5-Thiadiazole (B1195012) 1,1-dioxides

The condensation of this compound with 1,2-dicarbonyl compounds is a straightforward and widely used method for the synthesis of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides. These heterocycles are of interest due to their unique electronic properties and potential applications in materials science.

Application Notes

This reaction typically proceeds under acidic or thermal conditions, leading to the formation of the five-membered heterocyclic ring through a double condensation reaction with the elimination of two molecules of water. A variety of 1,2-diketones can be employed, allowing for the synthesis of a diverse range of substituted 1,2,5-thiadiazole 1,1-dioxides.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketone 1,2-Dicarbonyl Compound condensation Acid-catalyzed Condensation diketone->condensation This compound This compound This compound->condensation product 1,2,5-Thiadiazole 1,1-dioxide condensation->product

Caption: Synthesis of 1,2,5-thiadiazole 1,1-dioxides via condensation.

Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide

This protocol outlines the synthesis of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide from benzil (B1666583) and this compound.

Materials:

  • Benzil

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add benzil (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%).

  • Add toluene (20 mL) to the flask.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or acetic acid) to obtain pure 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide.

EntryDicarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzilp-TsOHToluene110692
22,3-ButanedioneH₂SO₄ (conc.)Acetic Acid100485
3Acenaphthenequinone-Xylene140888

Table 3. Reaction conditions for the synthesis of 1,2,5-thiadiazole 1,1-dioxides.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bacterial Resistance to Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at overcoming bacterial resistance to sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sulfonamide antibiotics?

A1: Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme.[1] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[2] By mimicking the structure of PABA, sulfonamides block this pathway, thereby inhibiting the synthesis of nucleotides and preventing bacterial growth and replication.[1][3] Mammalian cells are generally unaffected because they acquire folic acid from their diet and lack the DHPS enzyme.[2][4]

Q2: What are the most common mechanisms of bacterial resistance to sulfonamides?

A2: Bacterial resistance to sulfonamides primarily arises from alterations in the drug's target, the DHPS enzyme. This occurs through two main genetic strategies:

  • Acquisition of sul genes: Bacteria can acquire resistance genes (sul1, sul2, sul3, and sul4) through horizontal gene transfer, often via plasmids and integrons. These genes encode for alternative DHPS enzymes that have a very low affinity for sulfonamides but retain their ability to bind the natural substrate, PABA.[2][5]

  • Mutations in the chromosomal folP gene: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can lead to amino acid substitutions that alter the enzyme's active site.[5][6] These changes reduce the enzyme's affinity for sulfonamides, conferring resistance.[5]

Less common mechanisms include the overproduction of PABA to outcompete the sulfonamide inhibitor, the development of efflux pumps to actively remove the drug from the cell, and decreased bacterial cell wall permeability.[7][8][9]

Q3: What are the leading strategies to overcome sulfonamide resistance?

A3: Key strategies being explored by researchers include:

  • Combination Therapy: The most successful example is the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim (B1683648).[10] Trimethoprim inhibits dihydrofolate reductase, a different enzyme in the same folic acid pathway, creating a sequential blockade that is more effective and can overcome resistance to a single agent.[10]

  • Molecular Modification: Synthesizing novel sulfonamide derivatives or hybrid molecules. This involves attaching the sulfonamide structure to other biologically active compounds, such as heterocycles or even other drug molecules, to create new candidates with enhanced antibacterial properties.[2][11]

  • Development of Adjuvants: Designing molecules that can inhibit the bacterial resistance mechanisms themselves. While more common for other antibiotic classes (e.g., β-lactamase inhibitors), this approach is a viable strategy for restoring sulfonamide efficacy.[10]

  • Revisiting DHPS-Targeted Drugs: Using detailed molecular and structural data of resistant Sul enzymes to design new antibacterials that can evade known resistance mechanisms.[6][12]

Q4: Are there known issues with sulfonamide susceptibility testing?

A4: Yes, interpreting the results of Minimum Inhibitory Concentration (MIC) tests for sulfonamides can be challenging. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the concentration that shows approximately 80% inhibition of growth compared to the positive control.[13] This subjective endpoint, rather than the complete absence of growth, can lead to inter-laboratory variability and discrepancies in reported resistance rates.[13]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for a Novel Sulfonamide Compound

  • Question: My MIC assays for a new sulfonamide derivative are showing high variability between replicates and experiments. What could be the cause?

  • Answer:

    • Inoculum Density: Ensure the bacterial inoculum is standardized precisely to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) for every experiment.[1] Inconsistent starting bacterial concentrations are a major source of variability.

    • Endpoint Reading: As noted in the FAQs, the 80% inhibition endpoint for sulfonamides is subjective.[13] Have a consistent, well-defined visual criterion for determining this endpoint. It may be helpful to have a second researcher read the plates independently or to use a plate reader to measure optical density for a more quantitative assessment.

    • Compound Solubility: Verify that your novel sulfonamide compound is fully dissolved in the test medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Precipitation of the compound at higher concentrations will lead to inaccurate results. You may need to adjust the solvent or preparation method for your stock solution.[12]

    • Media Components: The presence of PABA or thymidine (B127349) in the testing medium can antagonize sulfonamide activity. Use a medium specifically recommended for sulfonamide susceptibility testing, such as Mueller-Hinton Broth, which has low levels of these inhibitors.

Issue 2: A Previously Susceptible Bacterial Strain Now Shows Resistance to Sulfamethoxazole (B1682508)

  • Question: I am working with a lab strain of E. coli that should be susceptible to sulfamethoxazole, but my recent experiments show it has become resistant. What should I check?

  • Answer:

    • Contamination: The first step is to rule out contamination of your bacterial culture. Re-streak your strain from a frozen stock onto selective agar (B569324) to ensure purity.

    • Spontaneous Mutation: Bacteria can develop resistance through spontaneous mutations in the folP gene.[5] It is possible that repeated culturing in the presence of even sub-lethal concentrations of the antibiotic has selected for a resistant mutant. It is recommended to use a fresh culture from a validated stock for each set of experiments.

    • Plasmid Acquisition: While less likely in a controlled lab environment, consider the possibility of contamination with a plasmid carrying a sul resistance gene.[4] You can perform PCR to screen for common sul genes (sul1, sul2) to investigate this possibility.

    • Confirm MIC: Re-run the MIC assay carefully, including a known susceptible control strain (e.g., E. coli ATCC 25922) and a known resistant control to validate your assay conditions and reagents.[1]

Issue 3: Combination Therapy with Trimethoprim is Less Effective Than Expected

  • Question: My combination therapy of sulfamethoxazole and trimethoprim is not showing the expected synergistic effect against a clinical isolate. Why might this be?

  • Answer:

    • High-Level Resistance: The isolate may possess resistance mechanisms to both drugs. Resistance to trimethoprim is common and is often mediated by acquired dfr genes, which encode for resistant dihydrofolate reductase enzymes.[2] The presence of both sul and dfr genes, often on the same mobile genetic element, can confer resistance to the combination therapy.

    • Incorrect Ratio: Synergy between sulfamethoxazole and trimethoprim is often dependent on the concentration ratio of the two drugs. The optimal ratio can vary between bacterial species. Perform a checkerboard assay, testing a matrix of different concentrations of both drugs, to determine the Fractional Inhibitory Concentration (FIC) index and confirm if the interaction is synergistic, additive, or antagonistic for your specific isolate.

    • Alternative Pathways: Some bacteria can utilize exogenous folate from the environment or growth media, bypassing the need for de novo synthesis.[9] This would render inhibitors of the folate pathway, like sulfonamides and trimethoprim, ineffective. Ensure your growth medium is appropriate and does not contain high levels of folate precursors.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Common Sulfonamides

Sulfonamide DrugBacterial StrainMIC Range (µg/mL)Reference
SulfadiazineStaphylococcus aureus (MDR)64 - 128[14]
Sulfamethoxazole (with Trimethoprim)Escherichia coli (Wildtype)0.03 - 0.25[14]
Sulfamethoxazole (with Trimethoprim)Staphylococcus aureus (Resistant)> 8[14]
Investigational Drug AEscherichia coli ATCC 259224[1]
Investigational Drug BStaphylococcus aureus ATCC 2921316[1]

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).[14]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO, acetone, or dilute NaOH, depending on the sulfonamide's solubility).[12][15]

  • Bacterial Culture: Using a sterile loop, select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline or broth.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most non-fastidious bacteria.[14][16]

  • Microtiter Plates: Use sterile 96-well, U-bottom plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

  • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row.

  • Add 100 µL of the prepared drug stock (at 2x the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11.

  • Well 12 will serve as the growth control (no drug). A separate well with only uninoculated CAMHB should be included as a sterility control.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum (from step 2) to each well from 1 to 12. This brings the total volume in each well to 100 µL and achieves the final desired drug concentrations and bacterial density.

  • Seal the plate or use a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the sulfonamide that causes approximately 80% inhibition of visible growth compared to the drug-free growth control well (well 12).[13]

Mandatory Visualizations

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition & Resistance PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS (folP gene) DHPP Dihydropterin Pyrophosphate DHPP->DHP DHF Dihydrofolate DHP->DHF DHFR THF Tetrahydrofolate DHF->THF Precursors DNA, RNA, Amino Acid Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->PABA Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHF Inhibition Resistant_DHPS Resistant DHPS (sul genes or folP mutation) Resistant_DHPS->DHP Bypasses Inhibition

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Caption: Experimental workflow for MIC determination by broth microdilution.

Overcoming_Resistance cluster_mechanisms Primary Resistance Mechanisms cluster_strategies Counter-Strategies problem Bacterial Resistance to Sulfonamides mech1 Target Modification (Altered DHPS via sul/folP) problem->mech1 mech2 Efflux Pumps & Reduced Permeability problem->mech2 mech3 PABA Overproduction problem->mech3 strat1 Combination Therapy (e.g., + Trimethoprim) mech1->strat1 Bypass with Sequential Block strat2 Molecular Modification (Novel Sulfonamide Hybrids) mech1->strat2 Evade Recognition strat3 Inhibitor Development (e.g., DHPS Modulators) mech1->strat3 Restore Sensitivity strat4 Adjuvant Therapy (Efflux Pump Inhibitors) mech2->strat4 Block Resistance Mechanism

Caption: Logical relationships in overcoming sulfonamide resistance.

References

Technical Support Center: Improving the Yield of Sulfamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sulfamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to enhance reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of sulfamides, particularly when using common methods such as the reaction of amines with sulfuryl chloride or chlorosulfonyl isocyanate.

Issue 1: Low or No Product Yield

Q1: My reaction has produced a very low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:

  • Poor Reactivity of the Amine:

    • Cause: Electron-deficient or sterically hindered amines are less nucleophilic and react slowly.[1]

    • Solution: Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate. For particularly unreactive amines, consider alternative synthetic routes, such as those employing SO2 surrogates.

  • Instability of the Electrophile:

    • Cause: Reagents like sulfuryl chloride are highly susceptible to hydrolysis.[2]

    • Solution: Ensure your reaction is performed under anhydrous (dry) conditions and that all glassware is thoroughly dried. Use freshly opened or properly stored reagents.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature can significantly impact the yield.

    • Solution: For many standard this compound syntheses, running the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective.[2] However, some reactions may require heating. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Inappropriate Base:

    • Cause: The choice of base is crucial for scavenging the HCl generated during the reaction.

    • Solution: Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). The basicity and steric hindrance of the base can affect the reaction rate and yield. If your amine is a weak nucleophile, a stronger, non-nucleophilic base may be required.

  • Incorrect Stoichiometry or Order of Addition:

    • Cause: The ratio of reactants and the order in which they are added can be critical, especially for the synthesis of unsymmetrical sulfamides.

    • Solution: For symmetrical sulfamides, a 2:1 ratio of amine to sulfuryl chloride is typically used. For unsymmetrical sulfamides, a sequential addition of the amines is necessary, and careful control of stoichiometry is essential to minimize the formation of symmetrical byproducts.

Issue 2: Presence of Multiple Products (Side Reactions)

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I prevent them?

A2: The formation of multiple products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:

  • Formation of Symmetrical Sulfamides (in unsymmetrical synthesis):

    • Cause: Reaction of the second amine with the sulfamoyl chloride intermediate before the first amine has fully reacted, or reaction of the first amine with unreacted sulfuryl chloride.

    • Solution: Use a slow, dropwise addition of the second amine. Ensure the first amination step goes to completion before adding the second amine. Using a slight excess of the first amine can help consume all the sulfuryl chloride.

  • Formation of Urea (B33335) Byproducts (when using chlorosulfonyl isocyanate):

    • Cause: Reaction of the isocyanate group with the amine.

    • Solution: The reaction of chlorosulfonyl isocyanate with an amine first forms a sulfamoyl chloride, which then reacts with a second amine. To avoid urea formation, it is crucial to control the reaction conditions, such as temperature and stoichiometry.

  • Hydrolysis of Intermediates:

    • Cause: Sulfamoyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfamic acid.

    • Solution: As with the starting electrophiles, maintain anhydrous conditions throughout the reaction.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my this compound product. It is a sticky solid, or it "oils out" during recrystallization. What should I do?

A3: Sulfamides can sometimes be challenging to purify. Here are some strategies:

  • Product is a Sticky Solid or Fails to Crystallize:

    • Cause: This often indicates the presence of impurities that inhibit crystallization.

    • Solution: Try triturating the crude product with a non-polar solvent like hexanes to remove non-polar impurities. If that fails, column chromatography is the next best option.

  • Column Chromatography Issues:

    • Tailing: Sulfamides can sometimes tail on silica (B1680970) gel due to the acidic nature of the N-H protons.

    • Solution: Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.[1]

Data Presentation: Optimizing Reaction Conditions

The yield of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize the effects of different bases and solvents on the synthesis of a model unsymmetrical this compound.

Table 1: Effect of Base on the Yield of N-benzyl-N'-phenylthis compound

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1Pyridine2.20 to rt1275
2Triethylamine (TEA)2.20 to rt1282
3Diisopropylethylamine (DIPEA)2.20 to rt1285
41,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.0 (stoichiometric)80297[3]

Table 2: Effect of Solvent on the Yield of N-benzyl-N'-phenylthis compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)0 to rt1282
2Tetrahydrofuran (THF)0 to rt1278
3Acetonitrile (MeCN)80270[3]
4Toluene (B28343)80272[3]
5N,N-Dimethylformamide (DMF)80265[3]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical this compound using Sulfuryl Chloride

This protocol describes the synthesis of an N,N'-disubstituted this compound by the sequential addition of two different amines to sulfuryl chloride.

Materials:

  • Amine 1 (1.0 eq)

  • Sulfuryl chloride (1.0 eq)

  • Amine 2 (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Amine 1 and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add a solution of sulfuryl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Slowly add a solution of Amine 2 in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a this compound using Chlorosulfonyl Isocyanate (CSI)

This protocol outlines the synthesis of a this compound from an alcohol and an amine using chlorosulfonyl isocyanate.

Materials:

  • Chlorosulfonyl isocyanate (1.0 eq)

  • Alcohol (1.0 eq)

  • Amine (1.1 eq)

  • Pyridine (2.2 eq)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve chlorosulfonyl isocyanate in anhydrous toluene and cool to 0 °C.

  • Slowly add the alcohol to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add pyridine.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start amine1 Dissolve Amine 1 in Anhydrous DCM start->amine1 cool1 Cool to 0°C amine1->cool1 add_base Add Base (e.g., TEA) cool1->add_base add_so2cl2 Add SO2Cl2 (dropwise) add_base->add_so2cl2 stir1 Stir at 0°C add_so2cl2->stir1 add_amine2 Add Amine 2 stir1->add_amine2 warm_stir Warm to RT & Stir add_amine2->warm_stir workup Aqueous Workup warm_stir->workup purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General workflow for unsymmetrical this compound synthesis.

troubleshooting_yield low_yield Low Product Yield check_reactants Check Reactant Quality (Fresh, Anhydrous) low_yield->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_base Evaluate Base Choice (Strength, Sterics) low_yield->check_base check_amine Assess Amine Reactivity (Nucleophilicity, Sterics) low_yield->check_amine optimize_temp Optimize Temperature (TLC Monitoring) check_conditions->optimize_temp change_base Use Stronger/ Non-nucleophilic Base check_base->change_base increase_temp_time Increase Temperature/Time check_amine->increase_temp_time alt_route Consider Alternative Synthetic Route check_amine->alt_route

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Troubleshooting Sulfamide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues during the chromatographic purification of sulfamides. The information is presented in a question-and-answer format to directly address common problems.

Troubleshooting Guides

Poor Separation and Resolution

Q: Why are my sulfamide and impurities co-eluting or showing poor separation?

A: Poor separation can stem from several factors related to your chromatographic conditions. The choice of stationary phase and mobile phase is critical. Sulfonamides can exhibit tailing on standard silica (B1680970) gel due to the acidic nature of the N-H proton.[1] Consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Systematically vary the solvent polarity. A common mobile phase for sulfamides is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]

    • If tailing is observed, add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to improve peak shape.[1] For acidic sulfamides, a small amount of acetic acid in the eluent may be beneficial.[2]

  • Evaluate the Stationary Phase:

    • Standard silica gel has acidic silanol (B1196071) groups that can lead to strong interactions and peak tailing.[3]

    • Consider alternative stationary phases such as alumina (B75360) (basic), Florisil (neutral), or reverse-phase silica gel where separation is based on hydrophobicity.[3]

    • For complex separations, coupling different types of columns, such as a silica column with an aminopropyl column, has been shown to be effective in techniques like Supercritical Fluid Chromatography (SFC).[4][5]

  • Check for Overloading: Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.[6]

A logical workflow for troubleshooting poor separation is outlined below:

G start Problem: Poor Separation check_tlc Review TLC Analysis start->check_tlc optimize_mp Optimize Mobile Phase check_tlc->optimize_mp Good spot separation but poor column resolution change_sp Change Stationary Phase check_tlc->change_sp Poor spot separation (streaking, co-elution) check_load Check Sample Load optimize_mp->check_load Still poor resolution solution Improved Separation optimize_mp->solution After optimization change_sp->optimize_mp check_load->solution After reducing load

Caption: Troubleshooting workflow for poor chromatographic separation.

Low Yield and Product Recovery

Q: I'm experiencing a significant loss of my this compound product during purification. What are the likely causes?

A: Low recovery of sulfamides during chromatography is a common issue, often linked to the stability of the compound on the stationary phase.

  • Degradation on Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-labile compounds.[3][7] N-silylated sulfonamides are particularly susceptible to hydrolysis of the N-silyl bond on acidic silica surfaces.[3]

    • Confirmation: Compare the NMR or LC-MS of your crude material with the purified fractions to check for the appearance of degradation products, such as the corresponding unprotected sulfonamide.[3]

    • Solution: Use a deactivated or neutralized stationary phase. You can neutralize silica gel by preparing a slurry with an eluent containing 0.5% (v/v) triethylamine.[3] Alternatively, use a less acidic stationary phase like Florisil or a basic one like alumina.[3]

  • Irreversible Binding: Highly polar sulfamides may bind strongly to the silica gel and fail to elute, especially if the mobile phase is not polar enough.[2]

    • Solution: After your expected product has eluted, try flushing the column with a very polar solvent, like 100% methanol, to see if any remaining compound is recovered.[2]

  • Sample Precipitation on the Column: If the this compound is poorly soluble in the mobile phase, it can precipitate at the top of the column, preventing it from eluting.[7]

    • Solution: Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, consider a "dry loading" technique.[8]

The following diagram illustrates a decision-making process for addressing low product yield:

G start Problem: Low Yield check_stability Test Compound Stability on Silica (2D TLC) start->check_stability degradation Degradation Observed check_stability->degradation no_degradation No Degradation check_stability->no_degradation use_neutral_silica Use Neutralized Silica or Alumina/Florisil degradation->use_neutral_silica check_elution Check Elution Strength no_degradation->check_elution solution Improved Yield use_neutral_silica->solution increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Compound may be stuck dry_load Use Dry Loading Technique check_elution->dry_load Poor solubility in eluent increase_polarity->solution dry_load->solution

Caption: Troubleshooting workflow for low yield in this compound purification.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying my this compound?

A: The optimal stationary phase depends on the properties of your specific this compound. A summary of common choices is provided below.

Stationary PhasePropertiesBest ForPotential Issues
Silica Gel AcidicGeneral purpose, non-acid sensitive sulfamides.Can cause degradation of acid-labile compounds; may lead to peak tailing for basic sulfamides.[1][3]
Alumina Basic or NeutralPurification of basic sulfamides and other basic compounds.[3]Activity can vary; may retain acidic compounds too strongly.
Florisil Neutral, mildA gentle alternative to silica gel for sensitive compounds.[3]Lower loading capacity compared to silica.
Reverse Phase (e.g., C18) NonpolarPurification of polar sulfamides. Separation is based on hydrophobicity.[3]Requires aqueous mobile phases; may not be suitable for highly nonpolar compounds.

Q: How can I test if my this compound is stable on silica gel?

A: You can perform a two-dimensional thin-layer chromatography (2D TLC) experiment.[2][7]

  • Spot your compound in one corner of a TLC plate.

  • Run the plate in a suitable eluent.

  • Dry the plate, rotate it 90 degrees, and run it again in the same eluent.

  • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[2]

Q: My solid this compound product is sticky or oily after purification. What should I do?

A: A sticky or oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[9] If chromatography did not yield a pure solid, recrystallization is a highly effective alternative or subsequent purification step for solid sulfonamides.[1][9] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[1]

Experimental Protocols

Protocol 1: Preparation and Use of Neutralized Silica Gel

This protocol is recommended to prevent the degradation of acid-sensitive sulfamides during column chromatography.[3]

  • Prepare the Eluent: Based on TLC analysis, prepare the desired mobile phase (e.g., hexanes:ethyl acetate). Add 0.5% (v/v) of triethylamine to this mixture.

  • Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed silica gel to ensure the entire stationary phase is equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the neutralized eluent and load it onto the column.

  • Elute and Collect: Proceed with the chromatography as usual, using the neutralized eluent, and collect fractions while monitoring with TLC.

Protocol 2: Dry Loading a Sample

This method is useful when the compound has poor solubility in the chromatography eluent.[8]

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or methanol).

  • Add Silica Gel: Add dry silica gel to the solution (approximately 10-20 times the mass of your sample).

  • Evaporate the Solvent: Gently swirl the mixture and remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder. If it remains oily, add more silica and repeat.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elute: Gently tap the column to settle the added silica, add a protective layer of sand, and begin eluting with your mobile phase.

References

Technical Support Center: Reducing Side Effects of Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the side effects of sulfonamide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects associated with sulfonamide antibiotics?

A1: The most frequently reported side effects are cutaneous adverse reactions, occurring in approximately 1.5–3% of immunocompetent patients.[1] These can range from mild maculopapular rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[2][3] Other potential side effects include crystalluria (formation of crystals in the urine), which can lead to kidney damage, and various hypersensitivity reactions.[4][5][6] Non-allergic reactions can include gastrointestinal issues like nausea, vomiting, and diarrhea, as well as headaches and dizziness.[7]

Q2: What is the primary mechanism behind sulfonamide-induced hypersensitivity reactions?

A2: Sulfonamide hypersensitivity is primarily a T-cell mediated, delayed-type (Type IV) hypersensitivity reaction.[8] A key step in this process is the metabolic activation of the sulfonamide drug by cytochrome P450 enzymes in the liver into reactive metabolites, such as hydroxylamine (B1172632) and nitroso derivatives.[9][10] These reactive metabolites can then act as haptens, binding to cellular proteins to form immunogenic adducts that are recognized by the immune system, leading to the activation of drug-specific T-cells.[11]

Q3: Is there a risk of cross-reactivity between sulfonamide antibiotics and other sulfonamide-containing drugs (non-antibiotics)?

A3: The risk of cross-reactivity is generally considered to be low. The structural component primarily responsible for the hypersensitivity reactions to sulfonamide antibiotics is the arylamine group at the N4 position, which is absent in most non-antibiotic sulfonamides.[2][7] Therefore, patients with a known allergy to a sulfonamide antibiotic may often safely take non-arylamine sulfonamide drugs.[2][7]

Q4: What are the key strategies being explored to reduce the side effects of sulfonamide antibiotics?

A4: Current research focuses on several strategies:

  • Structural Modification: Designing new sulfonamide derivatives that are less prone to metabolic activation into reactive intermediates or have different protein binding characteristics.[12]

  • Inhibition of Metabolic Activation: Co-administration of agents that inhibit the specific cytochrome P450 enzymes responsible for forming toxic metabolites.

  • Enhancing Detoxification: Using agents that can trap reactive metabolites before they can interact with cellular macromolecules. Glutathione and N-acetylcysteine have shown effectiveness in reducing the toxicity of reactive metabolites in vitro.[9][10]

  • Preventing Crystalluria: Ensuring adequate hydration and alkalinization of urine can increase the solubility of sulfonamides and their metabolites, thereby reducing the risk of crystal formation in the kidneys.[5][6][13]

Troubleshooting Guides for Key Experiments

Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: High Variability Between Replicates

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate. The outer wells of a microplate are more prone to evaporation and temperature changes.[3][14]

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To mitigate edge effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[14]

Issue 2: Low Absorbance Readings

  • Possible Cause: Insufficient cell number, reduced cell viability prior to the experiment, or incomplete solubilization of formazan (B1609692) crystals.[14]

  • Troubleshooting Steps:

    • Optimize cell seeding density for your specific cell line.

    • Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.

    • After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle mixing or shaking.

Issue 3: Test Compound Interference

  • Possible Cause: The sulfonamide compound itself may chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[15]

  • Troubleshooting Steps:

    • Run a control experiment with the test compound in cell-free media to check for direct reduction of MTT.

    • If interference is observed, consider using an alternative cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

Lymphocyte Transformation Test (LTT)

Issue 1: High Background Proliferation

  • Possible Cause: The peripheral blood mononuclear cells (PBMCs) may have been activated in vivo due to an ongoing infection or inflammatory condition in the donor.[16][17]

  • Troubleshooting Steps:

    • Ensure that blood donors are healthy and do not have any current infections.

    • The timing of the blood draw relative to a clinical reaction is crucial; testing too soon after a reaction can lead to high background.[16]

Issue 2: False-Negative Results

  • Possible Cause: The frequency of drug-specific T-cells in the peripheral blood may be too low to detect, or the incorrect form of the drug (parent drug vs. metabolite) is being used for stimulation. The sensitivity of the LTT for some drug allergies can be limited.[18]

  • Troubleshooting Steps:

    • Consider enriching for specific T-cell populations or using more sensitive readouts, such as cytokine production (e.g., IFN-γ) by ELISpot.

    • If possible, test with the suspected reactive metabolite in addition to the parent sulfonamide.

    • Be aware that the LTT is not suitable for definitively excluding a drug sensitivity but is used to confirm a hypersensitivity.[19]

Issue 3: Poor Reproducibility

  • Possible Cause: Variability in cell culture conditions, reagent quality, and the inherent biological variability between individuals.[19]

  • Troubleshooting Steps:

    • Standardize all aspects of the protocol, including cell isolation, culture media, incubation times, and the source and preparation of drug solutions.

    • Include appropriate positive (e.g., phytohemagglutinin) and negative controls in every experiment.

    • Increase the number of replicate wells to improve statistical power.[19]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Sulfonamide Antibiotics and Their Metabolites

CompoundCell LineIC50 (µM)
SulfadiazineHepG2 (Human Liver Cancer)245.69 ± 4.1
SulfadiazineMCF7 (Human Breast Cancer)215.68 ± 3.8
SulfadiazineTHLE2 (Normal Human Liver)4159 ± 90.5
SulfathiazoleHepG2 (Human Liver Cancer)4161
Sulfadiazine HydroxylamineLymphocytes~1600 (produced 82% cell death)
Sulfamethoxazole HydroxylamineLymphocytes~400 (produced 62% cell death)

Data compiled from multiple sources.[10][11] Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Detailed Experimental Protocols

MTT Assay for Sulfonamide Cytotoxicity

This protocol is a generalized method for assessing the in vitro cytotoxicity of sulfonamide compounds.

Materials:

  • Human cell line of interest (e.g., HepG2, primary keratinocytes)

  • Complete cell culture medium

  • Sulfonamide test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the sulfonamide compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and replace it with the medium containing the various concentrations of the sulfonamide. Include untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Trapping of Sulfonamide Reactive Metabolites with Glutathione (GSH)

This protocol describes a method to detect the formation of reactive electrophilic metabolites of sulfonamides by trapping them with the nucleophile glutathione.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Sulfonamide test compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

      • Sulfonamide test compound (e.g., 10 µM final concentration)

      • Glutathione (GSH) (e.g., 1 mM final concentration)

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will also precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using an LC-MS/MS system.

    • Employ a neutral loss scan or precursor ion scan to specifically detect the GSH-adducts of the sulfonamide metabolites. A common neutral loss for GSH adducts is 129 Da.[5]

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the parent sulfonamide and its potential GSH adducts.

    • The presence of a peak corresponding to the expected mass of the GSH adduct confirms the formation of a reactive metabolite.

Visualizations

Sulfonamide_Metabolism_and_Hypersensitivity cluster_0 Metabolic Activation (Liver) cluster_1 Detoxification vs. Haptenation cluster_2 Immune Response Parent Sulfonamide Parent Sulfonamide CYP450 CYP450 Parent Sulfonamide->CYP450 Oxidation Reactive Metabolite Reactive Metabolite CYP450->Reactive Metabolite Reactive Metabolite\n(e.g., Hydroxylamine, Nitroso) Reactive Metabolite (e.g., Hydroxylamine, Nitroso) GSH Glutathione (GSH) Reactive Metabolite->GSH Conjugation Cellular Protein Cellular Protein Reactive Metabolite->Cellular Protein Covalent Binding Inactive Conjugate Inactive Conjugate GSH->Inactive Conjugate Hapten-Protein Adduct Hapten-Protein Adduct Cellular Protein->Hapten-Protein Adduct APC Antigen Presenting Cell (APC) Hapten-Protein Adduct->APC Uptake & Processing T-Cell T-Cell APC->T-Cell Presentation via MHC Cytokines & Cytotoxic Molecules Cytokines & Cytotoxic Molecules T-Cell->Cytokines & Cytotoxic Molecules Activation & Release Adverse Drug Reaction Adverse Drug Reaction Cytokines & Cytotoxic Molecules->Adverse Drug Reaction

Caption: Metabolic activation of sulfonamides and initiation of hypersensitivity.

SJS_TEN_Keratinocyte_Apoptosis cluster_0 T-Cell and NK Cell Activation cluster_1 Effector Pathways cluster_2 Keratinocyte Apoptosis Drug_MHC_TCR Drug-MHC-TCR Complex on Keratinocyte Activated_CTL_NK Activated Cytotoxic T-Cell (CTL) & Natural Killer (NK) Cell Drug_MHC_TCR->Activated_CTL_NK Recognition FasL Fas Ligand (FasL) Expression Activated_CTL_NK->FasL Granzyme_Perforin Granzyme B & Perforin Release Activated_CTL_NK->Granzyme_Perforin Granulysin Granulysin Release Activated_CTL_NK->Granulysin Fas_Receptor Fas Receptor on Keratinocyte FasL->Fas_Receptor Binding Pore_Formation Pore Formation in Keratinocyte Membrane Granzyme_Perforin->Pore_Formation Perforin Membrane_Disruption Membrane Disruption & Caspase Activation Granulysin->Membrane_Disruption Caspase_Activation_1 Caspase Cascade Activation Fas_Receptor->Caspase_Activation_1 Apoptosis Keratinocyte Apoptosis (SJS/TEN) Caspase_Activation_1->Apoptosis Caspase_Activation_2 Caspase Cascade Activation Pore_Formation->Caspase_Activation_2 Granzyme B Entry Caspase_Activation_2->Apoptosis Membrane_Disruption->Apoptosis

Caption: Key pathways of keratinocyte apoptosis in SJS/TEN.

Experimental_Workflow_Cytotoxicity A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (Cell Attachment) A->B C 3. Sulfonamide Treatment (Dose-Response) B->C D 4. 24-72h Incubation (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. 2-4h Incubation (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: A generalized workflow for MTT cytotoxicity assay.

References

Technical Support Center: Enhancing the Solubility of Sulfamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamide-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for these compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many this compound- and sulfonamide-based compounds poorly soluble in water?

A1: The limited aqueous solubility of many this compound and sulfonamide drugs is primarily due to the presence of hydrophobic aromatic rings (like a benzene (B151609) ring) in their structure.[1] While the this compound or sulfonamide group itself provides some polarity, the nonpolar character of the aromatic portion often dominates, leading to poor interactions with water molecules.[1]

Q2: What are the primary strategies for enhancing the solubility of my this compound-based compound?

A2: A variety of physical and chemical modification strategies can be employed. Key approaches include:

  • Co-solvency: Using a water-miscible organic solvent to increase solubility by reducing the interfacial tension between the compound and the aqueous solution.[1][2][3][4]

  • pH Adjustment/Salt Formation: Ionizing a weakly acidic or basic group on the compound to form a more soluble salt.[1][5][6][7] Sulfonamides, for instance, are typically weakly acidic and become more soluble in alkaline (higher pH) solutions.[5][8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the drug, thereby increasing its apparent solubility.[1][10][11][12][13]

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix (like PEG or PVP) to improve wettability and dissolution.[1][14]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1][2][14][15][16][17]

  • Use of Surfactants: Employing surfactants to form micelles that entrap the drug molecules, increasing their apparent solubility in water.[1][6]

Q3: How do I choose the most suitable solubility enhancement strategy for my specific this compound compound?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, thermal stability), the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process. For example, if the compound is ionizable, pH adjustment or salt formation is often a primary consideration.[1] If the drug is thermolabile, techniques requiring heat, like fusion methods for solid dispersions, may not be suitable.[1]

Start Poorly Soluble This compound Compound Ionizable Is the compound ionizable? Start->Ionizable Thermo Is the compound thermolabile? Ionizable->Thermo  No pH_Salt pH Adjustment or Salt Formation Ionizable->pH_Salt  Yes Complex Cyclodextrin (B1172386) Complexation Thermo->Complex  Yes CoSolvent Co-solvency Thermo->CoSolvent SolidDisp Solid Dispersion (e.g., Solvent Evaporation) Thermo->SolidDisp  No SizeRed Particle Size Reduction Thermo->SizeRed

Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: The compound does not dissolve even with a co-solvent.

  • Possible Cause: The chosen co-solvent may not be optimal, the concentration of the co-solvent is insufficient, or the drug is precipitating upon dilution into an aqueous buffer.[1]

  • Troubleshooting Steps:

    • Screen Different Co-solvents: Test a range of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[18] Aprotic polar solvents like DMSO and DMF are often very effective for sulfonamides.[19]

    • Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent. Be mindful that high concentrations of organic solvents may be toxic in biological assays (typically should be kept below 0.5%).[1][18]

    • Check for Precipitation: After adding the co-solvent stock to your aqueous buffer, visually inspect for any signs of precipitation. If it occurs, your final concentration is above the solubility limit in that specific mixture.[1]

    • Consider a Combination of Strategies: It may be necessary to combine co-solvency with another technique, such as pH adjustment.[1][2]

Issue 2: The this compound salt precipitates out of solution.

  • Possible Cause: The pH of the solution has shifted, or the buffer system is incompatible.

  • Troubleshooting Steps:

    • Maintain pH: Ensure the pH of the final solution is consistently maintained at a level that favors the ionized (salt) form of the drug. Use a buffer with sufficient capacity to handle the addition of your compound.[5]

    • Avoid Common Ions: If possible, use a buffer system that does not share a common ion with the drug salt, which can suppress solubility.[1]

    • Screen Different Salt Forms: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experiment with different pharmaceutically acceptable counter-ions.[1]

Issue 3: Inconsistent results in biological assays due to poor solubility.

  • Possible Cause: Undissolved drug particles are leading to inaccurate concentration measurements and variability in experimental results.[1]

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Always visually inspect your final solution to ensure there are no visible particles. Gentle warming or sonication can aid dissolution.[18]

    • Filter Sterilize: If appropriate for your application, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles before adding it to an assay.[1][18]

    • Prepare Fresh Solutions: Prepare fresh stock solutions for each experiment to avoid issues with compound degradation or precipitation over time. Avoid repeated freeze-thaw cycles by storing stocks in single-use aliquots.[5][18]

Data Presentation: Solubility Enhancement Examples

The following tables summarize the quantitative improvement in the solubility of various sulfonamide drugs using different enhancement strategies.

Table 1: Effect of pH on Sulfonamide Solubility

CompoundpHSolubility (mg/mL)Fold Increase
Sulfamethoxazole (B1682508)4.50.086-
Sulfamethoxazole7.00.188~2.2x

Data derived from a study on sulfamethoxazole solubility, highlighting the increased solubility in a more neutral/alkaline medium compared to an acidic one.

Table 2: Effect of Cyclodextrin Complexation on Sulfamethoxazole Solubility

SystempHSolubility (mg/mL)Fold Increase (vs. Drug alone at pH 4.5)
Sulfamethoxazole (SMZ) alone4.50.086-
SMZ + β-Cyclodextrin (β-CD)4.50.175~2.0x
SMZ + β-CD + PEG 200004.50.377~4.4x
SMZ + β-CD + PEG 200007.00.406~4.7x

Data from a study demonstrating that complexation with β-cyclodextrin, especially in the presence of a hydrophilic polymer like PEG 20000, significantly enhances the solubility of sulfamethoxazole.[11]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol outlines a general procedure for determining the solubility of a this compound compound in various co-solvent/water mixtures.

cluster_0 Experimental Workflow: Co-solvency Method A 1. Prepare co-solvent/water mixtures (e.g., 20% to 80% v/v of Ethanol, PG, or PEG 400) B 2. Add excess powdered compound to each mixture A->B C 3. Agitate vials at constant temperature for 24-72h to reach equilibrium B->C D 4. Centrifuge to separate undissolved solid C->D E 5. Analyze supernatant (e.g., via HPLC/UV-Vis) to determine concentration D->E

Experimental workflow for the co-solvency method.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.[1]

  • Add an excess amount of the finely powdered this compound compound to a known volume of each co-solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.[1]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement by Salt Formation (pH Adjustment)

This protocol describes a general method for preparing a sodium salt of a weakly acidic sulfonamide to enhance its aqueous solubility.

cluster_1 Experimental Workflow: Salt Formation A 1. Combine solid sulfonamide, solid NaOH, and water (e.g., 1:0.2:0.6 weight ratio) B 2. Heat mixture to 80-110°C with stirring until dissolved A->B C 3. Continue heating to distill off water until dry B->C D 4. Heat solid residue further to form a fine powder of the sodium salt C->D

Experimental workflow for sulfonamide salt formation.

Methodology:

  • In a reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide (B78521) (or another suitable base), and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]

  • Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.

  • Continue heating to distill off the water until the mixture is dry.

  • Further heat the solid residue until it forms a fine powder, which is the salt form of the compound.

  • The resulting salt can then be tested for its solubility in aqueous buffers.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to improve solubility using a lyophilization method.

cluster_2 Experimental Workflow: Cyclodextrin Complexation A 1. Prepare aqueous solution of sulfonamide and cyclodextrin (e.g., 1:1 molar ratio) B 2. Ultrasonicate solution for 1h to facilitate complex formation A->B C 3. Incubate at 25°C in a thermostatic water bath for 48h B->C D 4. Freeze the solution at -40°C C->D E 5. Lyophilize (freeze-dry) to obtain solid powder complex D->E

Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare an aqueous solution containing the this compound drug and the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a 1:1 molar ratio.[1][10]

  • Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.[1]

  • Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[1]

  • Freeze the solution at -40°C.[1]

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1][20] The resulting powder can be evaluated for its solubility and dissolution properties.

Protocol 4: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to enhance the solubility of a this compound compound.

cluster_3 Experimental Workflow: Solid Dispersion A 1. Select a hydrophilic carrier (PEG, PVP) and a common solvent B 2. Dissolve both the drug and the carrier in the solvent A->B C 3. Evaporate the solvent (e.g., using a rotary evaporator) to form a solid film B->C D 4. Dry the solid dispersion under vacuum C->D E 5. Crush, pulverize, and sieve the solid mass to obtain a fine powder D->E

Experimental workflow for the solid dispersion method.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) and a common solvent in which both the this compound drug and the carrier are soluble.[1]

  • Dissolve the drug and the carrier in the chosen solvent.

  • Evaporate the solvent using a method such as a rotary evaporator, which leaves a solid film.[1][20]

  • Dry the resulting solid dispersion under a vacuum to remove any residual solvent.[1]

  • The final solid mass is then crushed, pulverized, and sieved to obtain a fine powder, which can be used for solubility and dissolution testing.[1]

References

Technical Support Center: Stability of Sulfamide Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the instability of sulfamide derivatives in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound derivative instability in solution?

A1: The primary cause of instability for this compound derivatives in aqueous solution is hydrolysis.[1] This process typically involves the cleavage of the sulfonamide (S-N) bond, but can also involve cleavage of adjacent C-N and C-S bonds depending on the molecular structure.[2] Other significant factors contributing to degradation include oxidation, and photolysis (degradation due to light exposure).[3] The rate and extent of degradation are heavily influenced by the pH, temperature, and composition of the solution.[1][4]

Q2: How does pH affect the stability of this compound derivatives?

A2: pH is a critical factor in the stability of this compound derivatives. Generally, they are more susceptible to hydrolysis under acidic conditions.[1] Some sulfamides show increased degradation in both acidic and alkaline conditions, while being most stable at a neutral pH. The specific pH of maximum stability can vary depending on the structure of the derivative. For instance, some sulfonamides are reported to be hydrolytically stable at pH 9.0, while their stability decreases at pH 7.0 and pH 4.0.[1] It's crucial to determine the optimal pH range for your specific derivative.

Q3: My this compound derivative appears to be degrading rapidly. What are the first troubleshooting steps I should take?

A3: If you suspect rapid degradation, consider the following initial steps:

  • Verify Solution pH: Ensure the pH of your solution is within the known stable range for your compound. Use calibrated pH meters and freshly prepared buffers.

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, and minimize time spent at room temperature.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[3]

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Analyze Freshly Prepared Solutions: Compare the performance of aged solutions with freshly prepared ones to confirm that degradation is the issue.

Q4: Can excipients in my formulation affect the stability of the this compound derivative?

A4: Yes, excipients can significantly impact stability. Some excipients can interact directly with the this compound derivative, leading to degradation.[5] For example, reducing sugars can participate in Maillard reactions with derivatives containing amine groups. Conversely, some excipients like buffers, antioxidants (e.g., ascorbic acid), and chelating agents (e.g., EDTA) can enhance stability. It is essential to conduct drug-excipient compatibility studies early in formulation development.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks that are not present in the chromatogram of a freshly prepared standard.

  • Diminishing area of the main analyte peak over time.

  • Broad or tailing peaks.[6]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of the this compound Derivative The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times.
Mobile Phase Contamination Ghost peaks can appear due to contaminated solvents or mobile phase components.[7] Prepare fresh mobile phase using high-purity solvents and degas thoroughly.
Sample Carryover Residual sample from a previous injection can appear as a peak in the current chromatogram.[8] Implement a robust needle wash protocol on your autosampler, using a strong solvent.
Column Contamination Strongly retained compounds from previous injections can elute slowly, appearing as broad peaks.[9] Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).
Issue 2: Poor Recovery or Inconsistent Quantitative Results

Symptoms:

  • Lower than expected concentration of the this compound derivative.

  • High variability (poor precision) in measurements between replicate samples or different time points.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Adsorption to Container Surfaces This compound derivatives can adsorb to glass or plastic surfaces. Consider using silanized glass vials or polypropylene (B1209903) containers.
Incomplete Dissolution Ensure the compound is fully dissolved. Use sonication or vortexing and visually inspect for any undissolved particulate matter. The choice of solvent is critical for complete dissolution.
Precipitation Over Time The compound may be precipitating out of solution, especially if stored at low temperatures. Before analysis, allow the solution to come to room temperature and vortex to redissolve any precipitate.
Hydrolysis During Sample Preparation If sample preparation involves significant pH adjustments or exposure to high temperatures, degradation can occur before analysis. Minimize the time for sample preparation and keep samples cool.

Data Presentation

Table 1: Hydrolytic Stability of Selected Sulfonamides at 25°C

Sulfonamide DerivativepHHalf-life (t½)Degradation RateReference
Sulfadiazine4.0> 1 year≤ 10%[1]
Sulfachloropyridazine7.0Not Stable> 10%[1]
Sulfamethoxypyridazine7.0Not Stable> 10%[1]
Various Sulfonamides9.0> 1 year≤ 10%[1]

Note: "Not Stable" indicates a hydrolysis rate greater than 10% under the specified conditions, with a half-life of less than one year.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a general guideline and should be adapted for the specific this compound derivative. The goal is to achieve 5-20% degradation.[10]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.[11]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep at room temperature or heat gently (e.g., 40°C) for a defined period.

    • Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.[11]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep at room temperature for a defined period, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.

    • For solid-state thermal stress, expose the neat compound to the same conditions.[11]

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or clear vial) to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

    • Simultaneously, keep a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example method and will require optimization for specific this compound derivatives.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 265 nm, or as determined by the UV spectrum of the analyte.[12][13]

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak Observed q1 Is the peak present in a blank injection (mobile phase only)? start->q1 cause1 Likely Ghost Peak from Contaminated Mobile Phase q1->cause1 Yes q2 Does the peak size decrease with subsequent blank injections? q1->q2 No a1_yes Yes a1_no No solution1 Prepare fresh mobile phase with high-purity solvents. Degas thoroughly. cause1->solution1 cause2 Likely Sample Carryover q2->cause2 Yes cause3 Likely Degradation Product or Sample Impurity q2->cause3 No a2_yes Yes a2_no No solution2 Improve autosampler needle wash protocol. Use a stronger wash solvent. cause2->solution2 solution3 Analyze freshly prepared sample. Perform forced degradation study to confirm. cause3->solution3

Caption: Troubleshooting logic for unexpected HPLC peaks.

Primary Degradation Pathways of this compound Derivatives This compound This compound Derivative (R-SO2-NH-R') hydrolysis Hydrolysis (H2O, Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (Light) This compound->photolysis prod1 Sulfanilic Acid Derivative (S-N Cleavage) hydrolysis->prod1 prod2 Aniline Derivative (C-S Cleavage) hydrolysis->prod2 prod3 Sulfanilamide Derivative (C-N Cleavage) hydrolysis->prod3 prod4 Oxidized Products oxidation->prod4 prod5 Photodegradants photolysis->prod5

Caption: Common degradation pathways for sulfamides.

General Workflow for a Forced Degradation Study start Prepare Stock Solution of this compound Derivative stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photolytic Stress stress_conditions->light analysis Analyze Stressed Samples & Control by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Minimizing Off-Target Effects of Sulfamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with our this compound inhibitor. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are often indicative of off-target activities. Small molecule inhibitors, particularly those with a this compound moiety, can interact with multiple proteins other than the intended target, leading to a variety of cellular responses.[1] The sulfanamide group, for example, is a known zinc-binding motif, which can lead to inhibition of metalloenzymes like carbonic anhydrases.[2] We recommend performing comprehensive off-target profiling to investigate this possibility.

Q2: What are the most common off-target families for this compound-containing compounds?

A2: While the off-target profile is specific to each molecule, common off-target families for compounds containing a this compound or sulfonamide group include:

  • Kinases: Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors show activity against multiple kinases.[1][3]

  • Carbonic Anhydrases: The sulfonamide moiety is a classic zinc-binding group and can inhibit various isoforms of carbonic anhydrase.

  • Cyclooxygenases (COXs): Some sulfonamide derivatives have been shown to inhibit COX enzymes.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a potential liability for many small molecules and can lead to drug-drug interactions.

Q3: How can we experimentally confirm that our this compound inhibitor is engaging the intended target in our cellular model?

A3: Several methods can be used to confirm target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This assay assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability upon ligand binding.[4][5][6] A shift in the melting curve of the target protein in the presence of your inhibitor indicates direct engagement.

  • Western Blotting: If the activity of your target is linked to a specific post-translational modification (e.g., phosphorylation), you can use western blotting to probe the status of that modification. A change in the phosphorylation of a known downstream substrate of your target kinase would suggest on-target activity.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies the binding of a compound to a specific protein target in real-time.

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the intended target leads to adverse effects.[1] In contrast, off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, leading to adverse effects that are unrelated to the inhibition of the primary target.[1][7]

Troubleshooting Guides

Scenario 1: Unexpected Cytotoxicity

Issue: Our this compound kinase inhibitor is causing significant cell death at concentrations where we expect to see specific inhibition of proliferation. How can we determine if this is an on-target or off-target effect?

Troubleshooting Steps:

  • Assess Cytotoxicity vs. Cytostasis: Perform a cell viability assay, such as the MTT assay, to distinguish between cytotoxic (cell death) and cytostatic (growth inhibition) effects.[1]

  • Validate On-Target Pathway Inhibition: At the cytotoxic concentrations, assess the phosphorylation status of the direct downstream substrate of your target kinase using Western blotting. If the cytotoxicity occurs at concentrations much higher than those required to inhibit the on-target pathway, it is likely an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with a well-characterized, selective inhibitor of the same target that has a different chemical scaffold.[1] If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.

  • Rescue Experiment: If the cytotoxic effect is on-target, it might be rescued by expressing a drug-resistant mutant of the target kinase or by activating a downstream component of the signaling pathway.[1]

  • Kinome-wide Profiling: If off-target effects are suspected, perform a broad kinase selectivity screen to identify other potential targets that are inhibited at the cytotoxic concentrations.

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

Issue: Our this compound inhibitor has a potent IC50 value in a biochemical assay, but we need much higher concentrations to see an effect in our cell-based assays.

Troubleshooting Steps:

  • Assess Cell Permeability: The compound may have poor membrane permeability. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Check for Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be investigated by co-incubating the cells with your inhibitor and a known efflux pump inhibitor.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells. Analyze the stability of the compound in cell culture medium and in the presence of cells over time using techniques like LC-MS.

  • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to the target protein inside the cell.[4][5][6] The concentration required to induce a thermal shift should correlate with the effective concentration in your cellular assay.

Quantitative Data Summary

The following tables provide examples of on- and off-target activity for this compound-based inhibitors.

Table 1: Selectivity Profile of Atuveciclib (BAY 1143572)

TargetIC50 (nM)Target TypeReference
CDK9/CycT1 13 On-Target [8][9]
CDK2>1300Off-Target[8]
GSK3α45Off-Target[8][9]
GSK3β87Off-Target[8][9]

Table 2: Isoquinoline Sulfonamide Derivative Potency

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)PKC IC50 (nM)Reference
Y-276321402525,000>250,000[10]
Fasudil1,9004501,200160,000[10]
H-1152P1.60.66309,100[10]

Experimental Protocols

1. ADP-Glo™ Kinase Assay for Kinase Profiling

This protocol is a luminescent ADP detection assay to measure kinase activity.

  • Procedure:

    • Perform the kinase reaction in a 384-well plate (5µl reaction volume) containing your this compound inhibitor at various concentrations.[11]

    • Add 5µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase activity.

2. MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and treat with your this compound inhibitor at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[12]

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[12]

    • Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12][13]

    • Allow the plate to stand overnight in the incubator.[12]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

3. Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement in a cellular environment.

  • CETSA Melt Curve Protocol:

    • Treat cultured cells with your this compound inhibitor or vehicle control.[5]

    • Harvest the cells and resuspend them in PBS with a protease inhibitor cocktail.[5]

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-4 minutes using a thermal cycler.[5][14] Include an unheated control.

    • Lyse the cells by freeze-thaw cycles.[5]

    • Centrifuge to pellet the precipitated proteins.[5]

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve for the inhibitor-treated sample indicates target engagement.[5]

  • Isothermal Dose-Response (ITDRF) Protocol:

    • Treat cells with a range of concentrations of your this compound inhibitor.

    • Heat all samples at a single, optimized temperature (determined from the melt curve) for 3-5 minutes.[15]

    • Follow the same steps for cell lysis, separation of soluble proteins, and Western blot analysis as in the melt curve protocol.

    • Plot the percentage of soluble target protein against the logarithm of the inhibitor concentration to determine the EC50 value for target engagement.[15]

Visualizations

troubleshooting_workflow start Unexpected Phenotype Observed (e.g., cytotoxicity, altered morphology) is_on_target Is the phenotype consistent with on-target inhibition? start->is_on_target validate_pathway Validate On-Target Pathway (e.g., Western blot for p-substrate) is_on_target->validate_pathway  No on_target_confirmed On-Target Effect Confirmed is_on_target->on_target_confirmed  Yes compare_inhibitors Use Structurally Unrelated Inhibitor for the Same Target validate_pathway->compare_inhibitors rescue_experiment Perform Rescue Experiment (e.g., express resistant mutant) compare_inhibitors->rescue_experiment off_target_suspected Off-Target Effect Suspected rescue_experiment->off_target_suspected  Phenotype Persists rescue_experiment->on_target_confirmed  Phenotype Rescued kinase_screen Perform Kinome-wide Selectivity Screen off_target_suspected->kinase_screen identify_off_targets Identify Potential Off-Targets kinase_screen->identify_off_targets validate_off_targets Validate Off-Targets (e.g., siRNA, selective inhibitors) identify_off_targets->validate_off_targets conclusion Mechanism Elucidated validate_off_targets->conclusion cetsa_workflow cluster_melt_curve Melt Curve cluster_itdrf Isothermal Dose-Response mc1 Treat cells with inhibitor or vehicle mc2 Heat aliquots across a temperature range mc1->mc2 mc3 Lyse & Centrifuge mc2->mc3 mc4 Analyze soluble protein (Western Blot) mc3->mc4 mc5 Plot % soluble protein vs. Temperature mc4->mc5 it2 Heat all samples at a single temperature mc5->it2  Optimized Temp. it1 Treat cells with varying inhibitor concentrations it1->it2 it3 Lyse & Centrifuge it2->it3 it4 Analyze soluble protein (Western Blot) it3->it4 it5 Plot % soluble protein vs. [Inhibitor] it4->it5 signaling_pathway cluster_on_target On-Target Pathway (CDK9) cluster_off_target Potential Off-Target Pathway (GSK3) Inhibitor This compound Inhibitor (e.g., Atuveciclib) CDK9 CDK9/CycT1 Inhibitor->CDK9 Inhibits GSK3 GSK3α/β Inhibitor->GSK3 Inhibits RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Transcription Transcription Elongation (e.g., MYC) RNAPII->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for degradation Degradation β-catenin Degradation BetaCatenin->Degradation Wnt Wnt Signaling Alteration Degradation->Wnt Prevents

References

Technical Support Center: Troubleshooting Low In Vivo Efficacy of Sulfamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows excellent in vitro potency but low efficacy in my animal model. What are the common reasons for this discrepancy?

Several factors can contribute to a disconnect between in vitro and in vivo results. The most common culprits for this compound compounds include:

  • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. This can be due to poor absorption, rapid metabolism, or fast excretion.

  • Low Bioavailability: The compound may have poor solubility, preventing it to be efficiently absorbed into the bloodstream after oral administration.

  • Metabolic Instability: The compound may be rapidly metabolized in the liver or other tissues into inactive or even toxic byproducts.[1][2] Sulfonamides are primarily metabolized by N-acetylation and oxidation.[1]

  • Off-Target Effects: The compound might be interacting with other biological molecules, leading to unforeseen side effects or a reduction in the desired therapeutic effect.

  • Poor Target Engagement: The compound may not be binding to its intended target effectively in the complex in vivo environment.

Q2: How can I improve the solubility of my this compound compound for in vivo studies?

Poor aqueous solubility is a frequent issue with this compound compounds, often due to the presence of a hydrophobic benzene (B151609) ring.[3] Here are several strategies to enhance solubility:

  • pH Adjustment/Salt Formation: Since the sulfonamide group is weakly acidic, its ionization to form a more soluble salt can be achieved through pH modification.[3]

  • Co-solvency: Utilizing a water-miscible organic solvent can increase the solubility of the compound.[3]

  • Complexation: Encapsulating the hydrophobic drug within agents like cyclodextrins can form inclusion complexes with improved solubility.[3]

  • Use of Surfactants: Surfactants can form micelles that entrap the drug molecules, thereby increasing their apparent solubility.[3][4]

  • Solid Dispersion: Dispersing the drug within a hydrophilic carrier matrix can enhance wettability and dissolution.[3]

  • Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface-to-volume ratio, which can lead to an improved dissolution rate.[3][4]

Q3: What are the key metabolic pathways for this compound compounds that I should be aware of?

Sulfonamides are primarily metabolized in the liver.[5] The main biotransformation pathways include:

  • N-acetylation: This is a common metabolic route, and the rate can vary between individuals due to genetic polymorphisms in the N-acetyltransferase enzyme.[1]

  • Oxidation: Cytochrome P450 enzymes can oxidize sulfamides, sometimes leading to the formation of reactive metabolites that can be toxic.[1][2]

  • Glucuronide Conjugation: This is another phase II metabolic reaction that can occur.[5]

  • Aromatic Hydroxylation: This can also take place, and the resulting metabolites may retain some of the parent compound's activity.[5]

It's important to note that individual differences in metabolism can predispose subjects to idiosyncratic reactions.[1]

Q4: My this compound-based antibiotic is not effective in vivo, even at high doses. Could bacterial resistance be the issue?

Yes, resistance to sulfonamide antibiotics is widespread.[6] The primary mechanism of resistance involves the acquisition of genes (often on plasmids) that encode for alternative, drug-insensitive forms of the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides.[7][8] This allows the bacteria to continue synthesizing folic acid, a process essential for their growth, even in the presence of the drug.[6][9]

Troubleshooting Guides

Guide 1: Addressing Poor Oral Bioavailability

If your this compound compound exhibits low oral bioavailability, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Oral Bioavailability

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Low in vivo efficacy with oral administration B Assess Physicochemical Properties A->B C Evaluate in vitro ADME A->C D Poor Solubility B->D E Low Permeability C->E F High First-Pass Metabolism C->F G Formulation Strategies (e.g., salt formation, nanoparticles) D->G H Chemical Modification (e.g., prodrugs) E->H I Modify Dosing Regimen (e.g., co-administer with metabolic inhibitor) F->I

Caption: A workflow for troubleshooting poor oral bioavailability.

Data Presentation: Formulation Strategies for Poorly Soluble Sulfamides
StrategyMechanismAdvantagesDisadvantages
Salt Formation Increases solubility and dissolution rate by creating an ionized form of the drug.[10]Simple and effective for ionizable drugs.May not be suitable for all compounds; potential for instability.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.[3][4]Broadly applicable.Can sometimes lead to particle aggregation.
Amorphous Solid Dispersions Overcomes crystal lattice energy to create a higher energy, more soluble state.[3][10]Can significantly enhance solubility and bioavailability.[10]The amorphous state can be physically and chemically unstable.[10]
Lipid-Based Formulations Solubilizes the drug in lipidic excipients.[4][11]Can enhance absorption of lipophilic drugs.[4][10]May not be suitable for all compounds; potential for in vivo variability.
Cyclodextrin Complexation Forms inclusion complexes that encapsulate the hydrophobic drug.[3]Can significantly increase solubility.Can be expensive; potential for toxicity at high concentrations.[11]
Guide 2: Investigating Metabolic Instability

If you suspect your this compound compound is being rapidly metabolized, the following steps can help you investigate and address the issue.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which the this compound compound is metabolized by liver enzymes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., human, rat), your this compound compound at a known concentration, and a NADPH-regenerating system in a suitable buffer.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent this compound compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Guide 3: Confirming Target Engagement In Vivo

It is crucial to verify that your this compound compound is interacting with its intended target in a living system.[12]

Experimental Protocols

Receptor Occupancy (RO) Assay by Flow Cytometry

Objective: To quantify the binding of a this compound compound to its cell surface target in vivo.

Methodology:

  • Administer the this compound compound to the animal model at various doses and time points.

  • Collect relevant tissue or blood samples.

  • Prepare single-cell suspensions from the samples.

  • Stain the cells with a fluorescently labeled antibody or ligand that competes with the this compound compound for binding to the target receptor.

  • Analyze the samples by flow cytometry to measure the amount of fluorescent signal, which is inversely proportional to the receptor occupancy by the this compound compound.

  • A portion of the sample can be saturated with the drug to serve as a 100% receptor occupancy control.[13]

Sulfonyl Fluoride (B91410) Chemical Probes

For a more direct measure of target engagement, especially for intracellular targets, consider using sulfonyl fluoride chemical probes. These probes can be designed to be "clickable" for subsequent labeling and quantification, providing a direct readout of target occupancy in living cells.[14]

Mandatory Visualizations

Signaling Pathway: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate DHF Dihydrofolate DHFR->DHF THF Tetrahydrofolate DHF->THF NADPH -> NADP+ Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Logical Relationship: Decision Tree for Solubility Enhancement

G Start Poorly Soluble This compound Compound Ionizable Is the compound ionizable? Start->Ionizable ParticleSize Particle Size Reduction Start->ParticleSize Thermolabile Is the compound thermolabile? Ionizable->Thermolabile No SaltFormation pH Adjustment or Salt Formation Ionizable->SaltFormation Yes Complexation Complexation (e.g., Cyclodextrins) Thermolabile->Complexation Yes SolidDispersion Solid Dispersion Thermolabile->SolidDispersion No

Caption: A decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimization of Sulfamide Derivatives for Specific Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of sulfamide derivatives as enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound derivatives?

A1: The most prevalent method for synthesizing this compound derivatives involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] Another common approach is the reaction of sulfamoyl chlorides with primary or secondary amines.[2]

Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Presence of moisture: Sulfonyl chlorides are sensitive to water and can hydrolyze, reducing the amount available to react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Steric hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate can be significantly reduced.

  • Inappropriate base: The choice of base is critical for scavenging the HCl produced during the reaction. Common bases include pyridine (B92270) and triethylamine. The basicity and steric nature of the base can influence the reaction's efficiency.

  • Suboptimal temperature: The reaction temperature can greatly impact the yield. Many standard syntheses are performed at 0°C and allowed to warm to room temperature. However, some reactions may require heating to proceed to completion.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A3: The formation of multiple products can be due to side reactions. A common side reaction is the hydrolysis of the sulfonyl chloride in the presence of water, which forms the corresponding sulfonic acid. Another possibility is the over-reaction of the amine, especially if it has multiple reactive sites.

Q4: I'm having difficulty purifying my this compound product. It's a sticky solid or "oils out" during recrystallization. What should I do?

A4: Sulfonamides are often crystalline, making recrystallization a common purification method. However, issues can arise:

  • Sticky or oily product: This often indicates the presence of impurities that hinder crystallization. Try using a different solvent or a two-solvent system for recrystallization. The boiling point of your solvent might be higher than your product's melting point; in this case, select a solvent with a lower boiling point.

  • Failure to crystallize: If the product remains in solution after cooling, try adding a seed crystal of the pure product to initiate crystallization.

Q5: My this compound inhibitor shows potent activity in a biochemical assay but is weak in a cell-based assay. What could be the reason?

A5: This discrepancy is common and can be attributed to several factors:

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Drug efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Inhibitor binding to serum proteins: If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration available to interact with the target enzyme.

Q6: What are the primary off-target concerns when developing this compound-based inhibitors?

A6: For inhibitors targeting a specific enzyme, a primary concern is the potential to inhibit other related enzymes due to conserved active site features. For example, when targeting a specific carbonic anhydrase isoform, it's crucial to assess selectivity against other isoforms.[3] Similarly, protease inhibitors should be checked for activity against other proteases to avoid unwanted side effects.[4]

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.
Low reactivity of the amine.Increase reaction temperature or use a more forcing activating agent for the sulfonyl group.
Formation of Multiple Products Presence of water leading to hydrolysis of sulfonyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-reaction with the amine.Use a controlled stoichiometry of reactants. Add the sulfonyl chloride slowly to the amine solution.
Difficult Purification Product is an oil or fails to crystallize.Try different crystallization solvents or solvent mixtures. Use column chromatography (silica gel is common) for purification.[5]
Co-elution of impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase if separation on silica (B1680970) is poor.
Poor Solubility of the Final Compound The compound is highly crystalline or has unfavorable physicochemical properties.Modify the structure to include more polar functional groups.[6] Consider formulation strategies like co-amorphization.
Enzyme Inhibition Assays
Problem Possible Cause Suggested Solution
High Variability in Assay Results Pipetting errors, especially with small volumes.Use calibrated pipettes and consider preparing master mixes for reagents.[5]
Inconsistent incubation times or temperatures.Use a calibrated incubator and ensure all reagents are at the assay temperature before starting.[5]
Positive Control Inhibitor Shows Low Potency Degradation of the enzyme or substrate.Use fresh aliquots of enzyme and store substrates properly (e.g., protected from light).[5]
Incorrect substrate concentration.For competitive inhibitors, use a substrate concentration at or below the Michaelis constant (Km).[5]
Test Compound Shows Low or No Potency Poor solubility of the compound in the assay buffer.Ensure the compound is fully dissolved. The final concentration of solvents like DMSO should be low and consistent across all wells.
The compound is not an inhibitor of the target enzyme.Confirm the identity and purity of the compound. Test against a different enzyme target if appropriate.
Poor Selectivity of Inhibitor The inhibitor interacts with conserved residues in the active sites of multiple enzymes.Perform structural modeling (docking, molecular dynamics) to understand the binding mode and identify opportunities for modification to enhance selectivity.[7]

Data Presentation

Table 1: Inhibitory Activity (IC50/Ki) of this compound Derivatives against Carbonic Anhydrase Isoforms

Compound IDTarget IsoformIC50 (µM)Ki (nM)Reference
AcetazolamidehCA II5.8612.1[4][8]
Compound 1ehCA II5.69-[4]
Compound 2bhCA II3.96-[4]
Compound 3ahCA II2.02-[4]
Compound 15hCA II-3.3[8]
Compound 10ahCA II-24.1[8]
Aromatic Sulfonamide 6hCA I-240[9]
Aromatic Sulfonamide 6hCA II-19[9]
Aromatic Sulfonamide 6hCA IX-25[9]
Aromatic Sulfonamide 6hCA XII-8.8[9]

Note: IC50 and Ki values are dependent on assay conditions and should be used for relative comparison.

Table 2: Inhibitory Activity of Sulfonamide Derivatives against Other Enzyme Targets

Compound IDEnzyme TargetIC50 (µg/mL)Reference
Compound 11aDihydropteroate Synthase (DHPS)2.76[10]
Compound 11aDihydrofolate Reductase (DHFR)0.20[10]
YM-2Urease1.90 (µM)[11]

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamides from a Sulfonyl Chloride and an Amine

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Base (e.g., Triethylamine or Pyridine, 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Deionized water

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

  • Add the base to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (B1210297).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (substrate)

  • Test this compound inhibitor

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells. Include a control with solvent only.

  • Add the CA enzyme solution to the wells and incubate at room temperature for 10 minutes.[12]

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.[12]

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control with no inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine ReactionVessel Reaction in Anhydrous Solvent with Base (0°C to RT) Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify FinalProduct Pure this compound Derivative Purify->FinalProduct

Caption: General workflow for the synthesis and purification of this compound derivatives.

G Start Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Dilutions Assay Add Reagents to 96-well Plate Start->Assay Incubate Incubate Enzyme with Inhibitor Assay->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Signal (e.g., Absorbance) over Time Initiate->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Inhibition Determine % Inhibition vs. Control Calculate->Inhibition Plot Plot % Inhibition vs. log[Inhibitor] Inhibition->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.

G cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Further Steps Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of antibacterial sulfonamides on the folate synthesis pathway.[13]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Genes OFF Hh Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Activation Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Transcription Sulfamide_Inhibitor This compound-based SMO Inhibitor Sulfamide_Inhibitor->SMO_on Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a this compound-based SMO antagonist.[9]

References

Technical Support Center: Refining the Synthesis of Chiral Sulfamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral sulfamides. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing chiral sulfamides?

A1: The main approaches to synthesizing chiral sulfamides include:

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst (e.g., based on rhodium, copper, or palladium) to induce enantioselectivity in the formation of the sulfamide.[1][2][3]

  • Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then cleaved to yield the chiral this compound.[4][5] This method often results in the formation of diastereomers that require separation.[6]

  • Synthesis from Enantioenriched Precursors: This strategy utilizes readily available chiral starting materials, such as chiral sulfinamides, which are then converted to the desired chiral sulfamides.[7]

Q2: How can I purify chiral sulfamides and determine their enantiomeric purity?

A2: Purification of chiral sulfamides typically involves chromatographic techniques to separate enantiomers or diastereomers.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful methods for separating enantiomers.[8][9][10] Polysaccharide-based columns are often a good starting point for method development.[10] For diastereomeric mixtures, standard silica (B1680970) gel chromatography can sometimes be effective, though preparative HPLC or SFC may be necessary for challenging separations.[11]

  • Crystallization: Fractional crystallization can be employed to separate diastereomers.[6] This technique relies on the different solubilities of the diastereomeric salts. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate the process.[11]

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) is typically determined by chiral HPLC or SFC analysis.[1][12]

Q3: What are the common causes of low enantioselectivity in catalytic syntheses?

A3: Low enantioselectivity can stem from several factors:

  • Catalyst Purity and Handling: The purity of the catalyst and ligand is crucial. Impurities can act as poisons or interfere with the chiral environment.[13][14] Air- and moisture-sensitive catalysts require strict handling under inert atmospheres.[14]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the stereochemical outcome.[15][16] Optimization of these parameters is often necessary.

  • Substrate Compatibility: The electronic and steric properties of the substrate may not be optimal for the chosen catalytic system.

  • Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions.[17]

Q4: My reaction using a chiral auxiliary produced a mixture of diastereomers that are difficult to separate. What can I do?

A4: Separating diastereomers with very similar chromatographic behavior can be challenging.

  • Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography. Sometimes, a less conventional solvent mixture can improve separation.[11] Consider using preparative HPLC or SFC for difficult separations.[11]

  • Crystallization: Attempt fractional crystallization from various solvents. This process can be optimized by adjusting the stoichiometry of the resolving agent and carefully controlling the cooling rate.[18] Constructing a phase diagram can help identify optimal conditions.[18]

  • Derivative Formation: In some cases, converting the diastereomeric mixture into a different derivative can facilitate separation, after which the original functionality can be restored.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Catalytic Reaction
Possible Cause Solution
Catalyst Deactivation/Poisoning Ensure all reagents and solvents are of high purity and anhydrous.[13][14] Common poisons for transition metal catalysts include sulfur compounds, water, and certain Lewis bases.[13] Use freshly distilled solvents and consider passing them through a column of activated alumina. For air-sensitive catalysts, use rigorous inert atmosphere techniques (glovebox or Schlenk line).[14]
Incorrect Reaction Conditions Optimize the reaction temperature; some catalysts have a narrow optimal temperature range.[14] Verify that the correct base and solvent are being used as specified in the protocol. The base can significantly impact catalyst activity and stability.
Poor Substrate Reactivity If the substrate is sterically hindered or electronically deactivated, consider using a more active catalyst or increasing the catalyst loading. Higher reaction temperatures or longer reaction times may also be necessary, but monitor for side reactions and racemization.
Catalyst Not Activated Some catalysts require an activation step before use. Consult the supplier's technical data sheet or the relevant literature to ensure the correct activation procedure is followed.[13]
Problem 2: Low Enantioselectivity (Low ee)
Possible Cause Solution
Impure Catalyst or Ligand Use a freshly opened or purified catalyst and ligand. Even small amounts of impurities can disrupt the chiral environment of the catalyst.[14]
Suboptimal Reaction Temperature Enantioselectivity is often highly temperature-dependent. Running the reaction at a lower temperature generally increases enantioselectivity, although it may slow down the reaction rate.[14]
Incorrect Solvent or Base The polarity and coordinating ability of the solvent can significantly affect the transition state of the asymmetric induction step. Screen a range of solvents. The choice of base can also influence the enantioselectivity.[15]
Product Racemization The chiral product may be racemizing under the reaction conditions. Check the stability of the product under the reaction conditions (e.g., in the presence of the base at the reaction temperature). If racemization is occurring, try to run the reaction at a lower temperature or for a shorter time.[17]
Moisture or Air Contamination For sensitive catalytic systems, even trace amounts of water or oxygen can lead to the formation of achiral catalytic species, resulting in a lower ee.[14] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
Problem 3: Difficulty in Purifying Diastereomers by Crystallization

| Possible Cause | Solution | | Similar Solubility of Diastereomers | Screen a wide variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[6] | | Formation of an Oil or Amorphous Solid | This can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and a slower cooling rate. Adding a seed crystal of the desired diastereomer can help induce crystallization.[18] | | Co-crystallization of Diastereomers | If the diastereomers are co-crystallizing, try adjusting the stoichiometry of the resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.[18] | | Low Yield of Crystallized Product | The desired diastereomer may still be too soluble in the chosen solvent. Optimize the solvent and temperature to further decrease the solubility of the target salt. Consider recycling the mother liquor by racemizing the undesired enantiomer and re-subjecting it to the resolution process.[18] |

Quantitative Data Presentation

Table 1: Rhodium-Catalyzed Asymmetric Imidation of Sulfenamides
EntrySulfenamide (B3320178) SubstrateYield (%)Enantiomeric Ratio (er)Reference
1N,N-dibenzyl-1-(phenylthio)amine9898:2[2]
21-(Phenylthio)piperidine9597:3[2]
31-(p-Tolylthio)piperidine9297:3[2]
41-((4-Chlorophenyl)thio)piperidine9696:4[2]
51-(Naphthalen-2-ylthio)piperidine9198:2[2]

Conditions: Sulfenamide (0.2 mmol), 4-tert-butylphenyl sulfamate (B1201201) (1.0 equiv.), Rh₂(S-tfpttl)₄ (1.0 mol%), PhIO (1.6 equiv.), tBuCN (0.5 M), 16 °C, 16 h.[2]

Table 2: Organocatalytic Asymmetric S-Alkylation of Sulfenamides
EntrySulfenamideAlkyl HalideYield (%)Enantiomeric Excess (ee, %)Reference
1N-(phenylthio)pivalamideBenzyl bromide9791[12]
2N-((4-methoxyphenyl)thio)pivalamideBenzyl bromide9595[12]
3N-((4-chlorophenyl)thio)pivalamideBenzyl bromide9893[12]
4N-(phenylthio)pivalamide4-Methoxybenzyl bromide9692[12]
5N-(phenylthio)pivalamide4-Chlorobenzyl bromide9990[12]

Conditions: Sulfenamide (0.1 mmol), alkyl halide (1.5 equiv.), pentanidium catalyst PN1 (3 mol%), 50% aq. KOH (3.0 equiv.), toluene (B28343) (1.0 ml), -20 °C, 24 hours.[12]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Imidation of Sulfenamides[2]
  • Preparation: To a reaction tube, add activated 3 Å molecular sieves (25.0 mg).

  • Reagent Addition: Add a solution of the sulfenamide (0.2 mmol, 1.0 equiv.), Rh₂(S-tfpttl)₄ catalyst (3.0 mg, 1.0 mol%), and 4-tert-butylphenyl sulfamate (45.8 mg, 1.0 equiv.) in tert-butylnitrile (tBuCN, 0.40 mL, 0.5 M).

  • Stirring and Cooling: Stir the solution at room temperature for 5 minutes, then cool the mixture to 16 °C.

  • Oxidant Addition: Add iodosobenzene (B1197198) (PhIO, 70.4 mg, 1.6 equiv.) in one portion.

  • Reaction: Continue stirring at 16 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (DCM), filter to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched sulfinimidamide.

Protocol 2: Synthesis of Sulfinamides from Sulfonyl Chlorides using a Chiral Amine (Adapted from[19])

This protocol describes the synthesis of a racemic sulfinamide but can be adapted for chiral synthesis by using an enantiomerically pure amine, which would lead to a mixture of diastereomers requiring separation.

  • Preparation: In a round-bottom flask, dissolve the chiral primary or secondary amine (1 mmol) and triethylamine (B128534) (1.4 mL, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 3.0 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Solution: In a separate flask, prepare a solution of triphenylphosphine (B44618) (262 mg, 1 mmol) and the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 190 mg, 1 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

  • Addition: Add the triphenylphosphine/sulfonyl chloride solution dropwise to the cooled amine solution using a syringe pump over a period of 1 hour.

  • Reaction: After the addition is complete, monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Workup: Concentrate the reaction mixture by rotary evaporation.

  • Purification: Purify the crude mixture by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to separate the diastereomeric sulfinamides.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Substrate, Catalyst, Solvent) setup 2. Assemble Glassware (Dry, Inert Atmosphere) reagents->setup addition 3. Reagent Addition (Controlled Temperature) setup->addition monitoring 4. Monitor Progress (TLC, LC-MS) addition->monitoring quench 5. Quench Reaction monitoring->quench extract 6. Extraction quench->extract purify 7. Purification (Chromatography/Crystallization) extract->purify characterize 8. Characterization (NMR, MS) purify->characterize purity 9. Determine Enantiopurity (Chiral HPLC/SFC) characterize->purity Troubleshooting_Low_EE start Low Enantioselectivity Observed check_purity Are catalyst and reagents pure? start->check_purity check_conditions Are reaction conditions (temp, solvent) optimal? check_purity->check_conditions Yes purify Purify catalyst/reagents. Use high-purity solvents. check_purity->purify No check_handling Was the reaction run under strictly inert conditions? check_conditions->check_handling Yes optimize_temp Screen lower temperatures. check_conditions->optimize_temp No check_racemization Is the product stable to racemization? check_handling->check_racemization Yes improve_handling Use glovebox/Schlenk line. Ensure dry glassware. check_handling->improve_handling No test_stability Test product stability under reaction/workup conditions. check_racemization->test_stability No optimize_solvent Screen different solvents. optimize_temp->optimize_solvent Synthesis_Pathways cluster_catalytic Catalytic Asymmetric Synthesis cluster_auxiliary Chiral Auxiliary Approach cluster_precursor From Chiral Precursors target Chiral this compound prochiral Prochiral Substrates (e.g., Sulfenamide) catalyst Chiral Catalyst (Rh, Cu, Organocatalyst) prochiral->catalyst catalyst->target achiral Achiral Substrates auxiliary Chiral Auxiliary achiral->auxiliary diastereomers Diastereomeric Intermediate auxiliary->diastereomers separation Separation diastereomers->separation cleavage Auxiliary Cleavage separation->cleavage cleavage->target chiral_precursor Enantioenriched Precursor (e.g., Chiral Sulfinamide) transformation Stereospecific Transformation chiral_precursor->transformation transformation->target

References

Technical Support Center: Managing Hypersensitivity Reactions to Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypersensitivity reactions to sulfonamide drugs in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms underlying hypersensitivity reactions to sulfonamide drugs?

A1: Hypersensitivity reactions to sulfonamides can be broadly categorized into immediate, IgE-mediated (Type I) reactions and delayed, T-cell-mediated (Type IV) reactions.[1][2][3]

  • IgE-mediated reactions: These are less common and involve the drug or its metabolites cross-linking IgE antibodies on mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. This can result in urticaria, angioedema, and anaphylaxis.[1][3]

  • T-cell-mediated reactions: These are more frequent and complex. They can be triggered by the parent drug or its reactive metabolites.[1] The two main hypotheses are:

    • Hapten Concept: Sulfonamide metabolites can act as haptens, covalently binding to proteins to form immunogenic complexes that are then processed and presented to T-cells.[1]

    • p-i (pharmacological interaction) Concept: The parent drug can also bind directly and non-covalently to T-cell receptors (TCRs) or MHC molecules, leading to T-cell activation.[1]

Severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are T-cell-mediated.[1]

Q2: Is there a risk of cross-reactivity between sulfonamide antimicrobial and non-antimicrobial drugs in our experiments?

A2: The risk of cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is considered low.[4][5] This is due to key structural differences. Sulfonamide antimicrobials possess an aromatic amine at the N4 position and a nitrogen-containing ring at the N1 position, which are often implicated in hypersensitivity reactions.[4] Most non-antimicrobial sulfonamides lack these specific moieties.[4] However, a predisposition to allergic reactions in general may exist in individuals with a history of sulfonamide antimicrobial allergy.[6]

Q3: What are the available in-vitro methods to assess the potential for sulfonamide hypersensitivity of a new compound?

A3: Several in-vitro assays can be employed to evaluate the hypersensitivity potential of new sulfonamide-containing compounds:

  • Lymphocyte Toxicity Assay (LTA): This assay assesses the cytotoxicity of a drug or its metabolites to peripheral blood mononuclear cells (PBMCs).[7][8] Increased toxicity in lymphocytes from hypersensitive individuals is observed.[7][8]

  • Lymphocyte Transformation Test (LTT): The LTT measures the proliferation of T-lymphocytes in response to a drug. A positive response indicates the presence of drug-specific memory T-cells.

  • Cytokine Release Assays: Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) released from drug-stimulated PBMCs can indicate a potential for an immune reaction.

Troubleshooting Guides

Issue 1: Unexpected positive results in an in-vitro hypersensitivity assay for a novel sulfonamide compound.

Possible Cause Troubleshooting Step
Non-specific cytotoxicity of the compound at the tested concentrations. Perform a dose-response curve to determine the concentration range that is non-toxic to cells from non-allergic donors.
Contamination of cell cultures (e.g., endotoxin). Ensure aseptic technique and test all reagents for endotoxin (B1171834) contamination.
Metabolic activation of the compound into a reactive species by liver enzymes. Include a metabolic activation system (e.g., S9 fraction or microsomes) in the assay to mimic in-vivo metabolism.
Pre-existing sensitivity in the donor cell population. Screen cell donors for a history of drug allergies. Use a panel of donors to assess population variability.

Issue 2: Difficulty in inducing a hypersensitivity reaction in an animal model with a sulfonamide drug known to cause reactions in humans.

Possible Cause Troubleshooting Step
Differences in drug metabolism between the animal model and humans. Analyze the metabolic profile of the drug in the chosen animal model to ensure the formation of the relevant reactive metabolites. Consider using humanized animal models.
Genetic predisposition not present in the animal strain. Investigate if specific HLA alleles are associated with the hypersensitivity reaction in humans and select an appropriate animal model if available.[2]
Inappropriate route of administration or dosing regimen. Optimize the dose, frequency, and route of administration to better mimic human exposure.
Immune tolerance in the animal model. Consider co-administration of an adjuvant to enhance the immune response.

Data Presentation

Table 1: In-Vitro Diagnostic Tests for Sulfonamide Hypersensitivity

TestPrincipleReported Sensitivity (%)Reported Specificity (%)
Lymphocyte Toxicity Assay (LTA) Measures drug/metabolite-induced cytotoxicity in lymphocytes.80-90High
Lymphocyte Transformation Test (LTT) Measures drug-induced T-cell proliferation.VariableVariable

Note: Sensitivity and specificity can vary depending on the specific protocol, drug, and patient population.

Experimental Protocols

Protocol 1: In-Vitro Lymphocyte Toxicity Assay (LTA)

This protocol is adapted from methods described for assessing sulfonamide hypersensitivity.[7][8]

1. Cell Preparation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of both sulfonamide-hypersensitive patients and healthy controls using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. d. Adjust the cell concentration to 2 x 10^6 cells/mL.

2. Preparation of Drug Solutions: a. Prepare a stock solution of the sulfonamide drug in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the drug in complete RPMI-1640 medium to achieve the desired final concentrations. c. To assess the role of metabolic activation, prepare parallel drug dilutions containing a murine hepatic microsomal fraction (S9) and an NADPH-generating system.

3. Cell Culture and Drug Exposure: a. Seed 100 µL of the PBMC suspension into each well of a 96-well plate. b. Add 100 µL of the prepared drug dilutions (with and without S9 activation) to the respective wells. c. Include control wells with cells and medium only (negative control) and cells with a known cytotoxic agent (positive control). d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

4. Assessment of Cytotoxicity (MTT Assay): a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the negative control.

Protocol 2: Rapid Oral Desensitization Protocol for Research Applications

This protocol is a representative example and should be adapted and performed under strict ethical and safety guidelines. This is based on clinically used protocols.[9]

1. Preparation of Dilutions: a. Prepare a stock solution of the sulfonamide drug (e.g., sulfamethoxazole) at a known concentration (e.g., 40 mg/mL). b. Perform serial dilutions of the stock solution to create a range of concentrations, for example: 0.02 mg/mL, 0.2 mg/mL, 2 mg/mL, and 20 mg/mL.

2. Dosing Schedule (Example):

StepTime (hours)ConcentrationVolume (mL)Dose (mg)Cumulative Dose (mg)
100.02 mg/mL10.020.02
210.2 mg/mL10.20.22
322 mg/mL122.22
4320 mg/mL12022.22
5440 mg/mL (stock)5200222.22
65Tablet/Capsule-8001022.22

3. Monitoring: a. Closely monitor the subject for any signs of a hypersensitivity reaction throughout the protocol and for a designated period afterward. b. Have emergency medications and equipment readily available.

Mandatory Visualizations

Sulfonamide_Metabolism_and_TCell_Activation cluster_metabolism Drug Metabolism cluster_presentation Antigen Presentation cluster_activation T-Cell Activation cluster_pi_concept p-i Concept Sulfonamide Sulfonamide (Parent Drug) Metabolite Reactive Metabolite (e.g., Nitroso-SMX) Sulfonamide->Metabolite CYP450 Oxidation Hapten Hapten-Protein Complex Metabolite->Hapten Covalent Binding APC Antigen Presenting Cell (APC) MHC MHC APC->MHC Presentation TCR T-Cell Receptor (TCR) MHC->TCR Recognition Hapten->APC Uptake & Processing TCell T-Cell TCell->TCR Cytokine Release &\nCytotoxicity Cytokine Release & Cytotoxicity TCell->Cytokine Release &\nCytotoxicity TCR->TCell Activation ParentDrug_pi Sulfonamide (Parent Drug) TCR_pi TCR ParentDrug_pi->TCR_pi Direct Binding MHC_pi MHC ParentDrug_pi->MHC_pi Direct Binding TCR_pi->TCell Activation

Caption: Sulfonamide hypersensitivity mechanisms.

LTA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Blood Whole Blood Sample PBMC Isolate PBMCs Blood->PBMC Plate Seed PBMCs in 96-well Plate PBMC->Plate Drug Prepare Drug Dilutions (with/without S9) Incubate Add Drug Dilutions & Incubate (24-48h) Drug->Incubate Plate->Incubate MTT Add MTT Reagent (Incubate 4h) Incubate->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate

Caption: Lymphocyte Toxicity Assay (LTA) workflow.

Desensitization_Logic node_rect node_rect Start Start Desensitization Protocol Administer Administer Increasing Doses of Sulfonamide Start->Administer Monitor Monitor for Reaction Administer->Monitor Reaction Hypersensitivity Reaction? Monitor->Reaction Stop Stop Protocol & Provide Supportive Care Reaction->Stop Yes Continue Continue to Next Dose Reaction->Continue No Continue->Administer Complete Protocol Complete Continue->Complete Final Dose Reached

Caption: Logical flow of a desensitization protocol.

References

Technical Support Center: Improving the Pharmacokinetic Profile of Sulfamide Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of sulfamide drug candidates. Early and accurate assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is critical for the successful development of new chemical entities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound candidate exhibits poor aqueous solubility. What are the primary causes and potential solutions?

A1: Poor aqueous solubility is a common challenge that can significantly limit oral absorption and bioavailability.[4]

  • Common Causes :

    • High Lipophilicity (LogP) : The inherent greasy nature of the molecule prevents it from dissolving in the aqueous environment of the gastrointestinal (GI) tract.

    • Crystal Lattice Energy : A highly stable, rigid crystal structure requires a large amount of energy to break apart and dissolve.

    • Ionization State (pKa) : The charge of the molecule at different pH values in the GI tract affects its interaction with water.

  • Troubleshooting & Optimization Strategies :

    • Chemical Modification : Introduce polar functional groups (e.g., -OH, -NH2) to increase hydrophilicity or modify the structure to disrupt crystal packing.

    • Formulation Approaches :

      • pH Adjustment : For ionizable compounds, creating a salt form or using buffering agents can improve solubility.[5]

      • Co-solvents and Surfactants : Employing excipients that help dissolve the drug candidate.[6][7]

      • Complexation : Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[7][8]

      • Particle Size Reduction : Techniques like micronization or nanonization increase the surface area for dissolution.[4][9]

      • Solid Dispersions : Dispersing the drug in a polymer matrix can improve the dissolution rate.[4][7]

Q2: I'm observing very high plasma protein binding (>99%) with my compound. What are the implications, and how can this be addressed?

A2: Extensive binding to plasma proteins, primarily albumin for acidic drugs like many sulfonamides, can limit the free fraction of the drug available to exert its therapeutic effect and be cleared from the body.[10][11][12]

  • Implications :

    • Reduced efficacy, as only the unbound drug is pharmacologically active.[10][12]

    • Altered volume of distribution.

    • Potential for drug-drug interactions where one drug displaces another from binding sites.[3]

    • Lowers the rate of metabolism and elimination, which can sometimes prolong the half-life.

  • Troubleshooting & Optimization Strategies :

    • Measure Free Fraction : Accurately determine the unbound concentration using methods like equilibrium dialysis.

    • Structural Modification : Reduce the lipophilicity of the compound, as high lipophilicity is often correlated with high plasma protein binding.

    • Introduce Polar Groups : Strategically adding polar moieties can decrease binding affinity to albumin.

Q3: My this compound candidate is rapidly cleared in a liver microsome stability assay. What are the likely metabolic pathways, and how can I improve its stability?

A3: Rapid metabolism in the liver is a major cause of poor oral bioavailability and short half-life.[3] Sulfamides are susceptible to several metabolic transformations.

  • Common Metabolic Pathways for Sulfamides :

    • N-acetylation : The addition of an acetyl group to the aromatic amine (N4-position), is a primary detoxification pathway.[13][14][15]

    • Oxidation : Hydroxylation of the aromatic ring or alkyl substituents, often mediated by Cytochrome P450 (CYP) enzymes.[13][16]

    • Glucuronidation : Conjugation with glucuronic acid to increase water solubility for excretion.[15]

    • Cleavage : Breakage of the sulfonamide bridge.[14]

  • Troubleshooting & Optimization Strategies :

    • Metabolite Identification : Use techniques like LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot" on the molecule.

    • Metabolic Blocking : Introduce chemical modifications at or near the site of metabolism to hinder enzyme access. For example, adding a fluorine atom or a methyl group can block oxidative metabolism at that position.

    • Deuteration : Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage.

Q4: My compound shows low permeability in a Caco-2 assay, despite having a reasonable LogP. What could be the issue?

A4: Low permeability suggests the compound is not efficiently crossing the intestinal wall. If physicochemical properties like LogP are favorable, active efflux by transporters is a likely cause.[17]

  • Potential Cause :

    • Efflux Transporters : The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the gut lumen.[17]

  • Troubleshooting & Optimization Strategies :

    • Assess Efflux Ratio : Run the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability when the inhibitor is present confirms that the compound is an efflux substrate.[17]

    • Structural Modification : Modify the compound's structure to reduce its recognition by and affinity for efflux transporters. This often involves subtle changes to polarity and hydrogen bonding patterns.

Troubleshooting Experimental Assays

This section addresses common issues encountered during key in vitro ADME assays.

Problem Assay Possible Causes Recommended Solutions
High variability between replicate wells Liver Microsomal StabilityInconsistent pipetting of microsomes or compound; Temperature fluctuations; Edge effects on the plate.Use calibrated pipettes; Ensure uniform temperature across the plate incubator; Avoid using the outer wells of the plate if edge effects are suspected.[2]
Low cell viability or poor monolayer integrity Caco-2 PermeabilityImproper cell thawing or handling; Contamination; Incorrect media formulation.Review and strictly follow cell thawing and handling protocols; Use aseptic techniques; Ensure all media and supplements are correct and not expired.[18]
Compound precipitates in assay buffer Solubility / All AssaysCompound concentration exceeds its thermodynamic solubility in the assay medium.Determine the compound's kinetic solubility in the specific assay buffer beforehand; Reduce the test concentration; Use a formulation aid like DMSO, but keep the final concentration low (<0.5%) to avoid artifacts.
Mass balance issues (compound "disappears") All AssaysNon-specific binding to plasticware (tubes, plates); Instability in the assay matrix.Use low-binding plasticware; Include control samples to assess recovery at time zero; Check for compound stability in the buffer/matrix without enzymes or cells.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[3]

  • Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Pre-warm a 0.1 M phosphate (B84403) buffer (pH 7.4) to 37°C.

  • Reaction Mixture :

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation :

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[17]

  • Time Points :

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold quenching solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing :

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analysis :

    • Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19]

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis :

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

This method is the gold standard for determining the fraction of a drug that is bound versus unbound to plasma proteins.[10]

  • Apparatus Preparation :

    • Hydrate a semi-permeable dialysis membrane (e.g., with a 5-10 kDa molecular weight cutoff) according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis apparatus, which consists of two chambers (a plasma side and a buffer side) separated by the membrane.

  • Sample Preparation :

    • Spike the test compound into control plasma (human, rat, etc.) at the desired concentration.

    • Load the plasma sample into one chamber.

    • Load an equal volume of protein-free dialysis buffer (e.g., PBS, pH 7.4) into the opposing chamber.

  • Equilibration :

    • Seal the unit and incubate at 37°C on a shaking platform for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling :

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Analysis :

    • Determine the concentration of the compound in both aliquots using a validated bioanalytical method like LC-MS/MS.

  • Calculation :

    • Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Percent Bound = (1 - fu) * 100.

Visualized Workflows and Pathways

Caption: A tiered workflow for assessing the ADME properties of new this compound drug candidates.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Sulfamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding strategies to enhance the poor oral bioavailability of sulfamide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons sulfamides exhibit poor oral bioavailability?

A1: The poor oral bioavailability of many sulfamides stems from a combination of physicochemical and physiological factors. Key reasons include:

  • Low Aqueous Solubility: Many sulfamides are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1]

  • Poor Membrane Permeability: The molecular properties of some sulfamides may hinder their ability to pass through the intestinal epithelial cell layer.

  • First-Pass Metabolism: Sulfamides can be extensively metabolized in the intestine or liver before reaching systemic circulation.

  • Efflux Transporter Activity: Sulfamides can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[2][3][4]

Q2: I have a this compound with very low aqueous solubility. What strategy should I consider first?

A2: For a this compound limited by low solubility, formulation-based approaches are an excellent starting point. Creating a solid dispersion is a highly effective and widely used technique.[5] This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This strategy can significantly increase the drug's dissolution rate and solubility.[6][7] For example, a solid dispersion of sulfadiazine (B1682646) with PEG4000 as the carrier increased its solubility by 17 times and the dissolution rate by 3 times.[6][7]

Q3: How can I determine if my this compound is a substrate for the P-glycoprotein (P-gp) efflux pump?

A3: The most common in vitro method to assess P-gp substrate activity is the Caco-2 cell permeability assay .[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium and express efflux transporters like P-gp.[9][10] A bidirectional transport study is performed, measuring the permeability of your compound from the apical (A) to basolateral (B) side and from B to A.[10] An efflux ratio—Papp(B-A) / Papp(A-B)—greater than 2 is a strong indicator that your compound is subject to active efflux.[10]

Q4: Can chemical modification of the this compound molecule itself improve bioavailability?

A4: Yes, chemical modification through a prodrug strategy is a powerful approach. A prodrug is an inactive or less active derivative of the parent drug that is converted in vivo to the active form. This strategy can be designed to:

  • Increase Aqueous Solubility: By attaching a hydrophilic promoiety.

  • Enhance Membrane Permeability: By masking polar functional groups to increase lipophilicity.[11]

  • Bypass First-Pass Metabolism: By modifying the site of metabolic attack.

  • Utilize Transporter-Mediated Uptake: By designing the prodrug to be a substrate for an uptake transporter, such as the human peptide transporter 1 (hPEPT1).[12]

For sulfamides, N-acylsulfonamide prodrugs have been successfully developed to prolong drug action.[12] Additionally, two-stage release mechanisms involving self-immolative linkers can be engineered for efficient delivery.[13][14]

Q5: What are nanotechnology-based approaches, and when should they be considered?

A5: Nanotechnology involves formulating the drug into carriers with dimensions in the nanometer range (typically < 1000 nm). These approaches are particularly useful for enhancing solubility, protecting the drug from degradation, and potentially improving permeability.[15] Key nanoformulations include:

  • Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix.[16] Sulfasalazine-loaded nanoparticles have been prepared using polymers like bovine serum albumin (BSA) and ethyl cellulose.[17][18][19]

  • Lipid-Based Nanocarriers: Including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which can improve absorption via lymphatic pathways.[15][16]

  • Nanosuspensions: Consist of the pure poorly water-soluble drug suspended in a dispersion medium.

These are considered when simpler methods like solid dispersions do not provide sufficient bioavailability enhancement or when targeted delivery is desired.[16]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Solid Dispersion Formulation
Potential Cause Troubleshooting Step
Incorrect Carrier Selection The drug and carrier may not be miscible. Screen different hydrophilic carriers (e.g., PVP, HPMC, PEGs, Soluplus®).[7][20] Characterize the drug-polymer interaction using DSC and FTIR to ensure miscibility.
Drug Recrystallization The amorphous state is thermodynamically unstable. The drug may have recrystallized during storage or dissolution. Confirm the amorphous state of the drug in the dispersion using Powder X-ray Diffraction (PXRD).[7] Consider adding a second polymer as a crystallization inhibitor.
Suboptimal Drug:Carrier Ratio The amount of carrier may be insufficient to completely amorphize the drug. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3) and evaluate their dissolution profiles to find the optimal ratio.[20]
Inappropriate Preparation Method The chosen method (e.g., solvent evaporation, melting) may not be optimal.[5] Try an alternative method. For example, if solvent evaporation was used, attempt the fusion (melting) method or hot-melt extrusion, which can offer better miscibility for certain systems.[5]
Poor Wettability of the Dispersion Even with a hydrophilic carrier, the dispersion powder may not wet efficiently. Incorporate a small amount of surfactant (e.g., SLS, Tween® 80) into the dissolution medium or the formulation itself to improve wettability.[5]
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
Potential Cause Troubleshooting Step
This compound is a P-gp Substrate This is the most likely cause for an efflux ratio >2. The goal is to reduce the interaction with P-gp.
Strategy 1: Co-administration with a P-gp Inhibitor Formulate the this compound with a known P-gp inhibitor (e.g., verapamil, certain excipients like Tween® 80). This can saturate the transporter, allowing more drug to be absorbed. Perform a Caco-2 assay with your compound in the presence of a P-gp inhibitor to confirm this mechanism.[9]
Strategy 2: Prodrug Approach Design a prodrug that is not a substrate for P-gp. The modification should mask the structural features recognized by the transporter. The prodrug is then cleaved intracellularly to release the active this compound.
Strategy 3: Nanotechnology Encapsulating the this compound in nanoparticles can alter its absorption pathway, potentially bypassing P-gp-mediated efflux through endocytosis or other mechanisms.
Assay Artifact / Cell Monolayer Integrity Ensure the Caco-2 monolayer integrity was maintained throughout the experiment. Check the transepithelial electrical resistance (TEER) values before and after the assay.[9] Low TEER values suggest leaky monolayers, which can invalidate the results.

Data Summary Tables

Table 1: Enhancement of this compound Solubility and Dissolution via Formulation

This compoundFormulation StrategyCarrier / SystemImprovement MetricFold IncreaseReference
Sulfadiazine Solid Dispersion (Solvent-Molten Method)PEG4000Solubility17x[6][7]
Dissolution Rate3x[6][7]
Silver Sulfadiazine Solid Dispersion (Solvent Evaporation)PEG6000 (1:2 ratio)Drug Entrapment Efficiency~98%[20]
Sulfasalazine Polymeric Nanoparticles (Desolvation Technique)Bovine Serum Albumin (BSA)Drug Content~97%[17][21]
% Yield~98%[17][21]
Sulfasalazine Polymeric Nanoparticles (Solvent Evaporation)Ethyl CelluloseParticle Size (Mean Diameter)188.1 nm[19]

Experimental Protocols

Protocol 1: Preparation of Sulfadiazine Solid Dispersion

This protocol is adapted from the solvent-molten method used to enhance sulfadiazine solubility.[6][7]

Materials:

  • Sulfadiazine

  • Polyethylene Glycol 4000 (PEG4000)

  • Ethanol (B145695)

  • Water bath, Magnetic stirrer, Evaporating dish

  • Mortar and pestle, Sieves

Methodology:

  • Determine the optimal drug-to-carrier ratio (e.g., based on preliminary screening or literature, a 1:9 ratio of sulfadiazine:PEG4000 was found to be effective).[7]

  • Melt the PEG4000 in an evaporating dish on a 70°C water bath with constant stirring.

  • Dissolve the sulfadiazine in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of sulfadiazine to the molten PEG4000 under continuous stirring.

  • Continue stirring until the ethanol has completely evaporated.

  • Cool the molten mixture rapidly in an ice bath until it solidifies.

  • Pulverize the resulting solid mass using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further analysis (e.g., dissolution testing, PXRD).

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Sulfamides

This protocol provides a general framework for dissolution testing, essential for evaluating formulations like solid dispersions.[22][23]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • HPLC or UV-Vis Spectrophotometer for analysis

Materials:

  • This compound formulation (e.g., solid dispersion) equivalent to a single dose.

  • Dissolution Medium: Start with a physiologically relevant buffer (pH 1.2 to 6.8).[23] For poorly soluble drugs, a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be required to maintain sink conditions.[24] The term "sink condition" refers to a volume of medium at least three times that required to form a saturated solution of the drug.[23]

  • Filtration system (e.g., 0.45 µm syringe filters compatible with the medium).

Methodology:

  • De-aerate 900 mL of the selected dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle speed, typically to 50 or 75 rpm.[24]

  • Place the this compound formulation into the vessel. Start the timer immediately.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.

  • Filter the samples promptly to prevent undissolved particles from affecting the analysis.

  • Analyze the concentration of the dissolved this compound in each sample using a validated HPLC or UV-Vis method.

  • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement. Plot the % drug released versus time to generate the dissolution profile.

Protocol 3: Caco-2 Cell Bidirectional Permeability Assay

This protocol is a standard method to assess intestinal permeability and identify potential P-gp substrates.[9][10]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test this compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), indicating a confluent and tight monolayer.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution containing the test this compound and control compounds to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm).[25] e. At specified time points (e.g., 60, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B→A): a. Perform the experiment in parallel on separate inserts. b. Add the dosing solution to the basolateral (donor) chamber. c. Add fresh buffer to the apical (receiver) chamber. d. Sample from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the this compound in all donor and receiver samples using a validated LC-MS/MS method. Also, measure Lucifer Yellow flux to confirm monolayer integrity post-experiment.

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) c. An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[10]

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation start Poorly Bioavailable This compound Compound solubility Characterize Physicochemical Properties (Solubility, LogP, pKa) start->solubility bcs Determine BCS Class (Solubility & Permeability) solubility->bcs decision1 Primary Issue? bcs->decision1 sol_limited Solubility-Limited (BCS Class II / IV) decision1->sol_limited Solubility perm_limited Permeability-Limited (BCS Class III / IV) decision1->perm_limited Permeability efflux Efflux Suspected (High Efflux Ratio) decision1->efflux Efflux strat_sol Formulation Strategies: - Solid Dispersion - Nanoparticles - Co-crystals sol_limited->strat_sol strat_perm Chemical Modification: - Prodrugs - Permeation Enhancers perm_limited->strat_perm strat_efflux Efflux Mitigation: - P-gp Inhibitors - Nanocarriers - Prodrugs efflux->strat_efflux invitro In Vitro Evaluation (Dissolution, Caco-2) strat_sol->invitro strat_perm->invitro strat_efflux->invitro invivo In Vivo PK Studies (Animal Model) invitro->invivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Caption: Mechanism of P-gp mediated efflux and its inhibition.

G cluster_0 Prodrug Design cluster_1 In Vivo Process cluster_2 Outcome prodrug Sulfonamide Prodrug (Lipophilic, Soluble) absorption Oral Administration & GI Tract Absorption prodrug->absorption circulation Systemic Circulation absorption->circulation activation Enzymatic/Chemical Cleavage circulation->activation release Active Sulfonamide + Promoiey activation->release effect Pharmacological Effect release->effect excretion Excretion of Promoiey release->excretion

Caption: General activation pathway for a this compound prodrug.

References

Validation & Comparative

The Sulfamide Scaffold: A Viable, Albeit Weaker, Alternative in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of sulfamide and its derivatives reveals a potential, yet less potent, zinc-binding motif for the inhibition of carbonic anhydrase (CA) isoforms when compared to the well-established sulfonamide inhibitors. Experimental data confirms that the unsubstituted this compound (H₂NSO₂NH₂) acts as a weak inhibitor of several human carbonic anhydrase (hCA) isoforms, with inhibitory constants (Kᵢ) in the micromolar to high nanomolar range. This positions this compound as a foundational structure for fragment-based drug discovery, while its more complex derivatives show significantly enhanced potency and selectivity.

Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1] Their inhibition has proven to be a successful therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The primary class of CA inhibitors is the sulfonamides (R-SO₂NH₂), with acetazolamide (B1664987) being a notable clinically used example.[1] This guide provides a comparative analysis of the inhibitory potential of the parent this compound scaffold and its derivatives against several key hCA isoforms, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency

The inhibitory potency of this compound and its derivatives against various hCA isoforms has been evaluated and compared with the standard clinical inhibitor, acetazolamide. The data, summarized in the tables below, is primarily derived from stopped-flow CO₂ hydration assays.

Table 1: Inhibitory Potency (Kᵢ, nM) of this compound and Reference Compounds against hCA Isoforms
CompoundhCA IhCA IIhCA IXhCA XII
This compound (unsubstituted) 75.642.754.225.3
Acetazolamide 25012255.7
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)this compound64.232.158.652.5

Data for this compound and its derivative are from a study on this compound fragments.[2] Acetazolamide data is a representative value from multiple sources.[1]

Table 2: Inhibitory Potency (Kᵢ, nM) of Selected Sulfonamide Derivatives against hCA Isoforms
CompoundhCA IhCA IIhCA IXhCA XII
Benzenesulfonamide Derivative 1 >1000027113791
Benzenesulfonamide Derivative 2 240 - 218519 - 8325 - 8828.8 - 175
Sulfapyridine Derivative 2.62---
Sulfamethazine Derivative -5.74--

Data compiled from multiple sources.[1][3][4]

The data clearly indicates that while the unsubstituted this compound molecule does inhibit carbonic anhydrases, its potency is significantly lower than that of acetazolamide, particularly against the physiologically dominant hCA II isoform and the tumor-associated hCA XII.[1][2] However, even simple modifications to the this compound scaffold, such as the addition of a tetrahydronaphthyl group, can modulate this activity.[2] In contrast, the broader class of sulfonamides contains compounds with a wide range of potencies, some of which exhibit high potency and selectivity for specific isoforms.[3][4]

Experimental Protocols

The validation of this compound and its derivatives as carbonic anhydrase inhibitors relies on robust enzymatic assays. The following are detailed methodologies for the key experiments cited.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at various inhibitor concentrations.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4)

  • pH indicator (e.g., phenol (B47542) red)

  • Inhibitor stock solutions (e.g., in DMSO)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isozymes in the assay buffer. Prepare a series of dilutions of the inhibitor (this compound, derivatives, acetazolamide) in the same buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the pH indicator.

  • Reaction Initiation: One syringe of the stopped-flow apparatus is loaded with the enzyme solution (pre-incubated with the inhibitor for a defined period, e.g., 15 minutes). The second syringe is loaded with the CO₂-saturated water containing the pH indicator.

  • Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance over time is recorded. The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. The Kᵢ values are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[5]

Colorimetric Esterase Activity Assay

This assay provides a simpler, high-throughput method for screening CA inhibitors, although it measures a non-physiological reaction.

Principle: Carbonic anhydrases can also catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA releases the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[6]

Materials:

  • 96-well microplate reader

  • Purified hCA isoforms

  • Assay buffer (e.g., Tris-HCl)

  • p-Nitrophenyl acetate (p-NPA) solution (substrate)

  • Inhibitor stock solutions

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution to the respective wells. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 1 hour) at room temperature.[7]

  • Data Analysis: Calculate the rate of p-NPA hydrolysis from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ can be estimated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism and substrate concentration are known.

Visualizing the Mechanism and Pathways

To better understand the context of carbonic anhydrase inhibition, the following diagrams illustrate the general experimental workflow and the role of specific CA isoforms in physiological and pathological signaling pathways.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified CA Enzyme Reaction Enzymatic Reaction (Stopped-flow or 96-well plate) Enzyme->Reaction Inhibitor Inhibitor Stock (this compound, etc.) Inhibitor->Reaction Substrate Substrate (CO2 or p-NPA) Substrate->Reaction Detection Spectrophotometric Measurement (Absorbance change) Reaction->Detection Analysis Calculate Rate of Reaction Detection->Analysis Ki Determine Ki Value Analysis->Ki

Caption: A generalized experimental workflow for determining the inhibitory constant (Ki) of a compound against carbonic anhydrase.

G cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Space HIF1a HIF-1α Stabilization (Hypoxia) CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp upregulates CAIX Carbonic Anhydrase IX (CAIX) (on cell surface) CAIX_exp->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 catalyzes hydration Metabolism Anaerobic Glycolysis Lactate Lactic Acid (H⁺) Metabolism->Lactate produces pHi Intracellular pH (pHi) Maintained H_out H⁺ Lactate->H_out efflux CO2_in CO₂ CO2_in->CAIX substrate HCO3 HCO₃⁻ H2CO3->HCO3 H2CO3->H_out pHe Extracellular pH (pHe) Acidification H_out->pHe

Caption: Signaling pathway of Carbonic Anhydrase IX in tumor pH regulation under hypoxic conditions.

G cluster_ciliary Ciliary Epithelium cluster_aqueous Aqueous Humor CO2_cell CO₂ (from metabolism) CAII Carbonic Anhydrase II (CAII) CO2_cell->CAII H2O H₂O H2O->CAII H2CO3_cell H₂CO₃ CAII->H2CO3_cell catalyzes hydration HCO3_cell HCO₃⁻ H2CO3_cell->HCO3_cell H_cell H⁺ H2CO3_cell->H_cell Ion_transport Ion Transporters (Na⁺/H⁺, Cl⁻/HCO₃⁻ exchangers) HCO3_cell->Ion_transport H_cell->Ion_transport Ions_out Na⁺, Cl⁻, HCO₃⁻ Ion_transport->Ions_out secretion H2O_out H₂O (osmosis) Ions_out->H2O_out creates osmotic gradient AH_formation Aqueous Humor Formation H2O_out->AH_formation

Caption: Role of Carbonic Anhydrase II in the formation of aqueous humor in the ciliary epithelium.

Conclusion

The validation of this compound as a carbonic anhydrase inhibitor confirms its role as a zinc-binding moiety, albeit with weaker affinity compared to the extensively studied sulfonamides. The experimental data suggests that while the unsubstituted this compound is a modest inhibitor, it serves as a valuable starting point for the design of more potent and selective CA inhibitors. The development of this compound-based derivatives, guided by an understanding of the structure-activity relationships and the specific roles of different CA isoforms in disease, holds promise for the discovery of novel therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other emerging classes of carbonic anhydrase inhibitors.

References

A Head-to-Head Battle of Bioisosteres: Sulfamide vs. Urea in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the comparative physicochemical and biological properties of sulfamide and urea (B33335) bioisosteres, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the myriad of bioisosteric pairs, the substitution of the ubiquitous urea moiety with a this compound group has emerged as a compelling strategy to modulate a compound's pharmacological profile. This guide provides a detailed comparative analysis of this compound and urea bioisosteres, presenting quantitative data on their physicochemical properties and biological activities, alongside detailed experimental protocols and visual representations of their roles in key signaling pathways.

Physicochemical Properties: A Tale of Two Moieties

The decision to employ a this compound or a urea bioisostere can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters, offering a comparative overview of their intrinsic properties.

PropertyThis compound (R-SO₂-NR'R'')Urea (R-NH-CO-NHR')Key Differences & Implications in Drug Design
pKa Generally more acidic (pKa ~9-11 for sulfonamides)[1][2][3][4]Weakly basic (pKa of protonated urea ~0.1) or very weakly acidic (pKa ~27)The higher acidity of the this compound N-H bond can lead to different ionization states at physiological pH, influencing solubility, receptor interactions, and cell permeability.
Hydrogen Bonding Strong hydrogen bond acceptor (SO₂) and donor (N-H)Strong hydrogen bond acceptor (C=O) and donors (N-H)Both groups are excellent hydrogen bond donors and acceptors, crucial for target binding. The tetrahedral geometry around the sulfur in sulfamides versus the planar geometry of the urea may influence the directionality of these interactions.
Lipophilicity (logP) Generally more lipophilicGenerally more hydrophilicThe increased lipophilicity of sulfamides can enhance membrane permeability but may also lead to increased plasma protein binding and potential off-target effects.
Solubility Variable, often lower in aqueous media compared to ureasGenerally higher aqueous solubilityThe solubility of both moieties is highly dependent on the surrounding molecular scaffold. Strategies to improve the solubility of this compound-containing compounds are often necessary.[5][6][7]
Metabolic Stability Generally considered more stable to hydrolysisCan be susceptible to enzymatic hydrolysisThe this compound bond is typically more resistant to metabolic cleavage than the urea bond, potentially leading to a longer half-life in vivo.[8]

Biological Activity: A Comparative Look at Target Inhibition

The choice between a this compound and a urea bioisostere can profoundly affect a compound's potency and selectivity for its biological target. The following tables provide a comparative summary of inhibitory activities against several key enzyme classes.

Carbonic Anhydrase Inhibition

Both sulfamides and ureas have been investigated as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.

Compound ScaffoldBioisostereTarget IsozymeKᵢ (nM)Reference
2-AminotetralinUreahCA I2.61 - 3.69[9][10]
hCA II1.64 - 2.80[9][10]
This compoundhCA I2.61 - 3.69[9][10]
hCA II1.64 - 2.80[9][10]
UreidobenzenesulfonamidesUrea-Sulfonamide HybridhCA IVaries[11]
hCA IXVaries[11]
hCA XIIas low as 1.0[11]

Note: In the study by Güçlü et al. (2016), both urea and this compound derivatives incorporating a 2-aminotetralin scaffold exhibited potent, low nanomolar inhibition of hCA I and II, suggesting that in this particular scaffold, both bioisosteres are well-tolerated for potent inhibition.[9][10] Ureidobenzenesulfonamides, which contain both urea and sulfonamide functionalities, have shown selective and potent inhibition of various carbonic anhydrase isoforms.[11]

Urease Inhibition

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, making it an attractive drug target. The structural similarity of sulfonamides to urea has been exploited in the design of urease inhibitors.[12][13][14]

Compound ScaffoldBioisostereIC₅₀ (µM)Reference
Sulfanilamide thiourea (B124793) derivativeThiourea (Urea analog)0.20 ± 0.01[15]
Chlorinated sulfonamideSulfonamideNot specified
Naproxen conjugateSulfonamide5.82 ± 0.28[15]
Ciprofloxacin-sulfonamide conjugateSulfonamide0.0453 ± 0.0016[15]

Note: A direct side-by-side comparison of urea vs. This compound on the same scaffold for urease inhibition was not found in the provided search results. However, the data indicates that sulfonamide-based inhibitors can achieve very high potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar range.[15]

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Both urea and sulfonylurea/sulfonamide moieties are prevalent in kinase inhibitors.

Compound ScaffoldBioisostereTarget KinaseIC₅₀ (µM)Reference
Diaryl-scaffoldSulfonyltriureaSphingosine (B13886) Kinase 11.82 ± 0.06[16]
Benzothiazole-basedSulfonylureaSphingosine Kinase 110.91 ± 0.02[16]
Benzothiazole-basedSulfonamide0.14 ± 0.01[16]
Pyridin-2-ylUreaASK11.55 ± 0.27 (nM)[17]

Note: In the study by Ganaie et al. (2021), a sulfonamide derivative demonstrated significantly higher potency against Sphingosine Kinase 1 compared to its sulfonylurea and sulfonyltriurea counterparts on similar scaffolds, highlighting the impactful nature of this bioisosteric replacement.[16] Conversely, a pyridin-2-yl urea inhibitor of ASK1 kinase showed potent nanomolar activity.[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

  • Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker and immerse the pH electrode. Titrate the solution with the standardized acid or base in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For poorly soluble compounds, Yasuda-Shedlovsky extrapolation can be used to determine the aqueous pKa from measurements in different co-solvent concentrations.[1][2][3][4]

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, e.g., PBS pH 7.4), and pre-saturate each phase with the other.

  • Partitioning: Add a known amount of the stock solution to the biphasic system. Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Kinetic solubility provides an early indication of a compound's solubility under non-equilibrium conditions.

Methodology: Nephelometry

  • Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay: Dispense a small volume of the DMSO stock solution into a microplate well containing an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity of the solution in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: A solubility value is determined by comparing the light scattering of the test compound to that of a set of standards with known solubility.

Determination of Cell Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][18][19][20][21][22]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound (at a known concentration) to the apical (AP) side of the transwell.

    • At various time points, collect samples from the basolateral (BL) side.

  • Permeability Assay (Basolateral to Apical):

    • Add the test compound to the BL side and collect samples from the AP side to assess active efflux.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.

Determination of Metabolic Stability

Metabolic stability assays using human liver microsomes (HLM) provide an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[8][23][24][25]

Methodology:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these bioisosteres function is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

SphingosineKinasePathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptor (GPCR) Proliferation Cell Proliferation & Survival S1PR->Proliferation GPCR Signaling Apoptosis Apoptosis Inhibition S1PR->Apoptosis Sph Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) Sph->SphK1 Phosphorylation S1P_cyto Sphingosine-1-Phosphate (S1P) SphK1->S1P_cyto S1P_cyto->S1PR Extracellular Transport Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->SphK1 Sulfonylurea_Inhibitor Sulfonylurea Inhibitor Sulfonylurea_Inhibitor->SphK1

Caption: Sphingosine Kinase 1 Signaling Pathway.

The diagram above illustrates the Sphingosine Kinase 1 (SphK1) signaling pathway, a critical regulator of cell proliferation and survival.[26][27][28][29][30] Both sulfonamide and sulfonylurea-based inhibitors can target SphK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) and thereby modulating downstream signaling.

ADME_Workflow cluster_invitro In Vitro ADME Profiling cluster_data Data Analysis & Candidate Selection pKa pKa Determination (Potentiometric Titration) Analysis Comparative Analysis of This compound vs. Urea Analogs pKa->Analysis logP logP Measurement (Shake-Flask) logP->Analysis Solubility Kinetic Solubility (Nephelometry) Solubility->Analysis Permeability Caco-2 Permeability Permeability->Analysis Metabolism Metabolic Stability (Human Liver Microsomes) Metabolism->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: In Vitro ADME Profiling Workflow.

This workflow outlines the key in vitro ADME assays performed to characterize and compare this compound and urea bioisosteres, leading to the selection of promising drug candidates.

Conclusion

The choice between a this compound and a urea bioisostere is a nuanced decision that requires careful consideration of the specific drug target and the desired physicochemical and pharmacokinetic properties. While both moieties are adept at forming crucial hydrogen bond interactions, their differing electronic and steric profiles can lead to significant variations in biological activity and ADME characteristics. This guide provides a foundational framework for researchers to make informed decisions in their drug discovery programs, leveraging quantitative data and established experimental protocols to rationally design the next generation of therapeutics.

References

Evaluating the Efficacy of New Sulfonamide and Sulfur-Containing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibacterial therapeutics is continually evolving, driven by the urgent need to combat rising antimicrobial resistance. This guide provides a comprehensive evaluation of the efficacy of new-generation sulfonamide and other sulfur-containing antibiotics, comparing their performance against established alternatives. The information presented is supported by recent clinical trial data and detailed experimental protocols to aid in research and development efforts.

Executive Summary

Recent advancements have brought forth novel sulfonamide and sulfur-containing antibiotics demonstrating significant efficacy against a range of bacterial pathogens, including multi-drug resistant strains. This guide delves into the comparative analysis of key performance indicators, supported by quantitative data from clinical trials, and outlines the methodologies for essential in vitro and in vivo efficacy studies. Particular focus is given to recently evaluated compounds such as sulbactam-durlobactam and sulopenem, alongside other novel antibiotics, to provide a current perspective on their potential roles in clinical practice.

Comparative Efficacy of New Sulfonamide and Sulfur-Containing Antibiotics

The following tables summarize quantitative data from recent studies, offering a clear comparison of the efficacy of new antibiotics against standard-of-care alternatives.

Table 1: Clinical Efficacy of Sulbactam-Durlobactam in Acinetobacter baumannii Infections

MetricSulbactam-DurlobactamColistin (B93849)Source
28-Day All-Cause Mortality19% (12/63)32.3% (20/62)[1][2][3]
Clinical Cure Rate64% (mono-infection)35% (mono-infection)[1]
Nephrotoxicity13% (12/91)38% (32/85)[2][3]

Table 2: Clinical Efficacy of Oral Sulopenem in Uncomplicated Urinary Tract Infections (uUTIs)

MetricOral SulopenemAmoxicillin/ClavulanateSource
Overall Success Rate (m-MITTS population)60.9%55.6%[4][5]
Overall Success Rate (Amoxicillin/Clavulanate-Susceptible Pathogens)61.7%55.0%[5][6]
Most Common Adverse EventsDiarrhea (8.1%), Nausea (4.3%), Headache (2.2%)Diarrhea (4.1%), Nausea (2.9%), Headache (1.5%)[5]

Table 3: Clinical Efficacy of Zoliflodacin in Uncomplicated Urogenital Gonorrhea

MetricZoliflodacin (single oral dose)Ceftriaxone (IM) + Azithromycin (oral)Source
Microbiological Cure Rate (Urogenital)90.9%96.2%[7][8]
Microbiological Cure Rate (Pharyngeal)79.2%78.6%[8]
Microbiological Cure Rate (Rectal)87.3%88.6%[8]

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamide antibiotics exert their bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[9][10] Mammalian cells are not affected as they obtain folic acid from their diet.[11]

Folic Acid Synthesis Pathway Inhibition cluster_0 Bacterial Cell GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate_pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) Dihydroneopterin_triphosphate->Dihydropteroate_pyrophosphate Series of enzymatic steps DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate_pyrophosphate->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_Amino_Acids One-carbon transfer reactions Sulfonamides Sulfonamide Antibiotics Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MIC Determination Workflow A Prepare antibiotic stock solution B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate plate (16-20h, 35-37°C) D->E F Read results: Determine lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Time-kill assays evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Neutralize the antimicrobial agent in the collected samples and perform serial dilutions. Plate the dilutions onto appropriate agar (B569324) plates.

  • Enumeration: After incubation of the plates, count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal activity.[13]

In Vivo Efficacy Models

1. Neutropenic Thigh Infection Model: This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in a setting of immunosuppression.[15][16][17]

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Inject a standardized bacterial suspension intramuscularly into the thigh of the neutropenic mice.

  • Treatment: Administer the test antibiotic and a comparator agent at various doses and schedules.

  • Assessment: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, excise the thighs, and homogenize the tissue.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Analysis: Compare the reduction in bacterial load between the treated and untreated groups.

2. Murine Sepsis Model: This model simulates a systemic bacterial infection to assess antibiotic efficacy.[18][19]

Protocol:

  • Induction of Sepsis: Induce sepsis in mice via intraperitoneal injection of a standardized bacterial suspension or through cecal ligation and puncture (CLP).

  • Treatment: Administer the test antibiotic and a comparator agent at various time points post-infection.

  • Monitoring: Monitor the animals for signs of sepsis and survival over a defined period.

  • Bacterial Load and Cytokine Analysis: At specific time points, collect blood and tissue samples to determine bacterial load and measure inflammatory cytokine levels.

  • Analysis: Evaluate the efficacy of the antibiotic based on survival rates, reduction in bacterial burden, and modulation of the inflammatory response.

InVivo_Workflow cluster_thigh Neutropenic Thigh Model cluster_sepsis Murine Sepsis Model Thigh_A Induce Neutropenia Thigh_B Intramuscular Infection Thigh_A->Thigh_B Thigh_C Antibiotic Treatment Thigh_B->Thigh_C Thigh_D Determine Bacterial Load in Thigh Tissue Thigh_C->Thigh_D Sepsis_A Induce Sepsis (IP or CLP) Sepsis_B Antibiotic Treatment Sepsis_A->Sepsis_B Sepsis_C Monitor Survival & Collect Samples Sepsis_B->Sepsis_C Sepsis_D Analyze Bacterial Load & Cytokines Sepsis_C->Sepsis_D

Caption: Workflow for in vivo antibiotic efficacy testing models.

References

A Comparative Guide to the Validation of a New Synthetic Route for Sulfamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between traditional and emerging synthetic routes for the preparation of sulfamides, a critical functional group in a wide array of pharmaceuticals.[1][2] We present a validation of a novel approach, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, and compare its performance against established methods. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in methodology selection and implementation.

Overview of Synthetic Strategies

The synthesis of sulfamides has evolved significantly, moving from harsh, classical methods to milder, more versatile modern techniques. The choice of synthetic route can profoundly impact yield, purity, scalability, and functional group tolerance.[3][4]

  • Classical Route: The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[1][5][6] While effective, this method's reliance on often unstable and hazardous sulfonyl chlorides, which can require harsh preparation conditions, is a notable drawback.[2][7]

  • Modern Routes: Recent advancements have introduced several innovative strategies to overcome the limitations of the classical approach. These include:

    • Oxidative Coupling: This method involves the direct coupling of thiols or disulfides with amines using an oxidizing agent, streamlining the process by avoiding pre-functionalization steps.[1][8]

    • Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable source of SO₂, enabling reactions with organometallic reagents and amines under milder conditions.[7][9]

    • SuFEx Click Chemistry: A powerful and versatile "click chemistry" approach developed by K. Barry Sharpless, SuFEx utilizes the unique reactivity of sulfur(VI) fluorides (e.g., R-SO₂F and SO₂F₂).[10][11] These compounds are generally more stable than their chloride counterparts but exhibit excellent reactivity with nucleophiles under specific activation, offering a highly reliable and orthogonal ligation strategy.[10][12]

The following diagram illustrates the conceptual workflow of the traditional sulfonyl chloride route.

G cluster_0 A Arene / Alkane B Sulfonyl Chloride (R-SO₂Cl) A->B  Chlorosulfonation  (e.g., ClSO₃H)   C Sulfonamide (R-SO₂NR'R'') B->C  Amine (R'R''NH),  Base (e.g., Pyridine)   G cluster_0 Hub Sulfur(VI) Fluoride Hub (e.g., R-SO₂F, SO₂F₂) Prod1 Sulfonamide Hub->Prod1 Amine (R'R''NH) + Activator (e.g., Base) Prod2 Sulfamate Hub->Prod2 Alcohol (R'OH) + Activator Prod3 Sulfate Hub->Prod3 Silyl Ether (R'OSiMe₃) + Activator G cluster_0 Classical Route (Sulfonyl Chloride) cluster_1 New Route (SuFEx) A1 Advantages A2 Well-established [5] Wide Scope [8] A1->A2 B1 Disadvantages B2 Unstable/Hazardous Reagents [6] Harsh Conditions [3] B1->B2 C1 Advantages C2 Stable Precursors [11] Mild Conditions [16] High Yields & Efficiency [12] C1->C2 D1 Disadvantages D2 Requires R-SO₂F Synthesis (New methods emerging) [16] D1->D2

References

"comparative analysis of sulfamide derivatives against different bacterial strains"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of various sulfamide derivatives against a range of pathogenic bacterial strains. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to a bacteriostatic effect (inhibition of bacterial growth and reproduction).[1][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Folic_Acid_Pathway Folic Acid -> DNA/RNA/Protein Synthesis Dihydrofolic_Acid->Folic_Acid_Pathway Sulfonamide This compound Derivative Sulfonamide->Inhibition Inhibition->Dihydropteroate_Synthase Competitive Inhibition Antibacterial Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity Cytotoxicity Assays MIC_Determination->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies

References

Benchmarking Sulfamide Inhibitors Against Known Drugs: A Comparative Guide for Carbonic Anhydrase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a representative sulfamide compound, N-(3-aminophenyl)this compound, against the well-established carbonic anhydrase (CA) inhibitors, Acetazolamide and Dorzolamide. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in physiological processes such as pH regulation, CO₂ transport, and fluid balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[1][2]

This document summarizes quantitative performance data, details the experimental protocols used for their determination, and visualizes the underlying biochemical and experimental workflows.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of N-(3-aminophenyl)this compound and the benchmark drugs was evaluated against four key human carbonic anhydrase (hCA) isoforms.[1] The inhibition constant (Kᵢ), which signifies the concentration required to produce half-maximum inhibition, is a direct measure of potency, where lower values indicate higher potency.[1] The isoforms compared are:

  • hCA I and hCA II: Ubiquitous, cytosolic isoforms. hCA II is a primary target for anti-glaucoma drugs.[1]

  • hCA IX and hCA XII: Transmembrane, tumor-associated isoforms overexpressed in hypoxic cancers.[1]

While extensive experimental data for N-(3-aminophenyl)this compound is not widely published, the following table includes plausible, hypothetical Kᵢ values to illustrate a potential inhibitory profile consistent with its structural class, benchmarked against established data for Acetazolamide and Dorzolamide.[1]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide 25012[2]25[2]5.7[2]
Dorzolamide 6000[3]1.9[3]4531[3]
N-(3-aminophenyl)this compound 450 (Hypothetical)25 (Hypothetical)15 (Hypothetical)8 (Hypothetical)
Note: Data for Acetazolamide and Dorzolamide are derived from published literature. Data for N-(3-aminophenyl)this compound is hypothetical, based on structure-activity relationships of similar sulfonamides, and is included for illustrative benchmarking purposes.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc metalloenzymes.[1] The catalytic mechanism involves a zinc-bound hydroxide (B78521) ion which performs a nucleophilic attack on a carbon dioxide molecule.[1] Sulfonamide and this compound inhibitors function by coordinating to the Zn²⁺ ion within the active site. This action displaces the catalytic water molecule (or hydroxide ion), thereby preventing the substrate from binding and halting the catalytic cycle.[1]

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex + Inhibitor E_H_HCO3 E-H⁺-HCO₃⁻ E_Zn_HCO3->E_H_HCO3 +H₂O E_H_HCO3->E_Zn_H2O -HCO₃⁻ -H⁺ Inhibitor This compound Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex caption Fig. 1: Catalytic cycle of carbonic anhydrase and its inhibition.

Fig. 1: Catalytic cycle of carbonic anhydrase and its inhibition.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is essential for evaluating the potency and selectivity of potential drug candidates. The most widely used method is the stopped-flow CO₂ hydration assay.[2]

Stopped-Flow CO₂ Hydration Assay

Objective: To measure the inhibitory effect of test compounds on the catalytic activity of hCA isoforms by monitoring the pH change resulting from CO₂ hydration.[1]

Principle: The assay measures the enzyme-catalyzed rate of CO₂ hydration. This reaction produces protons, leading to a pH decrease in a buffered solution containing a pH indicator. The rate of color change of the indicator is monitored spectrophotometrically.[2] The initial velocity of the reaction is determined, and this data is used to calculate the IC₅₀ (the inhibitor concentration causing 50% inhibition). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

Materials:

  • Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)

  • CO₂-saturated water (substrate)[1]

  • Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing 20 mM Na₂SO₄ (to maintain constant ionic strength).[4]

  • pH Indicator: Phenol (B47542) red (0.2 mM) or p-Nitrophenol (0.2 mM).[1][4]

  • Test compounds (this compound inhibitor, known drugs) dissolved in DMSO.

  • Stopped-flow spectrophotometer.[1]

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the specific CA isozyme in the assay buffer. The test inhibitor is added to the enzyme solution at various concentrations.

  • Assay Execution:

    • Syringe A of the stopped-flow instrument is loaded with the enzyme solution containing the pH indicator and the inhibitor.[1]

    • Syringe B is loaded with the CO₂-saturated water (substrate).[1]

    • Solutions are maintained at a constant temperature (e.g., 25°C).

    • Equal volumes from both syringes are rapidly mixed, initiating the reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[4]

  • Data Analysis:

    • The initial velocity of the reaction is determined from the linear phase of the absorbance change.[2]

    • Initial velocities are plotted against inhibitor concentrations to determine the IC₅₀ value from the dose-response curve.[2]

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis P1 Prepare Solutions: 1. Enzyme + pH Indicator + Inhibitor 2. CO₂-Saturated Water (Substrate) P2 Load Syringe A: Enzyme/Inhibitor Mix P1->P2 P3 Load Syringe B: Substrate Solution P1->P3 R1 Equilibrate to 25°C R2 Rapidly Mix Syringe A + B (Reaction Starts) R1->R2 R3 Monitor Absorbance Change (Spectrophotometer) R2->R3 A1 Plot Absorbance vs. Time R3->A1 A2 Calculate Initial Reaction Velocity A1->A2 A3 Plot Velocity vs. Inhibitor Conc. A2->A3 A4 Determine IC₅₀ from Curve A3->A4 A5 Calculate Kᵢ using Cheng-Prusoff Equation A4->A5 caption Fig. 2: Workflow for determining inhibitor Ki values via stopped-flow assay.

References

In Vivo Efficacy of Sulfamide-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that offer improved efficacy and reduced toxicity. Sulfamide derivatives have emerged as a promising class of small molecules with diverse mechanisms of action against various malignancies. This guide provides an objective comparison of the in vivo performance of selected this compound-based anticancer agents in preclinical animal models, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Efficacy of this compound Anticancer Agents

The following table summarizes the in vivo anticancer activity of representative this compound derivatives and a relevant targeted therapy, Venetoclax, in various animal models.

Compound NameAnimal ModelTumor TypeTreatment RegimenTumor Growth Inhibition (TGI) / EfficacyMechanism of ActionControl Drug
KCN1 Nude mice with Panc-1 xenograftsPancreatic Cancer30 and 60 mg/kg/day, i.p., 5 days/week for 3 weeksSignificant tumor growth inhibition.[1][2]HIF-1α inhibitorVehicle
Nude mice with Mia Paca-2 xenograftsPancreatic Cancer30 and 60 mg/kg/day, i.p., 5 days/week for 6 weeksSignificant tumor growth inhibition.[1][2]HIF-1α inhibitorVehicle
E7010 Nude mice with various human tumor xenograftsGastric, Colon, Lung, Breast Cancer25-100 mg/kg/day, p.o., for 8 days58-87% TGI across various models.[3]Tubulin polymerization inhibitorNot specified
Indisulam Nude mice with HeLa xenograftsCervical Cancer25 mg/kg, i.p.Significantly reduced tumor volume.[4]RBM39-dependent splicing modulationVehicle
Cryptopleurine Analogue (5b) In vivo xenograft model with Caki-1 cellsRenal CancerNot specifiedSignificant antitumor activity.[5]Induction of G0/G1 cell cycle arrest via JNK activationNot specified
Venetoclax (ABT-199) Xenograft models of pediatric ALLAcute Lymphoblastic Leukemia100 mg/kg, p.o., dailySignificant leukemia growth delay (up to 27.7 days).[6]BCL-2 inhibitorVehicle
Mice with KCNR xenograftsNeuroblastoma100 mg/kg, p.o., daily for 3 weeksSignificant tumor growth inhibition.[7]BCL-2 inhibitorVehicle

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols employed in the in vivo validation of these this compound anticancer agents.

General Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., Panc-1, HeLa, KCNR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude, NSG) of 4-6 weeks of age are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., KCN1, Indisulam) or vehicle control is administered according to the specified route (intraperitoneal or oral), dose, and schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are monitored as indicators of toxicity. At the end of the study, tumors may be excised and weighed.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the observed antitumor effects.

Signaling Pathways and Mechanisms of Action

The diverse anticancer activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. The following diagrams illustrate the mechanisms of action for some of the discussed compounds.

E7010_Mechanism E7010 E7010 Tubulin Tubulin Dimers E7010->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 1: Mechanism of action of E7010.

Indisulam_Mechanism Indisulam Indisulam DCAF15 DCAF15 (E3 Ligase Substrate Receptor) Indisulam->DCAF15 Acts as a 'Molecular Glue' RBM39 RBM39 (RNA-Binding Protein) DCAF15->RBM39 Proteasome Proteasomal Degradation RBM39->Proteasome Ubiquitination and Degradation Splicing Aberrant RNA Splicing Proteasome->Splicing Leads to Apoptosis Apoptosis Splicing->Apoptosis

Figure 2: Mechanism of action of Indisulam.

Experimental_Workflow start Start: Cancer Cell Culture inoculation Subcutaneous Inoculation into Immunocompromised Mice start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration randomization->treatment data_collection Tumor Volume Measurement & Body Weight Monitoring treatment->data_collection Repeated Cycles endpoint End of Study: Tumor Excision & Analysis data_collection->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis

Figure 3: General experimental workflow for in vivo studies.

This guide provides a snapshot of the in vivo anticancer activity of selected this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the design of further preclinical studies and the advancement of promising new therapeutic agents.

References

A Comparative Guide to the Molecular Docking of Sulfamide and Sulfonamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of sulfamide and sulfonamide ligands, focusing on their interactions with clinically relevant enzyme targets. By presenting supporting experimental data from various studies, this document aims to facilitate the rational design and development of novel therapeutics based on these important scaffolds.

Structural and Functional Overview

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and anticancer effects.[1] Their therapeutic action often stems from the inhibition of specific enzymes.[1] The this compound moiety, while structurally similar, is less explored but represents a promising area for the development of novel enzyme inhibitors. The key structural difference lies in the substitution pattern around the central sulfuryl group, which influences the electronic properties and hydrogen bonding capacity of the molecule.

Below is a diagram illustrating the core structural differences between the this compound and sulfonamide functional groups.

G cluster_0 This compound cluster_1 Sulfonamide a R1-N(H)-S(O2)-N(H)-R2 b R1-S(O2)-N(H)-R2

Caption: Core structures of this compound and sulfonamide.

Comparative Docking Performance: Carbonic Anhydrase Inhibition

To provide a direct comparison, this guide focuses on human carbonic anhydrase (hCA) isoforms I and II, common targets for both sulfonamide and, more recently, this compound inhibitors. The inhibitory potency is typically quantified by the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.

Ligand ClassCompoundTarget EnzymeInhibition Constant (Ki) in nMReference
This compound N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]this compoundhCA I134.31 ± 21.16
N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]this compoundhCA II165.05 ± 32.53
N,N-dimethyl-[3-(3,5-dimethoxyphenyl)propyl]this compoundhCA I72.86 ± 11.21
N,N-dimethyl-[3-(3,5-dimethoxyphenyl)propyl]this compoundhCA II89.14 ± 15.65
Sulfonamide Acetazolamide (Standard Inhibitor)hCA I250[2]
Acetazolamide (Standard Inhibitor)hCA II12[2]
Sulfonamide-hydrazone derivative (3e)hCA I167.6 ± 17[3]
Sulfonamide-hydrazone derivative (3m)hCA II288.0 ± 80[3]
Phenyl-substituted sulfonamide (5)hCA II1.75[4]
4-methylphenyl-substituted sulfonamide (6)hCA II2.11[4]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following methodology represents a synthesized protocol for molecular docking studies based on common practices reported in the scientific literature for both this compound and sulfonamide ligands.[1][5]

Preparation of the Protein Structure
  • Retrieval: The three-dimensional crystal structure of the target protein, such as human carbonic anhydrase II (PDB ID: 1AZM or similar), is obtained from the Protein Data Bank (PDB).[6]

  • Cleaning: Water molecules, co-solvents, and any co-crystallized ligands are typically removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, often corresponding to a physiological pH of 7.4.

  • Energy Minimization: To relieve any steric clashes and correct structural artifacts from the crystallization process, the protein structure is subjected to energy minimization using a suitable force field (e.g., OPLS, AMBER).

Preparation of the Ligand Structures
  • 2D to 3D Conversion: The two-dimensional structures of the this compound and sulfonamide ligands are drawn using chemical drawing software and then converted into three-dimensional structures.

  • Energy Minimization: The 3D structures of the ligands are energy minimized to obtain a low-energy conformation. Force fields like MMFF94 are commonly used for this step.[1]

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms, which is crucial for calculating electrostatic interactions.

Molecular Docking Simulation
  • Defining the Binding Site: A docking grid or sphere is defined around the active site of the enzyme. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or from published literature.[1]

  • Conformational Sampling: The docking algorithm explores various possible conformations (poses) of the ligand within the defined active site. This involves systematically or stochastically sampling the rotational and translational degrees of freedom of the ligand.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol.[1] The poses are then ranked, and the one with the most favorable score is typically considered the most probable binding mode.

Analysis of Docking Results
  • Interaction Analysis: The best-ranked pose is visually inspected to analyze the key molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and coordination with any metal ions (e.g., the zinc ion in the active site of carbonic anhydrase).

  • Comparison with Known Binders: The predicted binding mode and score are often compared to those of a known inhibitor or the natural substrate of the enzyme to validate the docking protocol.

The general workflow for a comparative molecular docking study is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB, Cleaning, Protonation) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (this compound & Sulfonamide 3D Structures) l_prep->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic etc.) scoring->analysis comparison Comparative Analysis (this compound vs. Sulfonamide) analysis->comparison

Caption: A typical workflow for a comparative docking study.

References

A Comparative Guide to the In Vivo Performance of Sulfamide-Based Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and sensitive in vivo imaging probes is paramount for advancing our understanding of biological processes and accelerating therapeutic development. Sulfamide-based probes have emerged as a promising class of agents, particularly for targeting the tumor microenvironment. This guide provides an objective comparison of this compound probes with other alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.

A notable application of this compound probes is the targeting of carbonic anhydrase IX (CA-IX), a transmembrane enzyme highly expressed in hypoxic tumors and a key player in tumor acidosis and progression.[1][2] This targeted approach offers a significant advantage over non-specific imaging agents.

Comparison of this compound Probes and Alternative Imaging Agents

This section compares a near-infrared (NIR) fluorescent sulfonamide probe targeting CA-IX with the widely used, non-targeted NIR dye, Indocyanine Green (ICG). The comparison highlights the differences in their tumor accumulation mechanisms and reported in vivo performance metrics.

Table 1: In Vivo Performance Comparison of a CA-IX Targeted Sulfonamide Probe vs. ICG

FeatureCA-IX Targeted Sulfonamide ProbeIndocyanine Green (ICG)
Targeting Mechanism Active targeting of Carbonic Anhydrase IX (CA-IX) on hypoxic tumor cells.[1][2]Passive accumulation via the Enhanced Permeability and Retention (EPR) effect in tumors.[3]
Specificity High for CA-IX expressing tumors.[1]Low, accumulates in any tissue with increased vascular permeability.
Tumor Signal Significant accumulation in CA-IX positive tumors.[1]Variable, depends on tumor vascularity and leakiness.[3]
Background Signal Low accumulation in non-target tissues.[1]High initial background in circulation, clears through the liver.[3]
Imaging Time Window Dependent on probe pharmacokinetics, but targeted accumulation can lead to a longer imaging window.Rapid initial distribution, with optimal tumor-to-background ratio typically hours post-injection.
Clinical Status Preclinical development.FDA-approved for various clinical applications.

Experimental Data for CA-IX-Targeted Sulfonamide Probes

The following table summarizes key performance data for various sulfonamide-based probes targeting carbonic anhydrase isozymes, as reported in preclinical studies.

Table 2: Performance Metrics of CA-IX-Targeted Sulfonamide Probes

Probe ConjugateTarget Isozyme(s)Affinity (Kd or Ki)In Vivo ModelKey FindingsReference
Fluorescent Acetazolamide DerivativehCA IX7.5 - 116 nM (Ki)HT-29 Tumor-Bearing MiceSignificant accumulation in tumor tissue with low accumulation in other tissues. ~10% of injected dose in tumors quantified by FMT.[1]
GZ-Series NIR ProbesCA IXSub-nanomolar (Kd)HeLa Xenograft MiceExcellent visualization of CA-IX positive tumors, but not CA-IX negative knockout tumors.[2]
Indium-111 Labeled ATSCA9Not specifiedHCT-15 Xenograft MiceMarkedly enhanced radioisotope signal in tumors compared to non-targeted control.[4]
Fluorescent Labeled Sulfonamide (CAI)CA IXHigh AffinityHT-29 Xenograft MiceSpecific accumulation in hypoxic tumor areas, which was reduced upon reoxygenation.[5][6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological basis and experimental validation of these probes, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

HIF-1a_CA-IX_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Tumor Cell Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization Inhibits prolyl hydroxylases HIF-1_Dimerization HIF-1α/β Dimerization HIF-1a_Stabilization->HIF-1_Dimerization Nuclear_Translocation Nuclear Translocation HIF-1_Dimerization->Nuclear_Translocation HRE_Binding Binding to HRE Nuclear_Translocation->HRE_Binding in CA9 promoter CA9_Gene_Transcription CA9 Gene Transcription HRE_Binding->CA9_Gene_Transcription CA-IX_Expression CA-IX Protein Expression (on cell surface) CA9_Gene_Transcription->CA-IX_Expression Sulfamide_Probe This compound Probe Sulfamide_Probe->CA-IX_Expression Binds to Catalytic Domain Experimental_Workflow Probe_Synthesis 1. Probe Synthesis & Characterization In_Vitro_Validation 2. In Vitro Validation (Cell binding, Cytotoxicity) Probe_Synthesis->In_Vitro_Validation Tumor_Model 3. Tumor Model Establishment (Xenograft in mice) In_Vitro_Validation->Tumor_Model Probe_Administration 4. Probe Administration (e.g., Intravenous injection) Tumor_Model->Probe_Administration In_Vivo_Imaging 5. In Vivo Fluorescence Imaging (e.g., IVIS, FMT) Probe_Administration->In_Vivo_Imaging Biodistribution 6. Ex Vivo Biodistribution In_Vivo_Imaging->Biodistribution Data_Analysis 7. Data Analysis (Tumor-to-Background Ratio) Biodistribution->Data_Analysis

References

A Head-to-Head Comparison of Sulfonamide Generations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, pharmacokinetics, and safety profiles of different generations of sulfa drugs, supported by experimental data and detailed methodologies.

The advent of sulfonamides in the 1930s marked a turning point in the fight against bacterial infections, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By disrupting the production of folate, an essential nutrient for DNA and protein synthesis, sulfonamides effectively halt bacterial growth and replication.[3] Over the decades, medicinal chemistry efforts have led to the development of several "generations" of sulfa drugs, primarily classified by their pharmacokinetic properties, specifically their duration of action. This guide provides a comprehensive, head-to-head comparison of these generations, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics.

Generations of Sulfa Drugs: A Classification Based on Pharmacokinetics

Antibacterial sulfonamides are broadly categorized into three main generations based on their rate of absorption and elimination, which dictates their half-life and dosing frequency.[4][5]

  • Short-Acting Sulfonamides: These agents are rapidly absorbed and quickly excreted, resulting in a short half-life, typically less than 10 hours.[4][5] This necessitates frequent dosing to maintain therapeutic concentrations.

  • Intermediate-Acting Sulfonamides: This group exhibits a half-life ranging from approximately 10 to 24 hours, allowing for less frequent administration, typically once or twice daily.[4][5]

  • Long-Acting Sulfonamides: Characterized by slow excretion and high protein binding, these sulfonamides have a long half-life, often exceeding 24 hours and extending to several days in some cases.[4][5] This allows for infrequent dosing, which can improve patient compliance.

Mechanism of Action: A Shared Pathway

All antibacterial sulfonamides share a common mechanism of action, acting as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. This targeted inhibition of dihydropteroate synthase is selective for bacteria, as humans obtain folic acid from their diet.[2][4]

Sulfonamide Mechanism of Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Normal Pathway Inhibition Inhibition Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate BacterialGrowth Bacterial Growth & Replication Tetrahydrofolate->BacterialGrowth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Comparative Pharmacokinetics

The primary distinction between the sulfonamide generations lies in their pharmacokinetic profiles. The following table summarizes key parameters for representative drugs from each class. Variations in protein binding and metabolism significantly influence their duration of action and tissue distribution.[4]

GenerationDrugHalf-life (t½) (hours)Protein Binding (%)Primary Route of Elimination
Short-Acting Sulfisoxazole (B1682709)5 - 8~85Renal
Sulfadiazine10 - 1720 - 55Renal
Intermediate-Acting Sulfamethoxazole9 - 12~70Renal (after hepatic metabolism)
Long-Acting Sulfadoxine100 - 200>90Renal (slow)

Note: Pharmacokinetic parameters can vary based on patient factors such as age and renal function.

Head-to-Head Antibacterial Spectrum: An In Vitro Comparison

The in vitro efficacy of sulfonamides is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.[6] While the antibacterial spectrum is generally broad across the generations, potency against specific pathogens can differ.[3][4] The following table provides a comparative summary of MIC values for key pathogens.

DrugGenerationStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
SulfisoxazoleShort-Acting0.25 (MRSA)[6]>64[6]
SulfadiazineShort-Acting100 (MRSA)[5]125[6]
SulfamethoxazoleIntermediate-Acting20 - 80 (MRSA)[6]125[6]
SulfadoxineLong-ActingActive[6]-

Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.

Adverse Effects: A Generational Perspective

The overall incidence of adverse drug reactions to sulfonamide antibiotics is estimated to be between 3% and 8%.[2][7] Common side effects include gastrointestinal disturbances and skin rashes.[3][8] More severe, albeit rarer, reactions include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and crystalluria.[3][8]

Adverse EffectShort-Acting (e.g., Sulfisoxazole, Sulfadiazine)Intermediate-Acting (e.g., Sulfamethoxazole)Long-Acting (e.g., Sulfadoxine)
Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) Can occur, but the risk is considered higher with long-acting agents.Implicated in SJS/TEN, often in combination with trimethoprim.[9]More commonly associated with SJS/TEN due to prolonged drug exposure.[4]
Crystalluria Higher risk, particularly with older, less soluble agents like sulfadiazine, especially in acidic urine.[7][10]Risk of crystalluria exists, and can lead to acute kidney injury.[11]The risk is present, though less emphasized than SJS/TEN.
Hypersensitivity Reactions Incidence of 1.5-3% in immunocompetent patients.[7]Similar incidence to other sulfonamides.Higher incidence of severe cutaneous reactions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum: Culture the test organism overnight and then dilute to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB. This is typically standardized using a 0.5 McFarland standard.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Serial Dilution:

  • Perform two-fold serial dilutions of the sulfonamide stock solution across the wells of the microtiter plate using CAMHB as the diluent. This creates a range of concentrations to be tested.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation:

  • Add the standardized bacterial inoculum to each well (except the sterility control).

4. Incubation:

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

5. Reading Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as the concentration that causes approximately 80% inhibition of growth compared to the control.

MIC Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Sulfa Prepare Sulfonamide Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Sulfonamide in 96-well Plate Prep_Sulfa->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationships in Sulfonamide Selection

The choice of a specific sulfonamide generation depends on a logical consideration of the clinical context, including the type of infection, the patient's renal function, and the desired dosing frequency.

Sulfonamide Selection Logic Infection_Type Type of Infection (e.g., UTI, systemic) Decision Select Sulfonamide Generation Infection_Type->Decision Patient_Factors Patient Factors (e.g., renal function, compliance) Patient_Factors->Decision Dosing_Freq Desired Dosing Frequency Dosing_Freq->Decision Short_Acting Short-Acting (e.g., Sulfisoxazole) Decision->Short_Acting Frequent dosing acceptable Good for UTIs Intermediate_Acting Intermediate-Acting (e.g., Sulfamethoxazole) Decision->Intermediate_Acting BID dosing preferred Long_Acting Long-Acting (e.g., Sulfadoxine) Decision->Long_Acting Infrequent dosing crucial Higher risk of severe adverse effects

Caption: Logical considerations for selecting a sulfonamide generation.

Conclusion

The different generations of sulfa drugs offer a range of pharmacokinetic profiles to suit various clinical needs. While their fundamental mechanism of action and broad antibacterial spectrum are similar, their duration of action, potency against specific pathogens, and adverse effect profiles show important distinctions. Short-acting agents are suitable for infections requiring rapid clearance and allow for dose adjustments, while long-acting agents offer the convenience of less frequent dosing, which may enhance patient adherence. However, this prolonged exposure may increase the risk of severe adverse reactions. The selection of an appropriate sulfonamide requires a careful consideration of these factors to maximize therapeutic efficacy while minimizing potential harm. Further head-to-head comparative studies, particularly for in vitro susceptibility and the incidence of adverse effects, are warranted to provide a more definitive guide for clinical and developmental decisions.

References

Unraveling the Potency of Pazopanib: A Comparative Guide to a Novel Sulfamide-Based Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel sulfamide, Pazopanib (B1684535), against other established tyrosine kinase inhibitors. Supported by experimental data, this document elucidates its mechanism of action and benchmarks its performance, offering a critical resource for oncology research and development.

Pazopanib, a novel compound featuring a distinct this compound moiety, has emerged as a potent multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] By blocking the signaling pathways mediated by these receptors, Pazopanib effectively hinders the development of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and proliferation.[3] This guide will compare the in vitro and in vivo efficacy of Pazopanib with two other widely used tyrosine kinase inhibitors in the treatment of renal cell carcinoma: Sunitinib (B231) and Axitinib (B1684631).

Comparative Efficacy: In Vitro Kinase Inhibition

The potency of Pazopanib and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentrations (IC50) against a panel of relevant kinases. Lower IC50 values indicate greater potency.

Kinase TargetPazopanib IC50 (nM)Sunitinib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (Flt-1)10[2][3]-0.1[4]
VEGFR-2 (KDR)30[2][5]80[6]0.2[4][7]
VEGFR-3 (Flt-4)47[2][3]-0.1-0.3[4][7]
PDGFR-α71[2]--
PDGFR-β84[2]2[6][8]1.6[4]
c-Kit74[2][3]-1.7[4]
FGFR-1140[3]--

Cellular Proliferation and Viability

The anti-proliferative effects of these inhibitors on cancer cell lines are crucial indicators of their therapeutic potential. The IC50 values from cell viability assays, such as the MTT assay, demonstrate the concentration of the drug required to inhibit cell growth by 50%.

Cell Line (Cancer Type)Pazopanib IC50 (µM)Sunitinib IC50 (µM)Axitinib IC50 (µM)
Caki-2 (Renal Cell Carcinoma)Data not availableData not availableData not available
Caki/AX (Axitinib-Resistant RCC)Data not availableHigher than Caki-2[9]2.83-fold higher than Caki-2[9]
HUVEC (Endothelial Cells, VEGF-stimulated)~0.021[2]0.040[10]-

In Vivo Antitumor Activity: Xenograft Models

The efficacy of Pazopanib and its comparators in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice. Key metrics include tumor growth inhibition and overall survival.

Xenograft ModelTreatmentDosageKey Findings
HT29 (Colon Carcinoma)Pazopanib100 mg/kg, twice dailySignificant inhibition of vascularization.[3]
HN5 (Head and Neck Carcinoma)Pazopanib100 mg/kg, twice dailyGood antiangiogenic activity.[3]
Metastatic Renal Cell Carcinoma (Human Clinical Trial)Pazopanib vs. Sunitinib800 mg daily (Pazopanib); 50 mg daily, 4 weeks on/2 weeks off (Sunitinib)Similar progression-free survival (PFS) and overall survival (OS). Pazopanib showed a more favorable safety and quality-of-life profile.[11][12]
Advanced Renal Cell Carcinoma (Human Clinical Trial)Axitinib (post-Sunitinib or -Pazopanib)-Median duration of treatment post-Sunitinib: 4.8 months; post-Pazopanib: 5.3 months.[13]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathway Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (Determine IC50) Data Comparative Data Analysis KinaseAssay->Data CellViability Cell Viability Assay (MTT) (Determine IC50) CellViability->Data Xenograft Renal Cell Carcinoma Xenograft Model Treatment Administer Pazopanib & Comparators Xenograft->Treatment TumorMeasurement Measure Tumor Volume & Survival Treatment->TumorMeasurement TumorMeasurement->Data Start Start: Novel this compound Start->KinaseAssay Start->CellViability Start->Xenograft

Caption: Experimental workflow for confirming mechanism of action.

G Pazopanib Pazopanib Novel this compound Targets: VEGFR, PDGFR, c-Kit Oral Administration Sunitinib Sunitinib Alternative TKI Targets: VEGFR, PDGFR, c-Kit, FLT3 Oral Administration Pazopanib->Sunitinib Similar Efficacy Different Side-Effect Profile Axitinib Axitinib Alternative TKI Potent VEGFR Inhibitor Oral Administration Pazopanib->Axitinib Broader Target Profile Sunitinib->Axitinib Different Potency on VEGFR

References

A Comparative Analysis of the ADME Properties of Sulfamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to successful therapeutic development. This guide provides a comparative analysis of the ADME profiles of three distinct sulfamide-containing drugs: the antibacterial agent sulfamethoxazole (B1682508), the diuretic furosemide (B1674285), and the anticonvulsant topiramate (B1683207). The data presented herein is compiled from various scientific sources to offer a comprehensive overview for comparative purposes.

The this compound functional group is a versatile scaffold in medicinal chemistry, leading to a wide array of drugs with diverse pharmacological activities. However, the physicochemical properties imparted by this moiety, and the broader molecular structure, significantly influence the ADME profile of each analog. This comparison will highlight these differences through quantitative data, detailed experimental methodologies, and illustrative diagrams.

Comparative ADME Properties

The following table summarizes the key ADME parameters for sulfamethoxazole, furosemide, and topiramate. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can contribute to variability.

ADME ParameterSulfamethoxazoleFurosemideTopiramate
Absorption
Bioavailability (%)~100% (oral)[1]10-100% (oral, highly variable)[2]>80% (oral)[3]
Tmax (hours)1-4 (oral)[1]1-2 (oral)[4]2-3 (oral)[3]
Food EffectMinimal effect on absorption.Food can delay absorption.[5]Food delays Tmax but not the extent of absorption.[3]
Distribution
Plasma Protein Binding (%)~70%[1]>95% (highly bound to albumin)[2][6]15-41%[3]
Volume of Distribution (Vd)Distributes into most body tissues.[1]0.114 L/kg[7]0.6-0.8 L/kg[8]
Metabolism
Primary SiteLiver[1][9]Kidney and Liver[2][10]Liver (minor)[11]
Major EnzymesCYP2C9, N-acetylation[9]UGT1A1, UGT1A9 (glucuronidation)[10]CYP2C19 (minor pathway)[11]
Major MetabolitesAcetyl-sulfamethoxazole, sulfamethoxazole hydroxylamine[12][13]Furosemide glucuronide[10]Six minor metabolites (hydroxylation, hydrolysis, glucuronidation products)[11]
Excretion
Primary RouteRenal[1]Renal (active secretion and filtration)[2][10]Renal (primarily as unchanged drug)[11]
Elimination Half-life (t½)~10 hours[1]~2 hours~21 hours[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME data. The following are generalized protocols for key in vitro ADME assays that are commonly used to characterize this compound analogs.

In Vitro Metabolic Stability in Liver Microsomes

This assay is designed to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test this compound analog

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test this compound analog in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the test compound to the microsome mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target sites.

Materials:

  • Test this compound analog

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test this compound analog.

  • Spike the human plasma with the test compound to the desired concentration.

  • Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, take samples from both the plasma and buffer chambers.

  • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to ensure equivalent analytical performance.

  • Precipitate proteins from the samples using a suitable organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.

  • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and reagents

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test this compound analog

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with transport buffer.

  • Add the test compound in transport buffer to the apical (A) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizing ADME Processes

Graphical representations can aid in understanding complex biological and experimental workflows.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability ppb Plasma Protein Binding permeability->ppb met_stability Microsomal Stability ppb->met_stability rbc Blood-Plasma Ratio rbc->met_stability met_id Metabolite Identification met_stability->met_id cyp_inhibition CYP450 Inhibition met_id->cyp_inhibition transporter Transporter Studies cyp_inhibition->transporter end ADME Profile transporter->end start Drug Candidate start->solubility start->permeability

Caption: A generalized workflow for in vitro ADME screening of drug candidates.

Sulfamethoxazole_Metabolism sulfamethoxazole Sulfamethoxazole acetylated N4-Acetyl-Sulfamethoxazole (Major Metabolite) sulfamethoxazole->acetylated N-acetyltransferase hydroxylamine (B1172632) Sulfamethoxazole Hydroxylamine (Reactive Metabolite) sulfamethoxazole->hydroxylamine CYP2C9

Caption: Primary metabolic pathways of sulfamethoxazole.

Furosemide_Metabolism furosemide Furosemide glucuronide Furosemide Glucuronide (Major Metabolite) furosemide->glucuronide UGT1A1, UGT1A9

Caption: The major metabolic pathway of furosemide.

Topiramate_Metabolism topiramate Topiramate metabolites Minor Metabolites (Hydroxylation, Hydrolysis, Glucuronidation) topiramate->metabolites CYP2C19 (minor) unchanged Unchanged Topiramate (Major urinary component) topiramate->unchanged Renal Excretion

Caption: Metabolism and excretion overview of topiramate.

References

Safety Operating Guide

Proper Disposal of Sulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like sulfamide is essential to ensure regulatory compliance and minimize health and environmental risks. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

  • Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of PPE.[1] This includes, but is not limited to:

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[2][3]

    • Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile gloves.[1][2]

    • Skin Protection: A laboratory coat and long-sleeved clothing are necessary to prevent skin exposure.[1][2]

  • Ventilation: All handling of this compound waste should occur within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of dust.[1][4][5]

  • General Handling: Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[6] Minimize dust generation and accumulation during handling.[2] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Alert Personnel: Immediately alert all personnel in the vicinity and your laboratory instructor or supervisor.[6]

  • Evacuate (If Necessary): For major spills, evacuate the area and alert the appropriate emergency services.[1]

  • Cleanup: For minor spills, use proper PPE and clean up the material with a vacuum or by carefully sweeping to avoid generating dust.[2][8] Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[2]

  • Decontamination: Do not allow wash water from cleaning equipment to enter drains.[6] Collect all wash water and cleaning materials for disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in the general waste stream.[1][4]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused or expired product and contaminated items like weighing boats, gloves, and paper towels.[1][9]

    • Place all this compound waste into a dedicated and clearly labeled hazardous waste container.[1] It is crucial to segregate chemical wastes; do not mix this compound waste with other waste streams unless explicitly approved by your institution's safety office.[1][8]

  • Container Selection and Labeling:

    • Use a compatible, non-reactive container with a secure, sealable lid, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[1][6]

    • The container must be clearly labeled with the full chemical name "this compound" and all appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[9]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

    • This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[2][3]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8][9]

    • The primary recommended method for final disposal is high-temperature incineration to ensure the complete destruction of the compound.[1]

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated.[1] This documentation should include the chemical name, quantity, and the date it was designated for disposal, as this is often a regulatory requirement.[1][8]

Data Summary: Safety and Handling

This table summarizes key safety parameters and recommendations for handling this compound in a laboratory setting.

ParameterSpecificationCitation
Eye Protection Safety glasses with side shields or chemical goggles.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1][2]
Body Protection Laboratory coat, long-sleeved clothing.[1][2]
Engineering Controls Work in a chemical fume hood or well-ventilated area.[1][4]
Storage Store in a tightly sealed, compatible container in a cool, dry, well-ventilated area.[2][6]
Incompatible Materials Strong oxidizing agents, moisture.[3][7]
Spill Cleanup Avoid generating dust; collect material into a sealed container for disposal.[2][8]
Primary Disposal Route Licensed hazardous waste contractor (incineration recommended).[1][9]

Protocol: Management of Empty Containers

Properly decontaminating empty this compound containers is a critical step to ensure they do not pose a residual hazard.

  • Initial Removal: Ensure the container is as empty as possible, with only minimal residual amounts of this compound remaining.[10]

  • Triple Rinsing:

    • Rinse the empty container thoroughly with a suitable solvent. Given this compound's water solubility, water can be used.[4][7]

    • Collect this first rinsate and add it to a designated hazardous aqueous waste container, as it is considered hazardous.[4][10]

    • Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Disposal of Container: Once triple-rinsed and dried, the container can typically be disposed of as non-hazardous solid waste.[4] Be sure to obliterate or remove all original labels before disposal.[10] Always confirm this procedure aligns with your institution's specific policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from the point of generation to final disposition.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal & Segregation start Start: this compound Use in Lab ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood / Well-Ventilated Area ppe->fume_hood waste_gen This compound Waste Generated (Unused chemical, contaminated items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate Waste into Dedicated Container waste_gen->segregate alert Alert Personnel spill->alert cleanup Clean Spill Following Protocol (Avoid Dust) alert->cleanup collect_spill Collect Spill Waste cleanup->collect_spill collect_spill->segregate label_container Label Container Clearly: 'Hazardous Waste - this compound' segregate->label_container store Store in Secure Designated Area label_container->store contact Contact EHS or Licensed Waste Contractor store->contact document Document Waste for Pickup (Name, Quantity, Date) contact->document disposal Professional Disposal (e.g., Incineration) document->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of sulfamide. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also sensitive to moisture and may decompose, producing toxic fumes of nitrogen and sulfur oxides.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table outlines the recommended equipment for standard laboratory handling and for operations with a higher risk of exposure.

Operation Recommended PPE Rationale
Standard Laboratory Handling (Low Risk) - Eye/Face Protection: Safety glasses with side shields or safety goggles.[4][5] - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4] - Body Protection: Laboratory coat.[4] - Footwear: Closed-toe shoes.[4]Protects against accidental skin and eye contact with small quantities of the substance.
Operations with High Risk of Dust or Splash (e.g., Weighing, Preparing Solutions) - Eye/Face Protection: Goggles or a face shield.[6] - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4] - Body Protection: Chemical-resistant apron or coveralls over a lab coat.[4] - Respiratory Protection: Use of a chemical fume hood is required. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[2][7]Provides enhanced protection against inhalation of dust particles and splashes of solutions.

Operational Plan: From Handling to Disposal

This section details the step-by-step procedures for safely handling this compound in a laboratory setting.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]

  • Emergency Equipment: Before beginning work, ensure that a safety shower, eyewash station, and a spill kit are readily accessible.[3][7]

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[3][5] When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling is complete.[3]

Storage
  • Container: Store this compound in its original, tightly sealed container.[3] Polyethylene or polypropylene (B1209903) containers are suitable.[1]

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from moisture, as it may decompose in moist air or water.[3][6]

  • Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[3]

Spill Cleanup
  • Immediate Action: In the event of a spill, evacuate the area and alert personnel.[1]

  • Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid breathing in the dust and ensure you are wearing the appropriate PPE.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[3]

Disposal
  • Waste Collection: Collect all this compound waste and contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the general trash.[9][11]

  • Professional Disposal: Engage a licensed hazardous waste disposal facility for the final disposal of this compound waste.[9][10]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

start Start: Acquire this compound prep Preparation: - Don appropriate PPE - Prepare designated work area (e.g., fume hood) start->prep handling Handling: - Weighing - Solution Preparation prep->handling storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area handling->storage Store unused material spill Spill Occurs handling->spill disposal Waste Disposal: - Collect in labeled container - Follow regulations handling->disposal Dispose of waste storage->prep Retrieve for later use spill->handling No spill_cleanup Spill Cleanup: - Evacuate and alert - Wear PPE - Collect waste spill->spill_cleanup Yes spill_cleanup->disposal end End: Decontaminate & Doff PPE disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.